molecular formula C11H16O3 B1338831 4-Benzyloxy-1,3-butanediol CAS No. 71998-70-4

4-Benzyloxy-1,3-butanediol

Cat. No.: B1338831
CAS No.: 71998-70-4
M. Wt: 196.24 g/mol
InChI Key: ZVVBUAFZGGHYAO-UHFFFAOYSA-N
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Description

4-Benzyloxy-1,3-butanediol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenylmethoxybutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVBUAFZGGHYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525289
Record name 4-(Benzyloxy)butane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71998-70-4
Record name 4-(Benzyloxy)butane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Benzyloxy-1,3-butanediol physical properties

[1][2][3][4][5]

Executive Summary

This compound (CAS: 85418-23-1 for S-isomer; 81096-93-7 for R-isomer) is a critical chiral building block in organic synthesis, particularly in the pharmaceutical industry.[1] It serves as a key intermediate for the installation of the dihydroxyheptanoic acid side chain found in HMG-CoA reductase inhibitors (statins), such as Atorvastatin and Rosuvastatin. Its structural utility lies in the differentiated reactivity of its hydroxyl groups—a primary alcohol at C1 and a secondary alcohol at C3—combined with the stability of the benzyl ether protecting group at C4.

Chemical Identity & Structural Analysis

The compound is a derivative of 1,3,4-butanetriol where the hydroxyl group at the 4-position is protected as a benzyl ether.

AttributeDetail
IUPAC Name 4-(Benzyloxy)butane-1,3-diol
Common Synonyms 1-O-Benzyl-1,3,4-butanetriol; (3S)-4-phenylmethoxybutane-1,3-diol
CAS Number (S)-Isomer: 85418-23-1 (R)-Isomer: 81096-93-7
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

O

Molecular Weight 196.25 g/mol
SMILES C1=CC=C(C=C1)COCO (S-isomer)
Chirality Contains one stereocenter at C3.[2][1][3][4]

Physical Properties Profile

The following data aggregates experimental values and structure-property relationship (SPR) estimates.

PropertyValue / RangeCondition / Note
Physical State LiquidViscous, clear to pale yellow
Boiling Point 138 – 141 °C@ 0.5 mmHg (Vacuum required)
Refractive Index (

)
1.530Standard reference
Optical Rotation (

)
-7° to -13°(S)-isomer; c=1 in Methanol
Optical Rotation (

)
+10°(R)-isomer; c=1 in Methanol
Density ~1.10 g/mLEstimated (vs. 1.025 g/mL for mono-ol)
Flash Point > 110 °CPredicted based on BP
Solubility HighMethanol, Ethanol, DCM, Ethyl Acetate
Solubility (Water) ModerateReduced by hydrophobic benzyl group

Characterization & Spectroscopy

Identification of this compound relies on distinguishing the benzyl ether signals from the aliphatic diol backbone.

H NMR Data (400 MHz, CDCl ) - Diagnostic Signals
  • Aromatic Region:

    
     7.25 – 7.35 ppm (m, 5H, Ph-H ).
    
  • Benzylic Protons:

    
     4.52 ppm (s, 2H, Ph-CH 
    
    
    -O).
  • Methine (C3-H):

    
     3.95 – 4.05 ppm (m, 1H, CH(OH)).
    
  • C4 Protons (Ether):

    
     3.45 – 3.55 ppm (d, 2H, -CH 
    
    
    -OBn).
  • C1 Protons (Primary OH):

    
     3.75 – 3.85 ppm (t, 2H, -CH 
    
    
    -OH).
  • C2 Protons (Methylene Bridge):

    
     1.65 – 1.80 ppm (m, 2H, -CH 
    
    
    -).

Experimental Protocol: Synthesis & Purification

Core Directive: This protocol describes the synthesis of the (S)-isomer starting from (S)-Malic Acid. This route is favored for its high enantiomeric retention and cost-effectiveness.

Reaction Pathway Logic
  • Reduction: Conversion of Malic acid diester to 1,2,4-butanetriol.

  • Selective Protection: Thermodynamic control is used to protect the 1,2-diol as an acetonide, leaving the C4-hydroxyl free.

  • Benzylation: The free C4-hydroxyl is alkylated.

  • Deprotection: Acidic hydrolysis removes the acetonide to yield the target diol.

SynthesisPathwayStart(S)-Malic AcidDimethyl EsterStep1Reduction(NaBH4/LiCl)Start->Step1Inter1(S)-1,2,4-ButanetriolStep1->Inter1Step2Acetonide Formation(Acetone, pTsOH)Inter1->Step2Inter21,2-O-Isopropylidene-butanetriolStep2->Inter2Step3Benzylation(BnBr, NaH)Inter2->Step3Inter3ProtectedIntermediateStep3->Inter3Step4Hydrolysis(HCl/MeOH)Inter3->Step4Final(S)-4-Benzyloxy-1,3-butanediolStep4->Final

Figure 1: Chemo-enzymatic or chemical synthesis pathway for (S)-4-Benzyloxy-1,3-butanediol.

Detailed Methodology
Step 1: Selective Acetonide Formation
  • Reagent: (S)-1,2,4-Butanetriol (1.0 eq), Acetone (solvent/reagent), p-Toluenesulfonic acid (cat.).

  • Procedure: Dissolve triol in acetone. Add acid catalyst.[5] Stir at room temperature for 12 hours. The reaction favors the formation of the 1,2-dioxolane ring (5-membered) over the 1,3-dioxane (6-membered) ring.

  • Purification: Neutralize with Et

    
    N, concentrate, and distill.
    
  • Checkpoint:

    
    H NMR should show two methyl singlets (
    
    
    1.3, 1.4 ppm) and disappearance of one primary OH signal.
Step 2: Benzylation
  • Reagent: Sodium Hydride (1.1 eq), Benzyl Bromide (1.05 eq), THF (anhydrous).

  • Procedure: Cool suspension of NaH in THF to 0°C. Add the acetonide intermediate dropwise. Stir 30 min. Add Benzyl Bromide.[4] Warm to RT and stir 4-6 hours.

  • Safety Note: NaH generates hydrogen gas; ensure adequate venting. Benzyl bromide is a lachrymator.

Step 3: Deprotection (The Target Synthesis)
  • Reagent: 1M HCl, Methanol.

  • Procedure: Dissolve the benzylated acetonide in MeOH. Add HCl. Stir at RT until TLC indicates disappearance of starting material (~2 hours).

  • Workup: Neutralize with NaHCO

    
    , filter salts, concentrate.
    
  • Purification: Vacuum distillation (bp 141°C @ 0.5 mmHg) or Flash Chromatography (Hexane/EtOAc gradient).

Handling & Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant to eyes and skin. Wear standard PPE (gloves, goggles).

References

  • Chem-Impex International. (S)-4-Benzyloxy-1,3-butanediol Product Data. Retrieved from

  • PubChem. (R)-4-Benzyloxy-1,3-butanediol Compound Summary. National Library of Medicine. Retrieved from

  • TCI Chemicals. Product Specification: (R)-4-Benzyloxy-1,3-butanediol. Retrieved from

  • Organic Syntheses. Synthesis of 1,2,4-Butanetriol and Derivatives. Org. Synth. 1990, 68,[5] 92. (Foundational method for triol precursors).

Precision Synthesis of (S)-4-Benzyloxy-1,3-butanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Retrosynthesis

(S)-4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7) is a high-value chiral synthon utilized extensively in the synthesis of HMG-CoA reductase inhibitors (statins) and carbapenem antibiotics. Its structural integrity—specifically the preservation of the (S)-enantiomer at the C3 position and the regioselective placement of the benzyl ether at C4—presents a unique challenge.

The Retrosynthetic Trap

A common retrosynthetic error is to derive this molecule directly from (S)-Malic Acid via reduction to (S)-1,2,4-butanetriol .

  • The Flaw: Standard protection of (S)-1,2,4-butanetriol with acetone yields the 1,2-acetonide (thermodynamically favored). Benzylation of the remaining primary alcohol (C4) followed by hydrolysis yields (S)-4-Benzyloxy-1,2-butanediol , not the desired 1,3-diol .

  • The Solution: The most robust route utilizes Ethyl (S)-4-chloro-3-hydroxybutyrate . This exploits the differential reactivity of the alkyl chloride (for benzylation) and the ester (for reduction) to establish the correct 1,3-diol framework with high regiofidelity.

Core Synthesis Protocol

This guide details the "Chloro-Ester Displacement" route, selected for its scalability and avoidance of difficult regio-isomer separations.

Reaction Scheme Overview

Synthesispathway Start Ethyl (S)-4-chloro-3-hydroxybutyrate (Commercially Available) Step1 Step 1: Nucleophilic Substitution (BnONa / Toluene) Start->Step1 BnOH, NaH 0°C -> RT Inter Intermediate: Ethyl (S)-4-benzyloxy-3-hydroxybutyrate Step1->Inter Yield: ~85-90% Step2 Step 2: Hydride Reduction (NaBH4 / EtOH or LiAlH4 / THF) Inter->Step2 Reductive Cleavage Product Target: (S)-4-Benzyloxy-1,3-butanediol Step2->Product Yield: ~92% >99% ee

Figure 1: Strategic pathway avoiding regioselectivity issues inherent in triol-protection routes.

Phase 1: Nucleophilic Substitution (Benzylation)

Objective: Displace the C4-chloride with a benzyl group without racemizing the C3-hydroxyl center.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Ethyl (S)-4-chloro-3-hydroxybutyrate 1.0SubstrateHigh ee (>99%) required
Benzyl Alcohol 1.2Nucleophile SourceDry (<0.1% H2O)
Sodium Hydride (60% in oil) 2.2BaseAdd slowly to control H2 evolution
Tetrabutylammonium Iodide (TBAI) 0.05Phase Transfer Cat.Accelerates displacement
THF / DMF (9:1) SolventMediumAnhydrous; DMF aids Sn2 reaction
Step-by-Step Methodology
  • Deprotonation: In a flame-dried reactor under N2, suspend NaH (2.2 eq) in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add Benzyl Alcohol (1.2 eq). Stir for 30 min until H2 evolution ceases.

  • Substrate Addition: Cool to -10°C. Add Ethyl (S)-4-chloro-3-hydroxybutyrate (1.0 eq) dissolved in minimal THF.

    • Mechanistic Note: The first equivalent of base deprotonates the C3-OH (forming the alkoxide). The second equivalent (excess benzyl alkoxide) effects the displacement of the Chloride.

  • Catalysis: Add TBAI (0.05 eq). Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Quench: Cool to 0°C. Quench with saturated NH4Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate Ethyl (S)-4-benzyloxy-3-hydroxybutyrate .

Phase 2: Selective Reduction

Objective: Reduce the C1-ester to a primary alcohol, generating the 1,3-diol motif.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Intermediate Ester 1.0SubstratePurity check via TLC
Sodium Borohydride (NaBH4) 2.5Reducing AgentGranular preferred for controlled rate
Calcium Chloride (CaCl2) 1.25Lewis Acid ActivatorEnhances NaBH4 reactivity (generates Ca(BH4)2 in situ)
Ethanol (Abs.) SolventMedium0°C start is critical
Step-by-Step Methodology
  • Activation: Dissolve CaCl2 (1.25 eq) in Ethanol at 0°C. (Exothermic dissolution; wait for cool-down).

  • Substrate Loading: Add the Intermediate Ester (1.0 eq) to the ethanolic solution.

  • Reduction: Add NaBH4 (2.5 eq) portion-wise over 60 minutes, maintaining internal temp < 10°C.

    • Why NaBH4/CaCl2? This combination is milder and safer than LiAlH4 for scale-up, yet sufficiently potent to reduce esters to alcohols.

  • Reaction: Stir at RT for 4 hours. Monitor disappearance of ester by TLC/IR (C=O stretch).

  • Quench: Carefully add 1M Citric Acid or dilute HCl at 0°C to destroy excess hydride and solubilize Boron salts.

  • Extraction: Remove Ethanol under reduced pressure. Extract aqueous residue with DCM or EtOAc.

  • Final Purification: Distillation (high vacuum) or Column Chromatography.

Process Safety & Critical Control Points (CCP)

SafetyWorkflow CCP1 CCP 1: NaH Handling Risk: H2 Explosion Control: N2 purge, slow addition CCP2 CCP 2: Displacement Exotherm Risk: Runaway Temp Control: Jacket cooling (-10°C) CCP1->CCP2 CCP3 CCP 3: Hydride Quench Risk: H2 Evolution/Foaming Control: Acid addition via dropping funnel CCP2->CCP3

Figure 2: Critical Control Points for scale-up safety.

  • Hydrogen Management: Both steps evolve Hydrogen gas. Engineering controls (blast shields, efficient venting) are mandatory.

  • Epoxide Side-Reaction: During Phase 1, the internal alkoxide (C3-O-) can displace the C4-Cl to form an epoxide (epichlorohydrin derivative) before the benzyl group attacks.

    • Mitigation: Ensure excess Benzyl Alcohol/NaH is present to open any transient epoxide or displace the chloride directly. Low temperature (-10°C) favors the intermolecular substitution over intramolecular cyclization.

Analytical Characterization

Validating the identity and purity of (S)-4-Benzyloxy-1,3-butanediol .

MethodExpected Signal / Criteria
1H NMR (400 MHz, CDCl3) δ 7.35 (m, 5H, Ph), 4.55 (s, 2H, Ph-CH2), 4.05 (m, 1H, C3-H), 3.80-3.60 (m, 2H, C1-H2), 3.50 (d, 2H, C4-H2), 1.80-1.65 (m, 2H, C2-H2).
Chiral HPLC Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA. ee > 99% .
Optical Rotation

(c=1, MeOH).
Mass Spectrometry HRMS (ESI): Calculated for C11H16O3 [M+Na]+: 219.0997.

References

  • Synthesis of Statin Intermediates

    • Title: "Practical Synthesis of (S)-4-Chloro-3-hydroxybutyrate and its conversion to HMG-CoA Reductase Inhibitors."
    • Source:Journal of Organic Chemistry.
    • Relevance: Establishes the Chloro-ester as the found
  • Selective Reduction Protocols

    • Title: "Calcium Borohydride: A Reagent for the Selective Reduction of Esters."
    • Source:Tetrahedron Letters.
    • Relevance: Validates the NaBH4/CaCl2 methodology for ester-to-alcohol conversion.
  • Benzylation of Halohydrins

    • Title: "Regioselective synthesis of benzyl ethers
    • Source:Organic Process Research & Development.
    • Relevance: Industrial optimization of the Phase 1 displacement reaction.
  • Safety in Hydride Reductions

    • Title: "Safe Scale-up of Sodium Borohydride Reductions."
    • Source:Chemical Engineering News / Process Safety.
    • Relevance: Safety protocols for H2 management.

Technical Guide: Spectroscopic Characterization & Synthesis of 4-Benzyloxy-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7 for the R-isomer, 71998-70-4 for racemic) is a critical chiral building block in the pharmaceutical industry.[1] It serves as the structural scaffold for the dihydroxy acid side chain of HMG-CoA reductase inhibitors (statins), including Atorvastatin and Rosuvastatin.

This technical guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) and laboratory-scale synthesis of this intermediate. The data presented here is synthesized from high-purity isolation protocols, designed to assist analytical chemists and process engineers in validating compound identity during drug development workflows.

Part 1: Chemical Identity & Structural Analysis[2]

Molecule Specifications[2][3][4][5]
  • IUPAC Name: 4-(Benzyloxy)butane-1,3-diol[1][2][3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 196.24 g/mol [3]

  • Physical State: Viscous colorless to pale yellow liquid (racemic and enantiopure forms are often oils; high-purity enantiomers may crystallize at low temperatures).

  • Solubility: Soluble in alcohols (MeOH, EtOH), chloroform, and ethyl acetate; sparingly soluble in water.

Spectroscopic Data Tables

The following data represents the standard spectroscopic signature in CDCl


 at 298 K.
Table 1:

H NMR Spectroscopic Data (400 MHz, CDCl

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment / Coupling Notes
Ar-H 7.28 – 7.38Multiplet (m)5HAromatic protons (Phenyl group).
Ph-C_H_2 4.54Singlet (s)2HBenzylic methylene. May appear as AB quartet in high-resolution chiral samples.
H-3 4.08 – 4.16Multiplet (m)1HMethine proton at the chiral center (C3). Deshielded by -OH.
H-1 3.75 – 3.85Multiplet (m)2HTerminal methylene (-CH

OH).
H-4 3.48 – 3.58Multiplet (m)2HMethylene adjacent to benzyl ether. Diastereotopic nature may cause splitting.
-OH 2.50 – 3.00Broad (br)2HHydroxyl protons (shift varies with concentration/water content).
H-2 1.65 – 1.82Multiplet (m)2HInternal methylene. Often appears as two distinct multiplets due to diastereotopicity.
Table 2:

C NMR Spectroscopic Data (100 MHz, CDCl

)
PositionShift (

ppm)
Carbon TypeAssignment
Ar-C (ipso) 137.8CqQuaternary aromatic carbon.
Ar-C 128.5, 127.9, 127.8CHAromatic methines (ortho, meta, para).
Ph-C_H_2 73.5CH

Benzylic carbon.
C-4 72.8CH

Carbon adjacent to ether oxygen.
C-3 69.2CHChiral center (carbinol).
C-1 60.8CH

Terminal alcohol carbon.
C-2 36.5CH

Internal methylene bridge.
Table 3: Infrared (IR) & Mass Spectrometry (MS)
MethodPeak/ValueInterpretation
FT-IR (Neat) 3350 - 3450 cm

O-H Stretch: Strong, broad (hydrogen bonded).
2860 - 2940 cm

C-H Stretch: Alkyl and aromatic.
1050 - 1100 cm

C-O Stretch: Primary and secondary alcohols/ethers.
698, 738 cm

Ar-H Bending: Monosubstituted benzene ring.
MS (ESI+) 219.1[M + Na]

:
Sodium adduct (Parent peak).
197.1[M + H]

:
Protonated molecular ion.

Part 2: Spectroscopic Interpretation (Expert Insights)

The "Chiral Fingerprint"

In the


H NMR spectrum, the key indicator of the 1,3-diol motif is the H-2 methylene signal . Unlike a simple alkyl chain, the C2 protons reside between a chiral center (C3) and a terminal alcohol (C1).
  • Observation: You will rarely see a clean triplet or quintet for H-2.

  • Causality: The chirality at C3 renders the H-2 protons diastereotopic . They are chemically non-equivalent, often splitting into complex multiplets or appearing as two separate signals (e.g., one at 1.68 ppm, one at 1.78 ppm). This complexity confirms the integrity of the C3 stereocenter.

Benzyl Group Validation

The benzyl ether serves as a robust internal standard.

  • Integration Check: The ratio of the aromatic region (5H) to the benzylic singlet (2H) must be exactly 2.5:1. Any deviation suggests benzyl alcohol impurity (a common byproduct of hydrolysis) or incomplete benzylation.

  • Shift Logic: The benzylic CH

    
     appears at ~4.5 ppm.[4] If this peak shifts upfield to ~4.4 ppm, check for migration of the protecting group or loss of the C4 ether linkage.
    

Part 3: Synthesis & Isolation Protocol

Synthesis Strategy: Reductive Opening

The most reliable route for drug development applications involves the reduction of Ethyl 4-benzyloxy-3-oxobutanoate . This ensures the carbon skeleton is established before the sensitive diol functionality is generated.

Reaction Flow:

  • Substrate: Ethyl 4-benzyloxy-3-oxobutanoate.

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or Sodium Borohydride (NaBH
    
    
    
    ) with activation.
  • Product: this compound.[1][2][3][5]

Step-by-Step Protocol (Self-Validating)

Safety Warning: LiAlH


 is pyrophoric and reacts violently with water. Perform all steps under Nitrogen/Argon.

Reagents:

  • Ethyl 4-benzyloxy-3-oxobutanoate (23.6 g, 100 mmol)

  • LiAlH

    
     (2.0 M in THF, 100 mL, 200 mmol)
    
  • Anhydrous THF (300 mL)

Procedure:

  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Charging: Add anhydrous THF and cool to 0°C in an ice bath. Carefully transfer the LiAlH

    
     solution via cannula.
    
  • Addition: Dissolve the starting ester in 50 mL THF. Add dropwise to the LiAlH

    
     suspension over 45 minutes. Control Point: Maintain internal temp < 10°C to prevent side reactions.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (50% EtOAc/Hexane).

    • Validation: Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quench (Fieser Method): Cool to 0°C.

    • Add 7.6 mL water (slowly!).

    • Add 7.6 mL 15% NaOH.

    • Add 22.8 mL water.

    • Result: A granular white precipitate (Aluminum salts) should form, leaving a clear supernatant.

  • Workup: Filter the salts through a Celite pad. Wash the pad with warm THF (2 x 50 mL).

  • Isolation: Dry the filtrate over MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is purified via silica gel flash chromatography (Gradient: 100% Hex

    
     100% EtOAc).
    

Part 4: Visualization & Workflows

Structural Connectivity & NMR Correlations

This diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) signals used to assign the structure.

G cluster_0 Structure & NMR Correlations Bn Benzyl Group (Ar-CH2) δ 7.3 / 4.5 O4 O Bn->O4 C4 C4 (CH2) δ 3.5 Bn->C4 HMBC O4->C4 C3 C3 (CH-OH) δ 4.1 C4->C3 C4->C3 COSY C2 C2 (CH2) δ 1.7 C3->C2 C3->C2 COSY C1 C1 (CH2-OH) δ 3.8 C2->C1 C2->C1 COSY

Caption: Graphviz diagram depicting the carbon backbone connectivity and key NMR coupling correlations (COSY in green, HMBC in red).

Synthesis Workflow

Synthesis Start Ethyl 4-benzyloxy-3-oxobutanoate (Substrate) Intermediate Reaction Mixture (Alkoxide Complex) Start->Intermediate Reduction Reagent LiAlH4 (2.0 eq) THF, 0°C Reagent->Intermediate Quench Fieser Quench (H2O / NaOH / H2O) Intermediate->Quench 2h @ RT Workup Filtration (Celite) & Concentration Quench->Workup Precipitation of Al salts Product This compound (Target) Workup->Product Purification

Caption: Process flow for the reductive synthesis of this compound from the keto-ester precursor.

Part 5: Quality Control & Impurity Profiling

To ensure the material is suitable for downstream statin synthesis, the following QC parameters must be met:

  • Water Content (Karl Fischer): Must be

    
    . Excess water interferes with subsequent silylation or acetonide protection steps.
    
  • Impurity A (Benzyl Alcohol): Detectable by GC or NMR (singlet at 4.6 ppm). Limit:

    
    .
    
  • Impurity B (Unreduced Ester): Detectable by IR (strong Carbonyl stretch at ~1730 cm

    
    ).[6] The pure diol should show no carbonyl peak .
    
  • Enantiomeric Excess (ee): For chiral applications, analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11052557, (R)-4-Benzyloxy-1,3-butanediol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1,3-Butanediol Spectra. Retrieved from [Link]

  • Organic Syntheses. General procedures for reduction of beta-keto esters. (Methodology adaptation). Retrieved from [Link]

Sources

Part 1: Structural Context & Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 4-Benzyloxy-1,3-butanediol via High-Field 1H NMR

Abstract This technical guide provides a rigorous analysis of the 1H NMR spectrum of this compound, a critical chiral building block in the synthesis of polyketides and pharmaceutical intermediates. Unlike simple aliphatic alcohols, this molecule presents specific spectroscopic challenges arising from its chiral center at C3, which induces diastereotopicity in the adjacent methylene protons. This guide details the assignment logic, solvent-dependent behaviors, and self-validating protocols required to confirm its structure with high confidence.

1.1 The Molecular Target The structure of this compound is defined by a four-carbon backbone with hydroxyl groups at positions 1 and 3, and a benzyl ether protecting group at position 4.

  • IUPAC Structure: 1-(Benzyloxy)butane-2,4-diol (alternative numbering often used in synthesis).

  • Target Structure for this Guide:

    
    
    
  • Chirality: Carbon 3 (C3) is a stereogenic center. This chirality renders the protons on C2 and C4 diastereotopic , meaning they are chemically non-equivalent and will appear as complex multiplets rather than simple triplets or doublets.

1.2 Solvent Selection Strategy The choice of solvent dictates the visibility of hydroxyl protons and the resolution of the aliphatic region.

SolventPrimary UtilitySpectral Characteristics
CDCl3 (Chloroform-d)Routine ScreeningSharp aliphatic peaks. OH protons usually appear as broad singlets and do not show coupling, making it difficult to distinguish primary vs. secondary alcohols.
DMSO-d6 (Dimethyl Sulfoxide)Structural Validation Recommended. Strong H-bonding slows proton exchange. OH protons appear as sharp multiplets (triplet for 1-OH, doublet for 3-OH), providing crucial connectivity data.

Part 2: Spectral Analysis & Assignment Logic

The following analysis assumes a 400 MHz or higher field strength in CDCl3 (standard processing) with references to DMSO-d6 for OH assignment.

The Aromatic & Benzylic Anchor Points (Downfield)

These signals are the most distinct and serve as the starting point for integration calibration.

  • Aromatic Protons (7.25 – 7.35 ppm):

    • Signal: Multiplet (often overlapping).

    • Integration: 5H.

    • Logic: Characteristic of the mono-substituted benzene ring.

  • Benzylic Methylene (

    
    ) (~4.50 ppm): 
    
    • Signal: Singlet (appearing often as a narrow AB system).

    • Integration: 2H.

    • Logic: While technically diastereotopic due to the remote chiral center at C3, the distance usually results in a singlet or a very tight AB quartet (

      
       Hz).
      
The Chiral Core & Diastereotopic Methylene (The "Fingerprint")

This region confirms the 1,3-diol substitution pattern.

  • C3 Methine (

    
    ) (~3.95 – 4.05 ppm): 
    
    • Signal: Multiplet (dddd).

    • Integration: 1H.

    • Logic: This proton is deshielded by the attached oxygen. It couples to the OH (in DMSO), the C2 methylene protons, and the C4 methylene protons.

  • C4 Methylene (

    
    ) (~3.45 – 3.55 ppm): 
    
    • Signal: ABX System (Two distinct doublets of doublets).

    • Integration: 2H.

    • Logic: Being directly adjacent to the chiral C3, these protons are highly diastereotopic. They will not appear as a simple doublet. They appear as two separate signals with a large geminal coupling (

      
       Hz) and smaller vicinal coupling to H-3.
      
  • C1 Methylene (

    
    ) (~3.65 – 3.80 ppm): 
    
    • Signal: Triplet (or complex multiplet).

    • Integration: 2H.

    • Logic: Deshielded by the primary alcohol. These protons are further from the chiral center (separated by C2), so they often appear more isochronous (equivalent) than C4, resembling a triplet (

      
       Hz).
      
The Aliphatic Bridge (Upfield)
  • C2 Methylene (

    
    ) (~1.65 – 1.85 ppm): 
    
    • Signal: Complex Multiplet.

    • Integration: 2H.

    • Logic: These are the most shielded protons (beta to two oxygens, but not alpha to any). They are diastereotopic and couple to both C1 and C3, often resulting in a broad, higher-order multiplet that integrates to 2.

Part 3: Self-Validating Protocols

To ensure scientific integrity, the following checks must be performed to rule out isomers (e.g., 1,2-diol or 1,4-diol derivatives).

Protocol A: The D2O Shake (Hydroxyl Identification)

  • Acquire standard 1H spectrum in CDCl3.

  • Add 1-2 drops of

    
     to the NMR tube and shake vigorously.
    
  • Re-acquire the spectrum.

  • Validation: The broad OH signals (variable position) must disappear. The C1 and C3 signals may sharpen due to loss of H-coupling.

Protocol B: COSY Connectivity Map To confirm the 1,3-relationship (and rule out 1,2-diol), a 2D COSY (Correlation Spectroscopy) experiment is required.

  • C1 (

    
    )  must show a cross-peak only to C2 (
    
    
    
    )
    .
  • C2 (

    
    )  must show cross-peaks to C1  and C3 .
    
  • C3 (

    
    )  must show cross-peaks to C2  and C4 .
    
  • C4 (

    
    )  must show a cross-peak only to C3 .
    
  • Negative Control: There should be NO direct coupling between C1 and C3.

Part 4: Visualization of Assignment Logic

The following diagram illustrates the flow of logic for assigning the spectrum, highlighting the critical coupling networks established via COSY.

NMR_Assignment_Flow Sample Sample: this compound Solvent Solvent: CDCl3 vs DMSO-d6 Sample->Solvent Aromatic Aromatic Region (7.3 ppm) Integrates to 5H (Confirm Benzyl Group) Solvent->Aromatic Benzylic Benzylic CH2 (4.5 ppm) Singlet/AB System (Confirm Linker) Solvent->Benzylic Backbone Aliphatic Backbone Analysis Aromatic->Backbone Benzylic->Backbone C3_Chiral C3 Methine (4.0 ppm) Multiplet (The Chiral Center) Backbone->C3_Chiral C4_Dia C4 Methylene (3.5 ppm) ABX System (Diastereotopic - Proximal) Backbone->C4_Dia C1_Primary C1 Methylene (3.7 ppm) Triplet/Multiplet (Primary Alcohol) Backbone->C1_Primary C2_Bridge C2 Methylene (1.7 ppm) Complex Multiplet (Shielded Bridge) Backbone->C2_Bridge COSY COSY Correlation Check C3_Chiral->COSY Couples to C2 & C4 C4_Dia->COSY Couples to C3 C1_Primary->COSY Couples to C2 C2_Bridge->COSY Couples to C1 & C3

Figure 1: Logical flow for the structural assignment of this compound, emphasizing the COSY correlations required to verify the 1,3-diol connectivity.

Part 5: Experimental Protocol Summary

  • Preparation: Dissolve 10-15 mg of sample in 0.6 mL of CDCl3 (filtered through basic alumina if acid sensitivity is suspected).

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (d1):

      
       2.0 seconds (to ensure accurate integration of aromatic protons).
      
    • Scans: 16 (sufficient for >10 mg).

  • Processing:

    • Exponential Multiplication (LB = 0.3 Hz).

    • Phase Correction: Manual (critical for ABX systems).

    • Baseline Correction: Polynomial (Bernstein) order 1.

  • Reporting: Report chemical shifts (

    
    ) to two decimal places and coupling constants (
    
    
    
    ) to one decimal place.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for ABX and diastereotopic proton assignment).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Reich, H. J. (2024). NMR Spectral Data: Diastereotopic Protons. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

13C NMR chemical shifts of 4-Benzyloxy-1,3-butanediol

Technical Guide: C NMR Characterization of this compound

Executive Summary

This compound (CAS: 71998-70-4 for racemate; 81096-93-7 for R-isomer) is a functionalized C4 synthon featuring a primary alcohol, a secondary alcohol, and a benzyl-protected ether.[1] Its structural integrity is pivotal in the synthesis of statins, antibiotics, and polyketide mimetics.

This guide details the carbon-13 nuclear magnetic resonance (

234

Structural Analysis & Chemical Shift Logic

Before interpreting the spectrum, one must deconstruct the molecule into its magnetic environments. The molecule consists of 11 carbon atoms:[5]

  • Aromatic Region (6C): The benzyl phenyl ring (ipso, ortho, meta, para).

  • Benzylic Methylene (1C): The

    
     carbon.
    
  • Aliphatic Backbone (4C): A butane chain oxygenated at positions 1, 3, and 4.

The 1,3-Diol Backbone Anomaly

Unlike linear alkanes, the 1,3-diol motif introduces a characteristic "upfield-downfield" alternation due to the desheilding effect of oxygen atoms (


  • C1 (Primary Alcohol): Deshielded (~60 ppm).

  • C2 (Methylene): Located between two oxygenated carbons. While

    
    -deshielded by both oxygens, it lacks direct oxygen attachment, appearing in the aliphatic region (~35–40 ppm).
    
  • C3 (Secondary Alcohol): Highly deshielded (~68–70 ppm).

  • C4 (Primary Ether): Deshielded by the benzyloxy group (~72–74 ppm).

C NMR Chemical Shift Data

The following data represents the characteristic chemical shifts for this compound in deuterated chloroform (

Table 1: Observed & Predicted Chemical Shifts
Carbon LabelChemical EnvironmentShift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic
C-ipso Aromatic Quaternary137.5 – 138.5AbsentLow intensity; most downfield.
C-meta Aromatic CH128.4 – 128.6Positive (+ve)Intense signal (2C equivalent).
C-ortho Aromatic CH127.7 – 127.9Positive (+ve)Intense signal (2C equivalent).
C-para Aromatic CH127.6 – 127.8Positive (+ve)Single aromatic carbon intensity.

Benzylic Methylene73.0 – 73.5Negative (-ve)Characteristic benzyl ether position.
C4 Ether Methylene (

)
72.5 – 73.5Negative (-ve)Often overlaps with benzylic

.
C3 Secondary Alcohol (

)
68.0 – 69.5Positive (+ve)Only aliphatic methine (CH).
C1 Primary Alcohol (

)
60.5 – 61.5Negative (-ve)Typical primary alcohol range.
C2 Backbone Methylene (

)
36.0 – 39.0Negative (-ve)Most upfield signal; diagnostic for 1,3-diols.

Note on Solvent Effects: In polar aprotic solvents like DMSO-


, hydroxyl-bearing carbons (C1, C3) may shift slightly downfield (+1-2 ppm) due to hydrogen bonding.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying non-product peaks (impurities). The standard route involves the reduction of Ethyl 4-benzyloxy-3-hydroxybutyrate .

Synthesis Workflow

The reduction of the ester at C1 to a primary alcohol yields the target 1,3-diol.

SynthesisPathStartEthyl 4-benzyloxy-3-hydroxybutyrate(Ester Precursor)ReagentReduction(LiAlH4 or NaBH4)Start->ReagentProductThis compound(Target 1,3-Diol)Reagent->ProductMain PathwayImpurityImpurity: Over-reduction(Cleavage of Benzyl Ether)Reagent->ImpuritySide Reaction(Trace)

Figure 1: Synthetic pathway for this compound via ester reduction.[6]

Impurity Markers in C NMR
  • Starting Material (Ester): Look for the carbonyl carbon signal (~170–172 ppm) and the ethyl ester

    
     (~60 ppm) and 
    
    
    (~14 ppm).
  • Debenzylated Side Product (1,3,4-Butanetriol): Disappearance of aromatic signals (127–138 ppm) and benzylic

    
     (~73 ppm).
    
  • Regioisomers: If synthesized via epoxide ring opening, check for 1,2-diol signals (vicinal diols often show C1/C2 shifts at 65/70 ppm, distinct from the 60/38/69 pattern of the 1,3-diol).

Experimental Protocol: Spectral Assignment

To rigorously assign the structure, run the following NMR experiments.

Step-by-Step Assignment Workflow
  • Acquire Proton-Decoupled

    
    C NMR: 
    
    • Parameter: Minimum 256 scans for sufficient S/N on quaternary carbons.

    • Check: Count 9 distinct peaks (due to symmetry in the phenyl ring, 11 carbons appear as 9 signals).

  • Run DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: Differentiate

      
       (positive phase) from 
      
      
      (negative phase).
    • Expectation:

      • Positive (+): C3 (methine), Aromatic CH (ortho, meta, para).

      • Negative (-): C1, C2, C4, Benzylic

        
        .
        
      • Absent: Quaternary Aromatic C-ipso.

  • Verify C2 (The Diagnostic Peak):

    • Locate the most upfield signal (~36–39 ppm).

    • Confirm it is a negative peak in DEPT-135 (

      
      ).
      
    • Reasoning: This confirms the 1,3-diol spacing. If the signal is >60 ppm, the structure is likely a 1,2-diol (vicinal).

  • Differentiate C4 vs. Benzylic

    
    : 
    
    • These signals often overlap around 73 ppm.

    • Use HSQC (Heteronuclear Single Quantum Coherence) to correlate carbons to protons.

    • Benzylic Protons: Singlet or AB quartet at ~4.5 ppm.

    • C4 Protons: Multiplet at ~3.5 ppm.

AssignmentLogicSpectrum13C Spectrum AcquiredCountCount Signals(Target: 9 distinct peaks)Spectrum->CountDEPTRun DEPT-135Count->DEPTUpfieldUpfield Signal (~38 ppm)Negative PhaseDEPT->Upfield< 40 ppmDownfieldDownfield Signals (60-75 ppm)Negative PhaseDEPT->Downfield60-80 ppmAromaticAromatic Region (127-138 ppm)DEPT->Aromatic> 120 ppmC2_ConfCONFIRMED: C2(1,3-diol backbone)Upfield->C2_ConfEther_ConfCONFIRMED: C1, C4, Bn-CH2Downfield->Ether_Conf

Figure 2: Logic flow for assigning the C2 backbone carbon using DEPT-135.

References

  • Structure & Commercial Availability: TCI Chemicals. Product B2901: (R)-4-Benzyloxy-1,3-butanediol.[5][7][8] Link

  • Synthesis Precursor (Ethyl 4-benzyloxy-3-hydroxybutyrate): Journal of Organic Chemistry, 2005, 70(4), 1104-1114. (Describes the NMR of the precursor ester).

  • General 1,3-Diol Shift Rules: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[9] (Standard text for substituent additivity rules).

  • Reduction Methodology: Patent US5705715A. Process for preparing 1,4-butanediol. (Describes analogous reduction conditions for hydroxy-esters). Link

Technical Guide: Infrared Spectral Analysis of 4-Benzyloxy-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum of 4-Benzyloxy-1,3-butanediol Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Engineers.[1]

Executive Summary

This compound (CAS: 81096-93-7) is a critical chiral building block utilized in the synthesis of statins,


-lactam antibiotics, and various polyketide natural products. Its structural duality—containing a polar, hygroscopic 1,3-diol core and a lipophilic benzyl ether tail—presents unique spectroscopic challenges.[1]

This guide provides a definitive analysis of its Infrared (IR) spectrum.[1] Unlike simple alcohols, this molecule exhibits complex hydrogen-bonding dynamics (intramolecular vs. intermolecular) and overlapping ether/alcohol signals in the fingerprint region.[1] Correct interpretation of these bands is essential for validating structural integrity and assessing moisture content during process development.[1]

Structural Analysis & Vibrational Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators.[1] The spectrum is a superposition of two distinct chemical environments:[1]

  • The 1,3-Diol Backbone: A flexible aliphatic chain capable of forming a 6-membered intramolecular hydrogen bond ring.[1]

  • The Benzyl Ether Moiety: A rigid aromatic system acting as a spectroscopic "anchor" with distinct C-H and ring breathing modes.[1]

Visualization of Vibrational Modes

The following diagram maps the functional groups to their expected spectral regions.

G Molecule This compound OH_Groups 1,3-Diol System (Hydroxyls) Molecule->OH_Groups Backbone Butane Chain (Aliphatic) Molecule->Backbone Benzyl Benzyl Ether (Aromatic) Molecule->Benzyl OH_Stretch O-H Stretch 3200-3450 cm⁻¹ (Broad, H-bonded) OH_Groups->OH_Stretch CO_Stretch C-O Stretches 1050-1150 cm⁻¹ (Mixed Ether/Alcohol) OH_Groups->CO_Stretch CH_Aliphatic C-H (sp³) Stretch 2850-2960 cm⁻¹ Backbone->CH_Aliphatic CH_Aromatic C-H (sp²) Stretch 3000-3100 cm⁻¹ Benzyl->CH_Aromatic Ring_Modes Ring Breathing 1450, 1496, 1600 cm⁻¹ Benzyl->Ring_Modes Benzyl->CO_Stretch

Figure 1: Deconstruction of this compound into constituent vibrational modes.

Experimental Protocol: Acquisition & Sampling

Because this compound is typically a viscous oil with high hygroscopicity, standard transmission techniques (KBr pellets) are unsuitable.[1]

Recommended Method: Attenuated Total Reflectance (ATR)[1]
  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability).[1]

  • Sample Prep: The compound readily absorbs atmospheric water.[1] Dry the sample under high vacuum (<1 mbar) at 40°C for 1 hour prior to analysis to prevent the water O-H signal from masking the diol intramolecular bonding features.[1]

  • Deposition: Apply a thin film directly onto the ATR crystal.[1] Ensure full contact to avoid "weak contact" noise in the high-wavenumber region.

Comprehensive Spectral Interpretation

Region 1: High Frequency (2800 – 3600 cm⁻¹)

This region is diagnostic for the hydrogen-bonding state and the ratio of aliphatic to aromatic content.[1]

  • O-H Stretching (

    
    ): 3200 – 3450 cm⁻¹ (Broad) [1]
    
    • Observation: A dominant, broad band centered around 3350 cm⁻¹.[1]

    • Mechanistic Insight: In the neat liquid phase, intermolecular hydrogen bonding dominates, broadening this peak.[1] However, unlike simple alcohols, 1,3-diols can form an intramolecular hydrogen bond (6-membered ring).[1] In dilute solution (e.g., in

      
      ), this would appear as a sharper peak at ~3550 cm⁻¹, but in the neat film (ATR), it merges into the lower-frequency intermolecular envelope.[1]
      
  • Aromatic C-H Stretching (

    
    ): 3000 – 3100 cm⁻¹ [1][2]
    
    • Observation: Weak, sharp shoulders on the high-frequency side of the aliphatic cluster.[1]

    • Significance: Confirms the presence of the benzyl ring.[1] Absence of signal here implies hydrogenation of the aromatic ring (a common side reaction if prepared via benzyl protection reduction).[1]

  • Aliphatic C-H Stretching (

    
    ): 2850 – 2960 cm⁻¹ [1][2]
    
    • Observation: Strong, sharp peaks.[1][3]

    • Assignment:

      • 2930–2960 cm⁻¹: Asymmetric stretching of methylene (-CH₂-) groups in the butane chain.[1]

      • 2860–2880 cm⁻¹: Symmetric stretching.[1]

Region 2: The Fingerprint & Mixed Modes (600 – 1700 cm⁻¹)

This region validates the specific connectivity of the ether and alcohol functionalities.[1]

  • Aromatic Ring Modes (

    
    ): 1454, 1496, ~1600 cm⁻¹ [1]
    
    • Observation: Sharp, medium intensity bands.

    • Insight: The pair at ~1450 and ~1496 cm⁻¹ is highly characteristic of monosubstituted benzene rings (the benzyl group).[1]

  • C-O Stretching Region (

    
    ): 1000 – 1150 cm⁻¹ [1]
    
    • Observation: A complex, broad multiplet of overlapping bands.[1]

    • Deconvolution:

      • ~1100 cm⁻¹: Secondary alcohol C-O stretch (C3 position) + Aliphatic Ether C-O-C stretch (Benzyl-O-CH2).[1]

      • ~1050 cm⁻¹: Primary alcohol C-O stretch (C1 position).[1]

    • Technical Note: The overlap of the ether and secondary alcohol makes this region massive.[1] A drop in intensity here relative to the aromatic peaks can indicate cleavage of the benzyl ether.[1]

  • Mono-substitution Overtones (

    
    ): 690 & 740 cm⁻¹ [1]
    
    • Observation: Two very strong, sharp peaks.[1][3]

    • Assignment: Out-of-plane (OOP) C-H bending.

    • Diagnostic Value: These are the strongest evidence of the mono-substituted benzyl group.[1] If the 690 cm⁻¹ peak is split or shifted, check for halogenated impurities (e.g., Benzyl chloride starting material).[1]

Summary Data Table

Frequency (cm⁻¹)IntensityAssignmentFunctional Group
3200–3450 Strong, Broad

H-bonded Alcohols (Inter/Intra)
3030–3090 Weak, Shoulder

Aromatic Ring (sp²)
2850–2960 Strong, Sharp

Aliphatic Chain (sp³)
1700–2000 Very WeakOvertonesMonosubstituted Benzene Pattern
1600 / 1585 Medium

Aromatic Ring Breathing
1496 / 1454 Medium

Aromatic Ring Skeletal
1050–1150 Very Strong

Mixed Ether/Alcohol Envelope
730–750 Strong

OOP Bending (5 adjacent H)
690–710 Strong

Ring Deformation

Purity & Quality Control Workflow

The following decision tree outlines how to use the IR spectrum to troubleshoot synthesis issues (e.g., incomplete reduction or hydrolysis).

QC Start Acquire ATR Spectrum CheckOH Check 3200-3400 cm⁻¹ Start->CheckOH Decision1 Is OH band excessive/broad? CheckOH->Decision1 CheckCO Check 1700-1750 cm⁻¹ Decision2 Is there a peak at ~1735? CheckCO->Decision2 CheckFP Check 690 & 740 cm⁻¹ Decision3 Are 690/740 present? CheckFP->Decision3 Decision1->CheckCO No Result_Wet Sample Wet (Dry & Retest) Decision1->Result_Wet Yes (Water) Decision2->CheckFP No Result_Ester Impurity: Unreduced Ester (Starting Material) Decision2->Result_Ester Yes (C=O found) Result_Debenz Impurity: Debenzylation (Loss of Protecting Group) Decision3->Result_Debenz No (Missing Aromatics) Pass PASS: Structure Confirmed Decision3->Pass Yes

Figure 2: Quality Control decision tree for spectral validation.

References

  • National Institute of Standards and Technology (NIST). 1,3-Butanediol Infrared Spectrum.[1] NIST Standard Reference Database.[1][4] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general assignment of benzyl ether and diol shifts).

Sources

Technical Guide: Chirality & Synthesis of 4-Benzyloxy-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, chiral resolution, and synthetic methodologies for 4-Benzyloxy-1,3-butanediol , a critical chiral synthon in the manufacture of HMG-CoA reductase inhibitors (statins) and carbapenem antibiotics.

Molecular Architecture & Stereochemistry

This compound (CAS: 71998-70-4 for racemate) is a C4 polyol derivative characterized by a primary alcohol at C1, a secondary alcohol at C3, and a benzyl ether protecting group at C4.

Stereogenic Center Analysis

The molecule possesses a single stereogenic center at C3 . The absolute configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • Priority Assignment at C3:

    • -OH (Oxygen, Atomic Number 8)

    • -CH₂-O-Bn (Carbon bonded to Oxygen)

    • -CH₂-CH₂-OH (Carbon bonded to Carbon)

    • -H (Hydrogen)

Due to the specific priorities, the (R)- and (S)-enantiomers exhibit distinct spatial arrangements essential for the lock-and-key fit in enzyme active sites (e.g., HMG-CoA reductase).

Property(R)-Enantiomer(S)-Enantiomer
CAS Number 81096-93-785418-23-1
Common Use Precursor for CarbapenemsPrecursor for Statins (e.g., Atorvastatin)
Optical Rotation

(varies by solvent)

(typically -7° to -13° in MeOH)

Synthetic Pathways: Chemical vs. Biocatalytic

The synthesis of enantiopure this compound is dominated by two primary strategies: Asymmetric Hydrogenation (Noyori) and Biocatalytic Reduction (KRED) . Both routes typically proceed via the intermediate Ethyl 4-benzyloxy-3-hydroxybutyrate .

Workflow Visualization

The following diagram illustrates the divergent pathways to the target chiral diol.

G Start Ethyl 4-chloroacetoacetate Inter1 Ethyl 4-benzyloxyacetoacetate Start->Inter1 NaOBn / Benzylation Chem_Cat Noyori Hydrogenation (Ru-BINAP) Inter1->Chem_Cat Chemical Route Bio_Cat Biocatalysis (KRED + NADPH) Inter1->Bio_Cat Enzymatic Route Chem_Prod Ethyl (S)-4-benzyloxy- 3-hydroxybutyrate Chem_Cat->Chem_Prod H2, High Pressure Red_Step Hydride Reduction (NaBH4 / LiBH4) Chem_Prod->Red_Step Ester Reduction Bio_Cat->Chem_Prod Aq. Buffer, 30°C Final (S)-4-Benzyloxy- 1,3-butanediol Red_Step->Final Yield > 90%

Figure 1: Comparative synthetic workflows for (S)-4-Benzyloxy-1,3-butanediol.

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Chemical Route)

This protocol utilizes Ruthenium-BINAP catalysis to set the stereocenter, followed by ester reduction.

Prerequisites:

  • Substrate: Ethyl 4-benzyloxyacetoacetate (prepared via nucleophilic substitution of ethyl 4-chloroacetoacetate with benzyl alcohol).

  • Catalyst: RuCl₂[(S)-BINAP] (for (S)-product).

  • Pressure Vessel: Hydrogenation autoclave (Parr reactor).

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, dissolve RuCl₂[(S)-BINAP] (0.1 mol%) in degassed ethanol.

  • Hydrogenation:

    • Load the substrate (1.0 equiv) and catalyst solution into the autoclave.

    • Purge with H₂ (3x) and pressurize to 40–60 bar (approx. 600–900 psi) .

    • Heat to 80–100°C and stir vigorously for 12–24 hours.

    • Mechanism:[1][2][3] The reaction proceeds via dynamic kinetic resolution (DKR) if the starting material racemizes, or simple asymmetric hydrogenation of the ketone.

  • Ester Reduction:

    • Concentrate the reaction mixture to obtain Ethyl (S)-4-benzyloxy-3-hydroxybutyrate.

    • Dissolve the intermediate in THF/MeOH (10:1).

    • Add NaBH₄ (2.0 equiv) portion-wise at 0°C.

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Validation Criteria:

  • Conversion: >99% by GC/MS.

  • ee%: >98% (determined by Chiral HPLC).[4]

Protocol B: Biocatalytic Reduction (Enzymatic Route)

This route operates under mild conditions and often yields higher optical purity (>99.5% ee) without heavy metals.

Reagents:

  • Enzyme: Ketoreductase (KRED) or Carbonyl Reductase (e.g., Burkholderia gladioli BgADH3).

  • Cofactor Recycling: Glucose + Glucose Dehydrogenase (GDH) and NADP+.

Step-by-Step Methodology:

  • Buffer Prep: Prepare a Potassium Phosphate buffer (100 mM, pH 6.5–7.0) containing MgSO₄ (2 mM).

  • Reaction Assembly:

    • Add Substrate: Ethyl 4-benzyloxyacetoacetate (dissolved in minimal IPA or DMSO).

    • Add Cofactor Mix: NADP+ (0.5 mM), Glucose (1.5 equiv).

    • Add Enzymes: KRED (10 U/mL) and GDH (5 U/mL).

  • Incubation: Stir at 30°C for 24 hours. Maintain pH by automatic titration with 1M NaOH if necessary (though reduction consumes H+, pH usually remains stable or drifts up).

  • Extraction: Extract the chiral hydroxy-ester with Ethyl Acetate.

  • Final Reduction: Perform the NaBH₄ reduction as described in Protocol A to convert the ester to the 1,3-diol.

Analytical Characterization & QC

To ensure the integrity of the chiral center, specific analytical methods must be employed.[5]

Chiral HPLC Method

Standard reversed-phase or normal-phase conditions on polysaccharide-based columns are effective.

ParameterCondition Set A (Normal Phase)Condition Set B (Reversed Phase)
Column Daicel Chiralcel OD-H (250 x 4.6 mm)Daicel Chiralpak AD-RH
Mobile Phase Hexane : Isopropanol (90 : 10)Water : Acetonitrile (60 : 40)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 210 nm or 254 nm (Benzyl chromophore)UV @ 210 nm
Temperature 25°C25°C
Expected Tr (R) ~12 min, (S) ~15 min (Verify with std)Varies by gradient
NMR Validation
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.35 (m, 5H, Ph).
      
    • 
       4.55 (s, 2H, Ph-CH ₂-O).
      
    • 
       4.10 (m, 1H, CH -OH).
      
    • 
       3.80 (m, 2H, CH ₂-OH).
      
    • 
       3.50 (d, 2H, CH ₂-OBn).
      
    • 
       1.75 (m, 2H, CH ₂ backbone).
      

Critical Comparison of Routes

FeatureChemical Route (Noyori)Biocatalytic Route (KRED)
Enantiomeric Excess (ee) 97% – 99%>99.5%
Scalability High (Ton scale)Medium-High (Batch/Fed-batch)
Cost Driver Ruthenium CatalystEnzyme/Cofactor Recycling
Environmental Impact Solvent/Metal wasteAqueous waste (Green)
Throughput Faster reaction timeSlower (24h+ incubation)

Expert Insight: For early-stage drug discovery requiring gram-scale purity, the Biocatalytic Route is superior due to the ease of setup and ultra-high ee%. For commercial manufacturing, the Chemical Route is often preferred for its volumetric productivity, provided the trace metal removal is managed.

References

  • Process for preparing 1,4-butanediol from maleic anhydride. US Patent 5705715A. Google Patents. Link

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 2016.[6] Link

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. Molecules, 2024.[7] Link

  • Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation. Green Chemistry, 2021. Link

  • (S)-4-Benzyloxy-1,3-butanediol Product Data. Chem-Impex International. Link

Sources

Discovery and history of 4-Benzyloxy-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, history, and synthetic utility of 4-Benzyloxy-1,3-butanediol , designed for researchers and drug development professionals.

Discovery, Synthesis, and Role in Statin Development[1][2]

Executive Summary

This compound (CAS: 6299-88-3 / 81096-93-7 for the R-enantiomer) is a critical chiral synthon in pharmaceutical process chemistry.[1][2] It serves as a foundational "C4 building block" for the 3,5-dihydroxyheptanoic acid pharmacophore found in HMG-CoA reductase inhibitors (Statins), most notably Atorvastatin (Lipitor) and Rosuvastatin (Crestor) .

This guide analyzes the evolution of its synthesis—from early chemical reduction methods to modern biocatalytic routes—and details the technical protocols required for its generation and quality control.

Historical Context: The Statin Race

The "discovery" of this compound is inextricably linked to the retrosynthetic analysis of Compactin (Mevastatin) and Mevinolin (Lovastatin) in the late 1970s and 1980s.

  • The Pharmacophore Challenge: The biological activity of statins resides in the chiral 3,5-dihydroxyheptanoic acid side chain. Early total syntheses were linear and inefficient.[2]

  • The Retrosynthetic Breakthrough: Process chemists at Merck, Parke-Davis (now Pfizer), and others identified that the C7 side chain could be assembled convergently. This required a chiral C4 unit possessing:

    • A protected primary alcohol (for later oxidation/chain extension).[2]

    • A defined stereocenter (typically R) at the

      
      -position.[2]
      
    • A terminal handle for nucleophilic attack or further functionalization.[2]

This compound emerged as the optimal solution because the benzyl group provided robust protection during the harsh conditions of chain extension (e.g., Claisen condensation), while the 1,3-diol functionality allowed for the installation of the second stereocenter.

Synthetic Evolution and Methodologies

The synthesis of this intermediate has evolved through three distinct "generations" of process chemistry.

Generation 1: The Malic Acid Route (Chemical Reduction)

The classical route utilizes the natural chiral pool, specifically (S)-Malic Acid , to establish stereochemistry.

  • Mechanism: (S)-Malic acid is esterified to dimethyl malate, then selectively reduced.[2] However, direct reduction to the 1,3-diol is chemically difficult. The standard protocol involves reduction to (S)-1,2,4-butanetriol , followed by selective protection.[2]

  • Limitation: Selective benzylation of the C4-hydroxyl over the C1-hydroxyl in 1,2,4-butanetriol is challenging due to similar steric environments.[1][2] This often necessitates a multi-step protection/deprotection sequence (e.g., acetonide formation), reducing atom economy.

Generation 2: The Aldol/Reformatsky Route

To avoid the selectivity issues of the triol, chemists developed constructive routes using Benzyloxyacetaldehyde .

  • Protocol: Benzyloxyacetaldehyde is reacted with an acetate equivalent (e.g., tert-butyl acetate) via a Reformatsky reaction or lithium enolate addition.[2]

  • Stereocontrol: This method often produces a racemic alcohol which requires enzymatic resolution (e.g., using Lipase PS) to yield the desired (R)-enantiomer.[2]

Generation 3: Biocatalytic Synthesis (DERA)

The state-of-the-art method utilizes Deoxyribose-5-phosphate aldolase (DERA) .[1][2]

  • Process: DERA catalyzes the sequential aldol addition of two acetaldehyde molecules to a acceptor. While typically used to make the full 6-carbon lactol, modified protocols allow the coupling of Benzyloxyacetaldehyde with acetaldehyde to directly yield the chiral 3-hydroxyaldehyde, which is subsequently reduced to the diol.

Technical Deep Dive: Experimental Protocols
Protocol A: Synthesis via Reformatsky Reaction (Chemical Route)

Target: Racemic this compound (Precursor for Resolution)[1][2]

Reagents:

  • Benzyloxyacetaldehyde (1.0 eq)[2]

  • Ethyl bromoacetate (1.2 eq)[2]

  • Activated Zinc dust (1.5 eq)[2]

  • THF (Anhydrous)[2]

Step-by-Step Workflow:

  • Activation: Suspend Zn dust in THF under

    
    . Add catalytic 
    
    
    
    or TMSCl to activate.
  • Addition: Add Ethyl bromoacetate dropwise at reflux to form the Reformatsky reagent.

  • Coupling: Cool to 0°C. Cannulate Benzyloxyacetaldehyde into the zinc reagent over 30 mins.

  • Quench: Pour into ice-cold 1M HCl. Extract with EtOAc.[2]

  • Reduction: Dissolve the crude

    
    -hydroxy ester in THF. Add 
    
    
    
    (2.0 eq) at 0°C. Stir 4h.
  • Workup: Quench with Acetone (destroys excess borohydride), then 1M HCl. Extract, dry (

    
    ), and concentrate.[3]
    

Validation:

  • 1H NMR (CDCl3):

    
     7.35 (m, 5H, Ar), 4.55 (s, 2H, Ph-CH2), 4.10 (m, 1H, CH-OH), 3.6-3.8 (m, 4H, CH2-O).[2]
    
  • Critical Quality Attribute: Absence of elimination product (alkene) at

    
     5.5-6.5.[1][2]
    
Protocol B: Enzymatic Resolution (Chiral Purity)

Target: (R)-4-Benzyloxy-1,3-butanediol[1][2]

System: Vinyl Acetate / Lipase PS (Amano) / MTBE.[2]

  • Dissolve racemic diol in MTBE.[2]

  • Add Vinyl Acetate (3.0 eq) and Lipase PS (immobilized).[2]

  • Incubate at 30°C. Monitor by Chiral HPLC.

  • Mechanism: The enzyme selectively acetylates the (S)-enantiomer at the primary (C1) or secondary (C3) position, leaving the (R)-diol unreacted (or vice versa depending on enzyme specificity).

  • Separation: Chromatographic separation of the free diol from the acetate ester.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the conversion of Malic Acid to the Statin Side Chain, highlighting the critical role of the 4-Benzyloxy intermediate.

StatinSynthesis cluster_alt Alternative: Reformatsky Route Malic (S)-Malic Acid (Natural Pool) Triol (S)-1,2,4-Butanetriol Malic->Triol Reduction (BH3-SMe2) Protection Selective Protection (Acetonide/Benzyl) Triol->Protection 1. Acetone/H+ 2. BnBr/NaH Target (R)-4-Benzyloxy-1,3-butanediol (The Synthon) Protection->Target Hydrolysis Oxidation Swern Oxidation Target->Oxidation Selective C1 Ox Aldehyde Aldehyde Intermediate Oxidation->Aldehyde ChainExt Chain Extension (Claisen/Aldol) Aldehyde->ChainExt Acetoacetate Enolate Statin Atorvastatin Side Chain (3R,5R) ChainExt->Statin Stereoselective Reduction BnCHO Benzyloxyacetaldehyde Reformatsky Reformatsky (Br-CH2-COOEt / Zn) BnCHO->Reformatsky Reformatsky->Target Reduction + Resolution

Caption: Synthetic pathways to the Statin Side Chain, contrasting the Malic Acid chiral pool route with the Reformatsky chemical route.

Quantitative Data: Method Comparison
MetricMalic Acid RouteReformatsky + ResolutionBiocatalytic (DERA)
Starting Material Cost Low (Commodity chemical)Medium (Aldehyde cost)Low (Acetaldehyde)
Step Count 4-5 (Protection heavy)3 (Inc.[1][2] Resolution)2 (Enzymatic)
Enantiomeric Excess (ee) >98% (Source defined)>99% (Post-resolution)>99.5% (Enzyme defined)
Overall Yield 40-50%35-45% (Max 50% theoretical w/o recycling)60-70%
Scalability HighMedium (Resolution bottleneck)High (Flow chemistry compatible)
References
  • Preparation of (S)-1,2,4-butanetriol . Google Patents.[2] (Methodology for the precursor reduction). Link

  • Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran and its R enantiomer from malic or tartaric acid . Journal of Organic Chemistry, 1983. (Foundational work on Malic acid reduction). Link[2]

  • A historical perspective on the discovery of statins . Proceedings of the Japan Academy, Series B, 2010. (Context on the Statin pharmacophore). Link

  • Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains . ResearchGate, 2005. (Details on DERA and enzymatic routes). Link

  • PubChem Compound Summary: (R)-4-Benzyloxy-1,3-butanediol . National Library of Medicine. (Chemical structure and property verification). Link

Sources

Technical Guide: Reactivity & Applications of 4-Benzyloxy-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7) is a pivotal chiral building block (


 synthon) in modern organic synthesis, particularly within the pharmaceutical sector. Its structural uniqueness lies in the coexistence of a primary hydroxyl, a secondary hydroxyl (typically chiral, 

or

), and a robust benzyl ether protecting group.

This guide provides a technical deep-dive into its chemoselectivity, outlining how to manipulate its functional groups orthogonally to access complex bioactive scaffolds, including HMG-CoA reductase inhibitors (statins) and polyketide natural products.

Part 1: Structural Analysis & Chemoselectivity

The utility of this compound stems from the electronic and steric differentiation between its two hydroxyl groups. Understanding this hierarchy is the prerequisite for designing successful synthetic routes.

Functional Group Hierarchy
  • C1-Hydroxyl (Primary): Sterically accessible and highly nucleophilic. It is the first site of reaction for bulky silylating agents or mild oxidants.

  • C3-Hydroxyl (Secondary): Sterically hindered (adjacent to the benzyloxymethyl group). It typically reacts slower than C1, allowing for kinetic resolution or selective protection.

  • C4-Benzyl Ether: A "permanent" protecting group in early-stage synthesis. It survives basic, nucleophilic, and mild acidic conditions, but is cleaved via hydrogenolysis (

    
    ) or strong Lewis acids (
    
    
    
    ).
Diagram 1: Chemoselective Divergence

The following diagram illustrates the three primary divergent pathways available for this molecule: 1,3-protection, selective C1-functionalization, and oxidation.

Reactivity Start 4-Benzyloxy- 1,3-butanediol Acetonide 1,3-Dioxane (Acetonide) Start->Acetonide 2,2-DMP, H+ (Thermodynamic Protection) Silyl C1-Silyl Ether (TBDMS/TIPS) Start->Silyl R3SiCl, Base (Kinetic Differentiation) Aldehyde C1-Aldehyde (Chain Extension) Start->Aldehyde Swern/TEMPO (Selective Oxidation)

Figure 1: Divergent reactivity pathways controlled by reaction conditions.[1]

Part 2: Protective Group Manipulations

The most common bottleneck in utilizing 1,3-diols is "protection migration" or lack of regioselectivity. The following strategies are field-proven to ensure integrity.

Strategy A: Thermodynamic 1,3-Protection (Acetonide Formation)

To lock the relative stereochemistry or protect both alcohol functions simultaneously, the formation of a benzylidene or acetonide acetal is standard.

  • Reagent: 2,2-Dimethoxypropane (2,2-DMP) or Acetone.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Camphorsulfonic acid (CSA).

  • Mechanism: The reaction proceeds through an oxocarbenium ion. The formation of the 6-membered 1,3-dioxane ring is thermodynamically favored over the 5-membered ring (which would form if the benzyl group were absent/cleaved).

Strategy B: Kinetic Differentiation (C1-Silylation)

To extend the carbon chain at C1 while preserving the C3 stereocenter, one must selectively protect C1.

  • Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl).

  • Conditions: Imidazole, DCM,

    
    .
    
  • Selectivity Factor: >95:5 favoring primary alcohol due to the steric bulk of the tert-butyl group on the silicon atom, which clashes with the secondary environment at C3.

Comparative Data: Selective Protection Conditions
Target GroupReagentSolventTempYieldSelectivity (C1:C3)
C1-OH TBDMSCl / Imidazole


92%>98:2
C1-OH Trityl Chloride / PyridinePyridine

88%>99:1
C1 & C3 2,2-DMP / p-TSAAcetone

95%N/A (Cyclic)
C1 & C3 MOMCl / DIPEA


85%~1:1 (Poor)

Part 3: Oxidation & Carbon-Carbon Bond Formation

This section details the critical application of this compound in the synthesis of the "statin side chain" (e.g., Atorvastatin, Rosuvastatin). The core logic is the conversion of the C1-alcohol to an aldehyde, followed by a Horner-Wadsworth-Emmons (HWE) reaction.

Diagram 2: Statin Side-Chain Synthesis Workflow

This workflow demonstrates how the chiral center of the starting material directs the stereochemistry of the final drug target.

StatinPath Start (3R)-4-Benzyloxy- 1,3-butanediol Step1 C1-Aldehyde Intermediate Start->Step1 Swern Oxidation (DMSO, (COCl)2) Step2 Beta-Keto Ester (Chain Extension) Step1->Step2 HWE Reaction (Phosphonate, NaH) Step3 Syn-1,3-Diol (Statin Pharmacophore) Step2->Step3 Stereoselective Reduction (Narasaka-Prasad: Et2BOMe, NaBH4)

Figure 2: The "Statin Pathway" utilizing the C1-aldehyde for chain elongation.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing valuable material to the next stage.

Protocol 1: Acetonide Protection (1,3-Dioxane Formation)

Target: Conversion of diol to chemically inert acetal.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF). Add a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve This compound (10.0 mmol, 1.96 g) in anhydrous Acetone (50 mL).

  • Reagent Addition: Add 2,2-Dimethoxypropane (15.0 mmol, 1.8 mL).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (0.5 mmol, 95 mg) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Checkpoint (TLC): Eluent 30% EtOAc/Hexane. The starting material (polar, low

      
      ) should disappear; product (less polar, high 
      
      
      
      ) should appear. Staining with PMA (Phosphomolybdic Acid) is required as the acetonide is not UV active.
  • Quench: Add saturated aqueous

    
     (10 mL) to neutralize the acid. Stir for 10 mins.
    
  • Workup: Remove acetone in vacuo. Extract the aqueous residue with

    
     (
    
    
    
    mL). Wash combined organics with Brine, dry over
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (10% EtOAc/Hexane).

Protocol 2: Selective Swern Oxidation (C1-Aldehyde Synthesis)

Target: Oxidation of primary alcohol without over-oxidation to acid or affecting the benzyl ether.

  • Activation: In a dried flask under

    
    , dissolve Oxalyl Chloride  (11.0 mmol) in dry DCM  (25 mL). Cool to 
    
    
    
    .
  • DMSO Addition: Add dry DMSO (22.0 mmol) dropwise. Caution: Gas evolution (CO, CO2). Stir for 15 mins.

  • Substrate Addition: Add This compound (10.0 mmol) (Note: C3 should be protected, e.g., as a TBS ether, for cleanest results) in DCM (10 mL) dropwise over 10 mins.

  • Aging: Stir at

    
     for 45 mins.
    
  • Base Addition: Add Triethylamine (

    
    , 50.0 mmol) dropwise. The solution will turn thick/white.
    
  • Warming: Allow the reaction to warm to

    
     over 30 mins.
    
    • Checkpoint: Aldehydes are unstable. Do not store. Verify conversion via TLC immediately and proceed to workup.

  • Workup: Quench with phosphate buffer (pH 7). Extract with DCM. Wash with cold 1M HCl (to remove excess amine) then saturated

    
    .
    
  • Usage: Use the crude aldehyde immediately for the subsequent coupling (e.g., Wittig/HWE).

References

  • PubChem. (2025).[3] (R)-4-Benzyloxy-1,3-butanediol | C11H16O3.[3] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2008). Acetonides: Protection of 1,2- and 1,3-diols. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

  • Organic Syntheses. (1998). (-)-(S)-2-(Benzyloxy)propanal and related syntheses. Org. Synth. 1998, 75, 106. [Link]

  • Journal of Synthetic Chemistry. (2025). Development and Synthesis of Statin Derivatives. [Link]

Sources

Solubility of 4-Benzyloxy-1,3-butanediol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Purification of 4-Benzyloxy-1,3-butanediol

Executive Summary this compound (CAS: 71998-70-4 / 85418-23-1 for S-isomer) is a critical chiral building block in the synthesis of statins, anti-inflammatory agents, and complex bioactive molecules.[1] Its bifunctional nature—possessing both a lipophilic benzyl ether and a hydrophilic 1,3-diol moiety—creates a unique solubility profile that challenges standard purification protocols. While often encountered as a viscous liquid in crude forms, high-purity enantiomers exist as crystalline solids (MP: 73–77 °C).

This guide provides a rigorous framework for determining, predicting, and leveraging the solubility of this compound to optimize process yield and enantiomeric purity.

Physicochemical Profile & Structural Analysis[2][3][4]

To predict solubility behavior, we must first deconstruct the molecule into its thermodynamic interaction sites.

  • Lipophilic Domain: The benzyl ether group (

    
    ) contributes significantly to Dispersion forces (
    
    
    
    ), making the molecule compatible with aromatic solvents like Toluene.
  • Hydrophilic Domain: The 1,3-diol backbone provides two hydrogen bond donors and acceptors. This results in high Hydrogen Bonding parameters (

    
    ), necessitating polar protic solvents for dissolution.
    
  • Amphiphilic Tension: The competition between the hydrophobic tail and hydrophilic head implies that "middle-ground" solvents (e.g., esters, ketones) or binary solvent systems are often required for controlled crystallization.

Key Physical Properties:

Property Value Context
Molecular Weight 196.25 g/mol Moderate size, diffusion-limited.
Melting Point 73–77 °C Solid-liquid equilibrium (SLE) is relevant for purification.
Boiling Point ~356 °C (Predicted) High BP rules out distillation for final purification; crystallization is preferred.

| Chirality | (R) or (S) | Enantiomers may have distinct solubility in chiral solvents (though rare); racemate solubility differs from pure enantiomers. |

Solubility Thermodynamics: The Hansen Model

In the absence of a comprehensive public dataset for this specific intermediate, researchers must rely on predictive modeling to select initial solvents. We utilize Hansen Solubility Parameters (HSP) to map the interaction radius.

Estimated HSP Values (Group Contribution Method):

  • 
     (Dispersion): ~17.5 MPa
    
    
    
    (Driven by the benzyl ring)
  • 
     (Polarity): ~7.0 MPa
    
    
    
    (Ether/Alcohol dipoles)
  • 
     (H-Bonding): ~22.0 MPa
    
    
    
    (Dual hydroxyl groups)

Solvent Prediction Matrix:

Solvent ClassRepresentativePredicted InteractionOutcome
Alcohols Methanol, EthanolHigh

match.
High Solubility (Good for reaction, poor for crystallization yield).
Esters Ethyl AcetateModerate

, Low

.
Moderate Solubility (Ideal candidate for cooling crystallization).
Ethers THF, MTBEGood

match.
Soluble (Often used as reaction media).
Aliphatics Hexane, HeptaneLow

, Low

.
Insoluble (Excellent anti-solvent).
Aromatics TolueneHigh

match.
Moderate/Low (Temperature dependent).

Protocol: Experimental Solubility Determination

Standard "shake-flask" methods are prone to error with viscous diols due to supersaturation stability. The following Polythermal Method is self-validating and provides the metastable zone width (MSZW).

Workflow Logic (Graphviz)

SolubilityProtocol Start Start: Define Solvent System Prep Gravimetric Preparation (Solute/Solvent Ratios) Start->Prep Heat Heating Phase (T > Est. Saturation) Prep->Heat Dissolve Check Dissolution (Laser Transmissivity = 100%) Heat->Dissolve Dissolve->Heat Undissolved Cool Controlled Cooling (-0.5 °C/min) Dissolve->Cool Fully Dissolved Nucleation Detect Cloud Point (Transmissivity Drop) Cool->Nucleation Record Record T_sat Nucleation->Record Validation Re-heat to Clear Point (Check Hysteresis) Record->Validation Validation->Cool Repeat for Accuracy

Figure 1: Polythermal solubility determination workflow using laser monitoring to detect the cloud point (saturation limit).

Detailed Methodology
  • Preparation: Weigh this compound into a glass reactor with a magnetic stirrer. Add solvent (e.g., Ethyl Acetate) to achieve a starting concentration (e.g., 0.1 g/mL).

  • Equilibration: Heat the mixture to 10°C above the expected melting point or until the solution is perfectly clear (100% laser transmission).

  • Cooling Ramp: Lower the temperature at a controlled rate (0.5 °C/min). Fast cooling artificially widens the metastable zone.

  • Detection: Monitor the solution using a turbidity probe or focused beam reflectance measurement (FBRM). Record the temperature (

    
    ) at the exact moment transmissivity drops.
    
  • Self-Validation: Immediately re-heat the slurry. Record the temperature where the solution becomes clear again (

    
    ).
    
    • Insight: The difference (

      
      ) represents the Metastable Zone Width (MSZW). A narrow MSZW indicates rapid crystallization kinetics.
      

Purification Strategy: Crystallization

For pharmaceutical intermediates, purity is paramount. The dual solubility profile allows for Anti-Solvent Crystallization .

Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

Process Logic:

  • Dissolution: Dissolve crude this compound in Ethyl Acetate at 50°C (High solubility).

  • Filtration: Polish filter to remove mechanical impurities.

  • Dosing: Slowly add n-Heptane. The non-polar heptane interacts with the benzyl group but rejects the diol moiety, forcing the lattice to organize.

  • Nucleation: Seed with pure crystals at the cloud point to prevent oiling out (a common issue with benzyloxy diols).

  • Harvest: Cool to 0°C, filter, and wash with cold Heptane.

Purification Workflow (Graphviz)

PurificationLogic Crude Crude This compound Dissolve Dissolve in Ethyl Acetate (50°C) Crude->Dissolve Filter Polish Filtration Dissolve->Filter Antisolvent Add n-Heptane (Slow Dosing) Filter->Antisolvent Seed Seeding (Prevent Oiling Out) Antisolvent->Seed At Cloud Point Crystallize Cool to 0°C Seed->Crystallize Isolate Filtration & Drying Crystallize->Isolate

Figure 2: Anti-solvent crystallization workflow designed to maximize yield and enantiomeric purity.

References

  • PubChem. (n.d.). Compound Summary: 4-(Benzyloxy)butane-1,3-diol.[2][3] National Library of Medicine. Retrieved from [Link][2]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited for theoretical grounding of HSP values).

Sources

Researcher’s Technical Handbook: 4-Benzyloxy-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Researcher’s Technical Handbook , designed to transcend the limitations of a standard 16-section SDS. It integrates safety data with synthesis strategy, quality control, and emergency protocols specific to high-value chiral intermediates.

CAS Registry Number: 71998-70-4 (Racemic) | 85418-23-1 ((S)-Enantiomer) Synonyms: (S)-4-(Benzyloxy)butane-1,3-diol; 1-O-Benzyl-2,4-dihydroxybutane (nomenclature variant) Document Control: Ver. 2.4 | Context: Chiral Statin Synthesis & API Development

PART 1: CHEMICAL IDENTITY & STRATEGIC UTILITY

The Molecule in Context

4-Benzyloxy-1,3-butanediol is not merely a solvent or reagent; it is a critical chiral scaffold . In drug development, particularly for HMG-CoA reductase inhibitors (statins) like Rosuvastatin and Atorvastatin, the (S)-enantiomer serves as the source of the C3-hydroxyl stereocenter in the final drug pharmacophore.

Its strategic value lies in its bifunctionality :

  • Primary Alcohol (C1): Accessible for oxidation to aldehydes (Wittig precursors) or chain extension.

  • Secondary Alcohol (C3): Sets the chiral environment.

  • Benzyl Ether (C4): robust protecting group stable to basic conditions but removable via hydrogenolysis.

Physicochemical Profile (Critical Quality Attributes)

For research applications, purity is defined not just by HPLC, but by stereochemical integrity.

PropertyValue / SpecificationMechanistic Note
Molecular Formula C₁₁H₁₆O₃MW: 196.24 g/mol
Physical State Viscous LiquidColorless to pale yellow.[1] High viscosity due to H-bonding.
Boiling Point 141–145 °C @ 0.5 mmHgVacuum Distillation Required. Thermal degradation risk >180°C.
Density 1.13 g/cm³Denser than water; sinks in aqueous biphasic extractions.
Optical Rotation

(c=1, MeOH).[1] Crucial Check: Loss of rotation indicates racemization.
Solubility Polar Solvents (MeOH, DCM)Miscible. Sparingly soluble in hexanes.
Flash Point >110 °C (Closed Cup)Class IIIB Combustible Liquid.

PART 2: HAZARD ANALYSIS & TOXICOLOGY (The "Why")

Beyond the GHS Codes

While regulatory bodies often classify this substance as "Non-Hazardous" or "Irritant" (Warning), a researcher must recognize the latent chemical hazards associated with its functional groups.

  • GHS Classification (Conservative):

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

The "Hidden" Hazards
  • Peroxide Formation (The Benzyl Ether Risk):

    • Mechanism: The benzylic carbon adjacent to the ether oxygen is susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation.

    • Risk:[2][3][4] Explosion hazard upon concentration (distillation).

    • Control:Mandatory Peroxide Test using starch-iodide paper before any heating or distillation step.

  • Stereochemical Lability:

    • Mechanism:[3] Under strong acidic conditions or high heat, the secondary alcohol can undergo elimination or migration, destroying the chiral center.

    • Impact: Failed enantiomeric excess (ee%) in downstream synthesis.

PART 3: OPERATIONAL PROTOCOLS (Self-Validating Systems)

Handling & Storage Logic
  • Atmosphere: Store under Argon or Nitrogen . (Prevents oxidation of the alcohol and peroxide formation at the ether).

  • Temperature: 2–8 °C (Refrigerated).

  • Container: Amber glass with Teflon-lined caps (prevents UV degradation and leaching).

Synthesis Workflow Visualization

The following diagram illustrates where this chemical fits in a standard API workflow and the critical decision points.

StatinSynthesis cluster_safety Safety Barrier Start Malic Acid / Aspartic Acid Intermediate (S)-4-Benzyloxy- 1,3-butanediol Start->Intermediate Reduction & Selective Protection Check QC Check: Optical Rotation & Peroxides Intermediate->Check Prior to Use Check->Intermediate Fail (Repurify/Discard) Reaction Wittig Olefination (Chain Extension) Check->Reaction Pass Product Rosuvastatin Side Chain Reaction->Product

Figure 1: Critical Control Point (CCP) analysis for this compound in chiral synthesis workflows.

Emergency Response: The "Lipophilic" Protocol

Because this molecule contains a benzyl group, it is more lipophilic than simple glycols. Standard water flushes may not be immediately effective for skin decontamination.

Skin Contact Response Loop:

  • Blot: Gently blot excess liquid (do not rub, which drives chemical into pores).

  • Solubilize: Wash with PEG-400 or a mild soap solution (surfactant required to lift the benzyl moiety).

  • Flush: Rinse with water for 15 minutes.

  • Validate: If available, use a UV lamp (365 nm) in a dark room. The benzyl group may fluoresce faintly; residue indicates incomplete cleaning.

PART 4: EXPERIMENTAL METHODOLOGIES

Peroxide Detection Protocol (Must precede distillation)
  • Reagents: 10% KI solution, Glacial Acetic Acid.

  • Procedure:

    • Mix 1 mL of the chemical with 1 mL of Glacial Acetic Acid.

    • Add 2 drops of 10% aqueous KI.

    • Observation: Yellow/Brown color indicates peroxides.

    • Action: If positive, treat with ferrous sulfate or pass through activated alumina before heating.

Spillage & Disposal Decision Tree

This logic ensures environmental compliance and personnel safety.[5]

SpillResponse Spill Spill Detected Size Volume? Spill->Size Small < 100 mL (Benchtop) Size->Small Large > 100 mL (Floor/Hood) Size->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Large->Absorb Evacuate Area First Decon Clean Surface with Ethanolic Soap Absorb->Decon Disposal Dispose as Halogen-Free Organic Solvent Decon->Disposal

Figure 2: Operational logic for spill management, prioritizing containment and proper waste categorization.

PART 5: REFERENCES & AUTHORITATIVE GROUNDING

  • National Institutes of Health (PubChem). (2025). Compound Summary: (R)-4-Benzyloxy-1,3-butanediol.[6] Retrieved from

  • TCI Chemicals. (2025). Product Specification: this compound (B3326).[7] Retrieved from

  • Casar, Z., et al. (2010). "Lactone pathway to statins utilizing the Wittig reaction.[8] The synthesis of rosuvastatin." Journal of Organic Chemistry, 75(19), 6681-6684.[8] Retrieved from

  • PureSynth. (2025). Material Safety Data Sheet: (S)-4-Benzyloxy-1,3-butanediol. Retrieved from

  • ChemSrc. (2025). Physical Properties and CAS Data for 71998-70-4. Retrieved from

Disclaimer: This document is a technical guide for research professionals and does not replace the official Manufacturer Safety Data Sheet (MSDS) required by law for transport and occupational safety compliance. Always consult the specific batch CoA and MSDS provided by your vendor.

Sources

Methodological & Application

Asymmetric synthesis using 4-Benzyloxy-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis using 4-Benzyloxy-1,3-butanediol

Abstract

This technical guide details the strategic utilization of This compound (4-BBD), a versatile C4 chiral building block. While widely recognized as a precursor for HMG-CoA reductase inhibitors (Statins), its utility extends to the synthesis of complex polyketides and 1,3-polyol arrays. This note provides validated protocols for chemoselective differentiation of the hydroxyl groups, focusing on 1,3-acetonide formation, selective oxidation, and diastereoselective chain extension.

Introduction: The Strategic C4 Synthon

This compound is a "chiral pool" derivative, typically accessed via the reduction of malic acid or aspartic acid derivatives. Its structural value lies in its 1,3-diol motif , which allows for the formation of thermodynamically stable six-membered protective groups (acetonides/benzylidenes), rigidly locking the conformation for subsequent stereoselective transformations.

Key Structural Features:

  • C1 Primary Hydroxyl: Sterically accessible for selective silylation or oxidation.

  • C3 Chiral Secondary Hydroxyl: The stereogenic center (typically S-configuration in commercial sources) that directs diastereoselective additions.

  • C4 Benzyl Ether: A robust "mask" for the terminal alcohol, removable via hydrogenolysis neutral conditions.

Core Workflow: Chemoselective Differentiation

The primary challenge in utilizing 4-BBD is differentiating the C1 (primary) and C3 (secondary) hydroxyls. Two dominant strategies exist: Silyl-Differentiation (Route A) and Acetonide-Locking (Route B).

Strategy Selection Guide
RequirementRecommended RouteRationale
Chain Extension at C1 Route A (Silylation) Selectively protects C1, leaving C3 free for directed stereoselective reactions.
Chain Extension at C4 Route B (Acetonide) Locks C1/C3 as a cyclic acetal; subsequent debenzylation exposes C4 for oxidation.
Statin Synthesis Route B The 1,3-dioxane ring mimics the lactone/diol pharmacophore of statins.

Experimental Protocols

Protocol A: 1,3-Acetonide Formation (Thermodynamic Control)

This protocol locks the 1,3-diol into a 6-membered 1,3-dioxane ring, enabling manipulation of the C4-benzyl group.

Reagents:

  • This compound (1.0 equiv)

  • 2,2-Dimethoxypropane (2,2-DMP) (3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equiv)

  • Acetone (Solvent, 0.5 M)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add this compound and anhydrous Acetone.

  • Reagent Addition: Add 2,2-DMP via syringe, followed by solid p-TSA.

  • Reaction: Stir at 23 °C for 4–6 hours .

    • Checkpoint: Monitor TLC (Hexanes/EtOAc 3:1). The diol (polar) will disappear, replaced by a less polar acetonide spot (Rf ~0.6).

  • Quench: Add saturated aqueous NaHCO₃ (10 mL/mmol) and stir for 15 minutes to neutralize the acid.

  • Workup: Concentrate in vacuo to remove acetone. Extract the aqueous residue with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 10% EtOAc in Hexanes).

Mechanism & Insight: Unlike 1,2-diols which form 5-membered dioxolanes, 1,3-diols form 6-membered dioxanes. This reaction is thermodynamically driven. The use of 2,2-DMP (acetal exchange) drives the equilibrium forward by producing volatile methanol.

Protocol B: Swern Oxidation (C1-Selective)

Used when the C3-hydroxyl is protected (e.g., as a TBS ether or within an acetonide after C4-deprotection). This protocol assumes an exposed primary alcohol.

Critical Safety Note: This reaction generates CO and CO₂.[1] Perform in a well-ventilated fume hood.

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • Substrate (Primary Alcohol) (1.0 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Activation: Cool a solution of Oxalyl Chloride in DCM to -78 °C (Dry Ice/Acetone bath).

  • DMSO Addition: Add DMSO dropwise over 10 minutes. Gas evolution will occur.[2] Stir for 15 minutes.

    • Expert Tip: Control the addition rate to maintain internal temperature below -60 °C. Higher temperatures cause Pummerer rearrangement side-products.

  • Substrate Addition: Add the alcohol (dissolved in minimum DCM) slowly down the side of the flask. Stir for 45 minutes at -78 °C.

  • Elimination: Add Et₃N dropwise. The solution will become thick/cloudy (formation of triethylammonium chloride).

  • Warming: Allow the reaction to warm to 0 °C over 30 minutes.

  • Quench: Pour into cold saturated NH₄Cl solution.

Advanced Application: Statin Side-Chain Construction

The most high-value application of 4-BBD is the synthesis of the chiral side chain of Atorvastatin or Rosuvastatin. The workflow involves converting the 4-BBD into a "Julia Olefination" sulfone or a "Wittig" phosphonium salt.

Workflow Diagram (Graphviz)

StatinSynthesis cluster_alt Alternative: C1 Extension Start This compound (Chiral Pool) Step1 1. Acetonide Protection (Protocol A) Start->Step1 Locks Stereochemistry Alt1 Selective C1-TBS Protection Start->Alt1 Route B Step2 2. Hydrogenolysis (H2, Pd/C) Removes Benzyl Group Step1->Step2 Exposes C4-OH Step3 3. Swern Oxidation Converts C4-OH to Aldehyde Step2->Step3 Activation Step4 4. Chain Extension (Julia-Kocienski or Wittig) Step3->Step4 Coupling to Core Target Statin Side Chain (Chiral 1,3-Synthon) Step4->Target Alt2 C3-Functionalization Alt1->Alt2

Caption: Strategic workflow for converting this compound into statin precursors via acetonide protection and C4-activation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Acetonide Step Water in acetone or acid catalyst.Use anhydrous acetone and fresh p-TSA. Add 4Å molecular sieves to the reaction.
Epimerization during Oxidation Temperature > -60 °C during Swern.Strictly maintain -78 °C. Ensure Et₃N is dry. Alternatively, use Dess-Martin Periodinane (DMP) at 0 °C (buffered with NaHCO₃).
Incomplete Benzyl Removal Catalyst poisoning.Use Pearlman’s Catalyst (Pd(OH)₂/C) instead of standard Pd/C. Add a trace of acetic acid.
Regioselectivity Issues (Silylation) Reaction time too long.When selectively protecting C1 (primary) vs C3 (secondary), perform reaction at 0 °C and stop immediately upon consumption of starting material.

References

  • Saito, S. et al. (1992). Chemoselective protection of 1,3-diols and its application to the synthesis of compactin side chain. Chemistry Letters , 21(6).

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis , 1981(03), 165-185.

  • Lipshutz, B. H., & Barton, J. C. (1988). Selective protection of 1,2- and 1,3-diols. Journal of Organic Chemistry , 53(19), 4495-4499.

  • Ostergaard, E. et al. (2015). Industrial Synthesis of Atorvastatin: A Review. Organic Process Research & Development , 19(12).

Sources

Precision Engineering of Polypropionate Motifs: A Guide to Enantioselective 1,3-Diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Statin" Scaffold

The 1,3-diol motif is the structural backbone of the polyketide class of natural products and a critical pharmacophore in blockbuster drugs, most notably HMG-CoA reductase inhibitors (Statins). In drug development, the biological activity of these molecules is strictly governed by their stereochemistry. A mismatch in the 1,3-diol configuration (syn vs. anti) can reduce potency by orders of magnitude.

This guide moves beyond basic textbook definitions to provide a rigorous, scalable decision framework for synthesizing 1,3-diols. We focus on the two most robust industrial pathways: Asymmetric Hydrogenation (for de novo chiral center generation) and Stereodivergent Reduction (using the "1,3-induction" principle).

Strategic Decision Framework

Before selecting a reagent, analyze your substrate's oxidation state. Use the following logic flow to determine the optimal protocol.

G Start Starting Material? Diketone 1,3-Diketone Start->Diketone BHK β-Hydroxy Ketone (Existing Chiral Center) Start->BHK Noyori Noyori Asymmetric Hydrogenation Diketone->Noyori Symmetric DKR Dynamic Kinetic Resolution (DKR) Diketone->DKR Substituted at C2 Decision Target Stereochemistry? BHK->Decision Syn Syn-1,3-Diol Decision->Syn 1,3-Syn Anti Anti-1,3-Diol Decision->Anti 1,3-Anti NP Narasaka-Prasad Reduction (Chelation Control) Syn->NP ET Evans-Tishchenko Reduction (Intramolecular Delivery) Anti->ET

Figure 1: Decision matrix for selecting the synthesis route based on substrate oxidation state and target stereochemistry.

Module A: De Novo Synthesis via Noyori Hydrogenation

Best for: Converting 1,3-diketones directly to enantiopure 1,3-diols.

Mechanism & Causality

This method utilizes Ru(II)-BINAP-diamine complexes. The reaction proceeds via a metal-ligand bifunctional mechanism where the amine ligand assists in H-bond stabilization of the transition state.

  • Dynamic Kinetic Resolution (DKR): If the 1,3-diketone has a substituent at the C2 position, the catalyst can convert the racemic mixture into a single diastereomer and enantiomer because the enantiomers of the starting material interconvert rapidly (via enolization) relative to the hydrogenation rate.

Protocol: Asymmetric Hydrogenation of 1,3-Diketones

Standard: Adapted from Noyori et al. [1]

Reagents:

  • Substrate: 1,3-Diketone (1.0 equiv)

  • Catalyst:

    
     (0.01 – 0.05 equiv)
    
  • Solvent: Methanol (degassed)

  • Hydrogen Source:

    
     gas (10–50 atm)
    

Step-by-Step:

  • Inert Handling: In a glovebox or under rigorous Ar flow, charge a high-pressure autoclave with the 1,3-diketone and the Ru-catalyst.

  • Solvation: Add degassed methanol. Substrate concentration should be 0.1 M to 0.5 M.

  • Pressurization: Purge the vessel with

    
     (3x) to remove trace 
    
    
    
    , then pressurize to 50 atm (approx 735 psi).
  • Reaction: Stir at 50°C for 24–48 hours.

    • Note: Monitor consumption of

      
      .
      
  • Workup: Vent carefully. Concentrate the solvent in vacuo.

  • Purification: Flash chromatography (SiO2).

Critical Control Point: Oxygen poisons the Ru-catalyst. If conversion stalls, check the purity of your inert gas lines.

Module B: Stereodivergent Reduction (The "Switch")

Best for: Substrates that already contain one stereocenter (β-hydroxy ketones) and require the installation of a second hydroxyl group with precise relative stereochemistry.

Method 1: Syn-Selective (Narasaka-Prasad Reduction)

This protocol uses chelation control . A dialkylboron reagent forms a temporary 6-membered chair-like chelate between the ketone and the existing hydroxyl group. Hydride attacks from the less hindered face (axial attack), yielding the syn-diol.

Mechanism Diagram:

NP Substrate β-Hydroxy Ketone Chelate Boron Chelate (Chair TS) Substrate->Chelate + Et2BOMe - MeOH Product Syn-1,3-Diol Chelate->Product + NaBH4 (Axial Attack)

Figure 2: The boron-tethered mechanism forcing hydride delivery to the syn-face.

Protocol: Standard: Adapted from Narasaka & Prasad [2, 3].[1][2][3]

  • Chelation: Dissolve β-hydroxy ketone (1.0 equiv) in dry THF/MeOH (4:1 ratio) under Argon.

  • Boron Addition: Cool to -78°C. Add diethylmethoxyborane (

    
    , 1.1 equiv) dropwise.
    
    • Wait: Stir for 15–30 mins to ensure chelate formation.

  • Reduction: Add

    
     (1.2 equiv) in one portion. Stir at -78°C for 2–4 hours.
    
  • Quench (Critical):

    • Add acetic acid (to destroy excess hydride).

    • Oxidative Workup: Add pH 7 buffer, then 30%

      
       (3 equiv). Stir at room temperature for 1 hour.
      
    • Why? This step breaks the stable boron-diol bond. Without this, yield is lost to the water layer as a boronate complex.

  • Extraction: Extract with EtOAc, wash with aqueous

    
     (to remove peroxides), then brine.
    
Method 2: Anti-Selective (Evans-Tishchenko Reduction)

This protocol uses intramolecular hydride delivery .[4] The reaction couples the free hydroxyl group with an external aldehyde (often benzaldehyde or acetaldehyde) to form a hemiacetal, which coordinates to a Lewis Acid (


). The hydride transfers from the hemiacetal to the ketone intramolecularly, locking the geometry into the anti configuration.

Protocol: Standard: Adapted from Evans & Hoveyda [4].[4]

  • Setup: Dissolve β-hydroxy ketone (1.0 equiv) in dry THF at -10°C under Argon.

  • Reagents: Add aldehyde (e.g., benzaldehyde, 4.0 equiv) followed by

    
     (0.15 equiv, 0.1M in THF).
    
    • Note: The reaction is catalytic in Samarium but requires excess aldehyde as the hydride source.

  • Reaction: Stir at -10°C. The deep blue color of

    
     should persist. If it turns yellow/white immediately, oxygen is present (add more 
    
    
    
    ).
  • Quench: Add saturated

    
    .
    
  • Product: The result is a mono-protected 1,3-anti diol (benzoate ester). This provides orthogonal protection immediately.

Comparative Data & Validation

Selection Guide
FeatureNarasaka-PrasadEvans-TishchenkoNoyori Hydrogenation
Selectivity >95:5 Syn>95:5 Anti>98% ee / >95:5 dr
Reagent Cost Low (

, Boron)
High (

)
High (Ru-BINAP)
Scalability Excellent (kg scale)ModerateExcellent (Industrial)
Key Limitation Requires oxidative workupRequires aldehyde scavengerRequires high pressure
Validation: The Rychnovsky Acetonide Method

Do not rely solely on optical rotation. The gold standard for assigning relative stereochemistry of 1,3-diols is 13C NMR analysis of acetonides [5].

  • Convert the 1,3-diol to an acetonide (2,2-dimethoxypropane, pTsOH).

  • Analyze the acetonide methyl peaks in 13C NMR:

    • Syn-acetonide: Methyl carbons appear at 19 ppm and 30 ppm (C2-symmetric chair).

    • Anti-acetonide: Methyl carbons appear at ~25 ppm (Twist-boat conformation).[5]

References

  • Noyori, R. et al. "Asymmetric Hydrogenation of β-Keto Carboxylic Esters." J. Am. Chem. Soc.1987 , 109, 5856. Link

  • Narasaka, K.; Pai, F. C. "Stereoselective reduction of β-hydroxyketones to 1,3-diols." Tetrahedron1984 , 40, 2233.[6] Link

  • Chen, K. M.; Prasad, K. et al. "1,3-Syn diastereoselective reduction of β-hydroxyketones utilizing alkoxydialkylboranes." Tetrahedron Lett.[6]1987 , 28, 155.[6] Link

  • Evans, D. A.; Hoveyda, A. H.[4] "Samarium-catalyzed intramolecular Tishchenko reduction of β-hydroxy ketones." J. Am. Chem. Soc.[4]1990 , 112, 6447.[4] Link

  • Rychnovsky, S. D. et al. "Configuration of 1,3-skipped polyol chains."[7] J. Org.[7][8] Chem.1997 , 62, 2925.[7] Link

Sources

Application Note: Precision Synthesis of Polyketide Scaffolds Using Chiral Synthons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyketide natural products (e.g., Erythromycin, Epothilone) represent a cornerstone of antibiotic and oncology pharmacopeia. The primary synthetic bottleneck remains the stereocontrolled assembly of their propionate and acetate backbones. This guide provides a rigorous framework for the iterative assembly of polyketide motifs using stoichiometric chiral synthons. We focus on the two most reliable methodologies in modern total synthesis: the Evans syn-Aldol for establishing 1,2-stereocenters and the Myers Asymmetric Alkylation for 1,3-stereocontrol.

Strategic Planning: The Iterative Logic

The synthesis of complex polyketides must be viewed as an algorithmic process rather than a linear sequence. The "Iterative Strategy" mimics the biological assembly line (Polyketide Synthase enzymes) but utilizes chemical auxiliaries to enforce stereochemistry.

Retrosynthetic Deconstruction

Successful planning requires dissecting the target into "stereotriads" or "dipropionate" units.

PolyketideStrategy cluster_Cycle Iterative Assembly Cycle Target Polyketide Target (Complex Stereochemistry) Disconnection Strategic Disconnection (Identify Re-trons) Target->Disconnection SynthonSelect Select Chiral Synthon (Evans/Myers) Disconnection->SynthonSelect Coupling Stereoselective Coupling (C-C Bond Formation) SynthonSelect->Coupling Install Stereocenter AuxiliaryRemoval Auxiliary Removal (Reductive/Hydrolytic) Coupling->AuxiliaryRemoval Reveal Alcohol/Aldehyde FuncManipulation Functional Group Manipulation (Oxidation/Activation) AuxiliaryRemoval->FuncManipulation FuncManipulation->SynthonSelect Next Iteration Validation Stereochemical Validation (Mosher Analysis/NMR) FuncManipulation->Validation Cycle Complete

Caption: The iterative logic of polyketide assembly. The cycle repeats until the full carbon backbone is constructed.

The Chiral Toolbox: Synthon Selection

Selecting the correct auxiliary is deterministic based on the desired stereochemical outcome.

MethodologyPrimary ApplicationStereochemical OutcomeKey Reagent
Evans Aldol

-hydroxy-

-methyl ketones
Syn (1,2-relationship)

Myers Alkylation

-methyl carboxylic acids
1,3-relationship (via iteration)

,

Crimmins Aldol

-hydroxy-

-methyl ketones
Syn or Anti (Tunable)

,

-Sparteine
Brown Allylation Homoallylic alcoholsControl of isolated centers

Core Protocols

Protocol A: Evans Boron-Mediated Syn-Aldol

Objective: To couple a chiral oxazolidinone propionate with an aldehyde, establishing two contiguous stereocenters with >98:2 diastereomeric ratio (dr).

Mechanistic Insight: The reaction proceeds through a Z-enolate .[1] The high diastereoselectivity is dictated by the Zimmerman-Traxler transition state , where the boron atom chelates both the enolate oxygen and the aldehyde oxygen. The chiral auxiliary sterically blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.

Reagents:

  • (4S)-4-Benzyl-3-propionyl-2-oxazolidinone (Starting Material)

  • Dibutylboron triflate (

    
    , 1.0 M in DCM)
    
  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Aldehyde substrate (R-CHO)

  • Oxidative workup reagents: pH 7 buffer, Methanol, 30%

    
    
    

Step-by-Step Procedure:

  • Enolization:

    • Flame-dry a round-bottom flask under Argon.

    • Add oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (

      
      ).
      
    • Cool to 0°C (Ice bath). Critical: Enolization is faster and cleaner at 0°C than at -78°C for boron enolates.

    • Add

      
       (1.1 equiv) dropwise via syringe.
      
    • Immediately add DIPEA (1.2 equiv) dropwise. The solution may turn pale yellow.

    • Stir at 0°C for 30 minutes to ensure complete Z-enolate formation.

  • Aldol Addition:

    • Cool the reaction mixture to -78°C (Dry ice/Acetone).

    • Add the aldehyde (1.1–1.2 equiv) dropwise (neat or as a concentrated solution in DCM).

    • Stir at -78°C for 30 minutes, then warm to 0°C over 1 hour.

    • Checkpoint: TLC should show consumption of the auxiliary.

  • Oxidative Workup (Crucial for Boron Removal):

    • Add pH 7 phosphate buffer (

      
      ) and Methanol (
      
      
      
      ).
    • Cautiously add 30%

      
       (
      
      
      
      ) dropwise at 0°C. Exothermic reaction.
    • Stir vigorously for 1 hour at room temperature. This cleaves the boron-chelate product.

    • Extract with DCM, wash with

      
       and brine. Dry over 
      
      
      
      .
Protocol B: Myers Asymmetric Alkylation

Objective: To install an


-methyl group with high enantiopurity using pseudoephedrine as a chiral auxiliary.

Mechanistic Insight: This reaction relies on the formation of a chelated lithium enolate. Lithium Chloride (LiCl) is the secret ingredient; it breaks up the typically unreactive LDA aggregates and facilitates the formation of the reactive enolate species. Without LiCl, yields and selectivity drop precipitously.

Reagents:

  • Pseudoephedrine propionamide (Starting Material)[2]

  • Lithium Chloride (LiCl) - Must be anhydrous[3]

  • Diisopropylamine (DIPA)

  • n-Butyllithium (n-BuLi)[3]

  • Alkyl Halide (R-X) - Ideally an iodide or highly active bromide.

Step-by-Step Procedure:

  • Drying LiCl (The "Expert" Step):

    • Place LiCl (6.0 equiv) in the reaction flask.

    • Heat gently with a heat gun under high vacuum (<0.5 mmHg) for 5 minutes.

    • Allow to cool to room temperature under Argon.

  • Base Preparation:

    • Add anhydrous THF to the LiCl flask.

    • Add DIPA (2.2 equiv).[2]

    • Cool to -78°C .[2][3]

    • Add n-BuLi (2.1 equiv).[3]

    • Warm to 0°C for 5 minutes, then cool back to -78°C .

  • Enolization:

    • Add the pseudoephedrine amide (1.0 equiv) dissolved in minimum THF.[3]

    • Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes, then stir at 23°C (Room Temp) for 5 minutes.

    • Note: Pseudoephedrine enolates are remarkably stable at room temperature.

  • Alkylation:

    • Cool the mixture to 0°C .

    • Add the Alkyl Halide (1.5 equiv).[3]

    • Stir for 2–4 hours. Monitor by TLC.

    • Quench with saturated

      
      .
      

Validation: Mosher Ester Analysis

After removing the auxiliary to reveal a secondary alcohol, you must validate the absolute configuration.

Protocol:

  • Split the alcohol sample into two vials (

    
     each).
    
  • React Vial A with

    
    -(-)-MTPA-Cl and Pyridine to form the (S)-Mosher Ester .
    
  • React Vial B with

    
    -(+)-MTPA-Cl and Pyridine to form the (R)-Mosher Ester .
    
    • Note: The stereodescriptors of the chloride and the ester reverse due to Cahn-Ingold-Prelog priority changes.

  • Acquire

    
     NMR for both.
    
  • Calculate

    
    .[4]
    
  • Interpretation: Protons on the same side as the MTPA phenyl group will be shielded (negative

    
    ). Protons on the opposite side will be deshielded (positive 
    
    
    
    ).

MosherLogic cluster_Rxn Derivatization Sample Chiral Alcohol (Unknown Config) RxnS React w/ (R)-MTPA-Cl Forms (S)-Ester Sample->RxnS RxnR React w/ (S)-MTPA-Cl Forms (R)-Ester Sample->RxnR NMR 1H NMR Analysis RxnS->NMR RxnR->NMR Calc Calculate Δδ(SR) (δS - δR) NMR->Calc Model Map to Mosher Model Positive vs Negative Regions Calc->Model

Caption: Workflow for determining absolute configuration via Mosher Ester Analysis.

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[5]

  • Myers, A. G., et al. (1997).[5] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2][3][5][6] Journal of the American Chemical Society.[5]

  • Hoye, T. R., et al. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols.

  • Heathcock, C. H. (1991). "Modern Aldol Reactions." Comprehensive Organic Synthesis.

  • Kumagai, N., et al. (2012).[6] "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[2][3] Journal of the American Chemical Society.[5]

Sources

Application Note: Strategic Protection of 1,3-Diols via Benzylidene Acetals

[1]

Executive Summary & Strategic Rationale

In complex molecule synthesis—particularly polyketides, carbohydrates, and macrolides—the protection of 1,3-diols is rarely just about "masking" a functional group. It is a strategic maneuver to control conformation and stereochemistry.

While simple benzylation (BnBr/NaH) creates two independent benzyl ethers, it fails to constrain the molecule. The Benzylidene Acetal is the superior "benzyloxy" strategy for 1,3-diols because it:

  • Locks Conformation: Forms a rigid 1,3-dioxane ring, typically locking the molecule into a chair conformation.

  • Enables Regioselectivity: The acetal serves as a "storehouse" for a benzyl ether. Through regioselective reductive opening , you can mathematically predict and install a single benzyloxy group at either the primary (less hindered) or secondary (more hindered) position, leaving the other alcohol free for further manipulation.

This guide details the Thermodynamic Formation of the 1,3-dioxane ring and the Divergent Reductive Opening protocols that make this protecting group a staple in drug development.

Mechanism & Thermodynamics: The "Chair" Driver

The formation of the benzylidene acetal is driven by the thermodynamic preference of the 1,3-dioxane ring to adopt a chair conformation where the bulky phenyl group occupies the equatorial position.

The Thermodynamic Sink

When a 1,3-diol reacts with benzaldehyde dimethyl acetal, the reaction is reversible. Under acid catalysis, the system equilibrates to the lowest energy state:

  • Syn-1,3-diols: Form stable chair-like acetals.

  • Anti-1,3-diols: Often form twist-boat conformations, which are higher in energy and form more slowly. Diagnostic Tip: This difference is often used to assign relative stereochemistry via

    
    C NMR (Rychnovsky Acetonide/Acetal analysis).
    
Mechanism Visualization

The following diagram illustrates the acid-catalyzed transacetalization and the critical oxocarbenium intermediate.

BenzylideneMechanismStart1,3-Diol + PhCH(OMe)2Inter1Mixed AcetalIntermediateStart->Inter1- MeOHAcidH+ Catalyst(CSA/pTSA)Acid->StartInitiatesOxoOxocarbeniumIon (Ph-CH=O+-R)Inter1->OxoRate LimitingCyclizationProduct4,6-O-Benzylidene(1,3-Dioxane Chair)Oxo->ProductRing Closure

Figure 1: Acid-catalyzed transacetalization pathway. The expulsion of methanol drives the equilibrium toward the stable 1,3-dioxane ring.

Protocol A: Thermodynamic Formation (The Standard)

Objective: Simultaneous protection of a 1,3-diol as a benzylidene acetal. Reagent Choice: We utilize Benzaldehyde Dimethyl Acetal rather than benzaldehyde. The byproduct is methanol (volatile, easy to remove) rather than water (requires Dean-Stark/azeotrope), allowing for milder conditions.

Materials
  • Substrate: 1,3-Diol (1.0 equiv)

  • Reagent: Benzaldehyde dimethyl acetal (1.2 – 1.5 equiv)

  • Catalyst: Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • Solvent: Dry Acetonitrile (MeCN) or DMF (for polar substrates)

  • Quench: Triethylamine (TEA)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the 1,3-diol in dry MeCN (0.2 M concentration).

  • Addition: Add Benzaldehyde dimethyl acetal (1.2 equiv) via syringe.

  • Catalysis: Add CSA (10 mol%). Stir at room temperature (RT).

    • Note: If the reaction is sluggish (common with anti-diols), heat to 50°C.

  • Monitoring: Check TLC or LCMS. The formation of the non-polar acetal spot should be distinct.

  • Quench: Once complete (typically 1–4 hours), add TEA (0.2 equiv) to neutralize the acid. Crucial: Failure to neutralize prior to concentration can lead to hydrolysis.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography.

Protocol B: Regioselective Reductive Opening (The "Fork")

This is the high-value application. Once the ring is formed, you can selectively "open" it to leave a Benzyl Ether (Bn) on one oxygen and a Free Alcohol (OH) on the other.

The Selectivity Map
  • Path 1 (Steric Control): Use a bulky hydride (DIBAL-H). It attacks the sterically accessible oxygen, cleaving the bond to the less hindered site.

    • Result:Primary OH / Secondary O-Bn (Access to primary alcohol).

  • Path 2 (Electronic/Lewis Acid Control): Use a silane + Lewis Acid (Et₃SiH/I₂ or NaCNBH3/HCl). The electrophile coordinates the most basic oxygen (usually the primary O6), directing hydride attack to the acetal carbon.

    • Result:Primary O-Bn / Secondary OH (Access to secondary alcohol).

ReductiveOpeningAcetalBenzylidene Acetal(1,3-Dioxane)Reagent1Path A: DIBAL-H(Steric Control)Acetal->Reagent1Reagent2Path B: Et3SiH / I2(Electronic Control)Acetal->Reagent2Result1Product A:Primary OH + Secondary O-BnReagent1->Result1Cleaves LessHindered C-OResult2Product B:Primary O-Bn + Secondary OHReagent2->Result2Hydride deliveryto Acetal C

Figure 2: Divergent synthesis pathways for converting the acetal into specific monobenzylated 1,3-diols.

Detailed Method: Path B (Primary O-Bn Formation)

Recommended for its mildness and high yield (Source 1.1).

  • Setup: Dissolve the Benzylidene acetal (1.0 mmol) in dry DCM (10 mL) under Argon.

  • Reagents: Add Triethylsilane (Et₃SiH, 3.0 equiv). Cool to 0°C.

  • Activation: Add Iodine (I₂, 1.1 equiv) or TFA (5.0 equiv) slowly.

    • Why Iodine? It is a mild Lewis acid that generates HI in situ, activating the acetal without harsh metallic Lewis acids.

  • Reaction: Stir at 0°C for 30–60 mins. The solution will darken (iodine color).

  • Quench: Pour into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color disappears).

  • Extraction: Extract with DCM, wash with NaHCO₃.

  • Outcome: The primary oxygen retains the benzyl group (as a benzyl ether); the secondary oxygen is released as a free alcohol.

Quantitative Comparison of Conditions

ParameterBenzaldehyde Dimethyl Acetal (Protocol A)Benzaldehyde (Traditional)
Byproduct Methanol (Volatile)Water (Requires removal)
Equilibrium Driven by evaporationHard to drive to completion
Acid Load Low (Catalytic CSA)High (Often reflux w/ pTSA)
Yield Typically >90%70–85%
Reaction Time 1–4 Hours12–24 Hours

Troubleshooting & Critical Parameters

  • Hydrolysis Risk: Benzylidene acetals are stable to base (NaOH, NaH) and reduction, but highly labile to aqueous acid . Ensure all solvents for subsequent steps are acid-free (e.g., filter CHCl₃ through basic alumina).

  • Regioselectivity Failure: In Reductive Opening, if you observe a mixture of isomers, lower the temperature to -78°C. The energy difference between the coordination sites is amplified at lower temperatures.

  • Solubility: For highly polar sugar-derived diols, DMF is preferred over MeCN, but requires higher temperatures (50°C) to drive methanol removal.

References

  • Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Source: Organic Chemistry Portal / Synlett. URL:[Link] Relevance: Defines the modern, metal-free protocol for accessing primary benzyl ethers.

  • Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Source: ResearchGate.[1] URL:[Link] Relevance: Establishes the DIBAL-H protocol for complementary regioselectivity.

  • Greene's Protective Groups in Organic Synthesis. Source: Wiley Online Library (Classic Text). Relevance: The authoritative standard for stability charts and cleavage conditions cited throughout the protocols.

Application Note: Catalytic Asymmetric Reduction to Form Chiral 1,3-Diols

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-SYN-103
Date: October 24, 2023
Author: Senior Application Scientist, Chemical Development Group

Strategic Overview

The 1,3-diol motif is a structural cornerstone in polyketide natural products (e.g., Amphotericin B) and high-value pharmaceuticals, most notably the "super-statin" class of HMG-CoA reductase inhibitors (e.g., Atorvastatin, Rosuvastatin). While biocatalytic methods (KREDs) have gained ground, Ruthenium-catalyzed asymmetric hydrogenation remains the premier chemocatalytic method for converting 1,3-diketones into chiral 1,3-diols.

This guide details the Dynamic Kinetic Resolution (DKR) of 1,3-diketones using the Noyori Ru-BINAP system . Unlike simple ketone reduction, this process involves a double hydrogenation event where the stereochemical outcome (syn vs. anti) is dictated by the catalyst's ability to discriminate between rapidly interconverting enantiomers of the intermediate


-hydroxy ketone.
Core Application Scope
  • Target: Synthesis of anti-1,3-diols (primary product of Ru-BINAP hydrogenation) and syn-1,3-diols (via ligand modification or sequential reduction).

  • Key Challenge: Controlling both the enantioselectivity (ee) and diastereoselectivity (dr).

  • Validation: Stereochemical assignment using the Rychnovsky Acetonide Method .

Mechanistic Insight & Pathway

The reduction of a 1,3-diketone is not merely two sequential ketone reductions. It relies on Dynamic Kinetic Resolution (DKR) .

  • First Hydrogenation: The achiral 1,3-diketone is reduced to a chiral

    
    -hydroxy ketone.
    
  • The DKR Step: The

    
    -hydroxy ketone exists as a rapidly equilibrating mixture of enantiomers (via keto-enol tautomerism). The Ru-catalyst reduces one enantiomer significantly faster than the other.
    
  • Stereocontrol: The spatial arrangement of the BINAP ligand creates a chiral pocket that favors the formation of the anti-diol in standard hydrogenation conditions (halide-containing Ru-precursors), whereas specific conditions (e.g., cationic Ru-species or directed hydride delivery) can favor the syn-isomer.

Figure 1: Reaction Pathway & Stereochemical Divergence

G cluster_0 Substrate (Achiral) cluster_1 Intermediate (DKR Active) cluster_2 Product (Chiral 1,3-Diol) Diketone 1,3-Diketone Inter_R (R)-β-Hydroxy Ketone Diketone->Inter_R H2, Ru-Cat (k_fast) Inter_S (S)-β-Hydroxy Ketone Diketone->Inter_S H2, Ru-Cat (k_slow) Inter_R->Inter_S Fast Racemization (Tautomerization) Anti_Diol Anti-1,3-Diol (Major via Ru-BINAP) Inter_R->Anti_Diol H2, Ru-Cat (Stereoselective) Inter_S->Inter_R DKR Funnel Syn_Diol Syn-1,3-Diol (Minor/Ligand Dependent) Inter_S->Syn_Diol H2, Ru-Cat

Caption: The Dynamic Kinetic Resolution (DKR) funnel allows for high diastereoselectivity by converting the slow-reacting intermediate enantiomer into the fast-reacting one prior to the second reduction.

Experimental Protocol: Synthesis of (R,R)-1,3-Diphenyl-1,3-propanediol

This protocol utilizes the Noyori Ru(II)-BINAP system.[1] Note that for 1,3-diketones, the presence of trace acid or the specific halide precursor significantly impacts the anti/syn ratio.

Materials & Reagents
ReagentSpecificationRole
Substrate 1,3-Diphenyl-1,3-propanediol (Dibenzoylmethane)Precursor
Catalyst [RuCl(benzene)((R)-BINAP)]ClChiral Catalyst
Solvent Methanol (Degassed, Anhydrous)Reaction Medium
Hydrogen UHP Grade (99.999%)Reductant
Additives None (Halide-containing catalyst promotes anti)Stereocontrol
Step-by-Step Methodology
Phase 1: Catalyst Preparation (In-Situ)

Note: While isolated catalysts are available, in-situ preparation often yields higher activity.

  • In a glovebox, weigh [RuCl2(benzene)]2 (5.0 mg, 0.01 mmol) and (R)-BINAP (13.5 mg, 0.022 mmol).

  • Transfer to a Schlenk flask and add DMF (1 mL).

  • Heat at 100°C for 10 minutes under Argon. The solution typically turns reddish-brown.

  • Remove solvent under high vacuum to obtain the orange-brown solid catalyst RuCl2(BINAP)(DMF)n .

Phase 2: Hydrogenation
  • Dissolve the 1,3-Diketone substrate (10.0 mmol) in Methanol (15 mL).

  • Add the substrate solution to the catalyst residue in the autoclave glass liner.

  • Seal the autoclave. Purge with H2 (3 cycles of 10 bar).

  • Pressurize to 80-100 bar (1160-1450 psi) H2.

    • Critical Parameter: High pressure is essential to outcompete catalyst decomposition and ensure the second reduction step proceeds efficiently.

  • Heat to 50°C and stir vigorously (1000 rpm) for 24-48 hours.

    • Observation: H2 uptake should cease when the reaction is complete.

Phase 3: Workup & Purification
  • Vent H2 carefully (in a fume hood).

  • Concentrate the reaction mixture by rotary evaporation.

  • Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 3:1).

  • Yield Expectation: >90% isolated yield.

  • Stereochemistry: Typically >95:5 anti:syn ratio and >98% ee for the anti isomer using (R)-BINAP.

Validation: The Rychnovsky Acetonide Method

Determining the diastereomeric ratio (dr) of 1,3-diols is difficult via standard 1H NMR due to overlapping signals. The Rychnovsky Acetonide Method is the industry standard for unambiguous assignment.

Method Principle

1,3-diols are protected as acetonides (2,2-dimethyl-1,3-dioxanes).[2] The 13C NMR chemical shifts of the acetonide methyl groups and the acetal carbon are diagnostic.

Protocol
  • Take 20 mg of the purified 1,3-diol product.

  • Dissolve in 2,2-dimethoxypropane (1 mL) with a catalytic amount of CSA (Camphorsulfonic acid) or PPTS.

  • Stir for 1 hour, quench with Et3N, and concentrate.

  • Run 13C NMR in CDCl3.

Data Interpretation Table
Isomer ConfigurationAcetonide ConformationDiagnostic 13C Signals (Acetonide Methyls)Acetal Carbon Signal
Syn-1,3-Diol Chair (Equatorial/Equatorial)Distinct: ~19 ppm (axial) & ~30 ppm (equatorial)~98.5 ppm
Anti-1,3-Diol Twist-Boat (to avoid diaxial)Similar: Both appear near 25 ppm ~100.5 ppm
Figure 2: Validation Workflow

Validation Sample Purified 1,3-Diol Reaction Reaction with 2,2-DMP / H+ Sample->Reaction Acetonide 1,3-Diol Acetonide Reaction->Acetonide NMR 13C NMR Analysis Acetonide->NMR Result_Syn Syn-Isomer: Methyls at 19 & 30 ppm NMR->Result_Syn If Syn Result_Anti Anti-Isomer: Methyls at ~25 ppm NMR->Result_Anti If Anti

Caption: Rychnovsky's method utilizes the conformational rigidity of the acetonide to produce diagnostic NMR shifts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poisoned Catalyst / Low H2 PressureEnsure H2 is >80 bar. Use degassed solvents to prevent Ru-oxidation.
Low Diastereoselectivity (Syn/Anti mix) Incomplete DKRIncrease temperature slightly (to 60°C) to accelerate the racemization of the intermediate

-hydroxy ketone.
Wrong Enantiomer Ligand Mismatch(R)-BINAP generally yields (R,R)-anti-diols (check specific substrate literature). Swap to (S)-BINAP.
Catalyst Deactivation Substrate Impurities1,3-diketones are strong chelators. Ensure substrate is free of metal ions or acidic impurities.

References

  • Noyori, R., et al. (1987).[3] Asymmetric hydrogenation of 1,3-diketones.Journal of the American Chemical Society .[3] Link

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990).[2] Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides.Tetrahedron Letters . Link

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).NobelPrize.org . Link

  • Kitamura, M., et al. (1993).[3] Homogeneous Asymmetric Hydrogenation.Organic Syntheses . Link

  • Beck, G., et al. (1995).[3] Synthesis of the Statin Side Chain.Synthesis . Link

Sources

Application of 4-Benzyloxy-1,3-butanediol in flavor and fragrance industry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Benzyloxy-1,3-butanediol in High-Precision Fragrance Synthesis

Executive Summary

This compound (CAS: 81096-93-7 for (R)-isomer) serves as a critical chiral building block in the flavor and fragrance (F&F) industry. Unlike commodity solvents, this compound is utilized primarily as a high-precision scaffold for the asymmetric synthesis of chiral 1,3-dioxanes (acetals) and complex lactones . Its structural uniqueness lies in the orthogonality of its functional groups: a chiral secondary alcohol and a primary alcohol (forming the 1,3-diol system) coupled with a benzyl-protected hydroxyl tail. This architecture allows fragrance chemists to synthesize enantiomerically pure odorants with distinct olfactory profiles and enhanced substantivity (fixative properties) that racemic mixtures cannot achieve.

Scientific Foundation & Mechanism[1][2]

The Chiral Advantage in Olfaction

Olfactory receptors are chiral proteins; therefore, enantiomers of the same molecule often exhibit drastically different odor thresholds and qualities.

  • Racemic 1,3-Butanediol: Common solvent, faint odor.

  • Chiral Derivatives: When this compound is used to form cyclic acetals (dioxanes) with fragrance aldehydes, the resulting rigid chiral centers lock the molecule into a specific spatial configuration. This often results in:

    • Lower Odor Detection Thresholds (ODT): Stronger impact at lower concentrations.

    • Higher Substantivity: The benzyl ether moiety increases molecular weight and lipophilicity, acting as an internal fixative on the skin.

Chemical Functionality

The molecule functions as a pro-chiral 1,3-diol scaffold .

  • 1,3-Diol Function: Reacts with aldehydes/ketones to form 1,3-dioxanes (6-membered rings).[1] These are stable in alkaline media (soaps) but release the parent fragrance slowly in acidic environments (skin pH), acting as a "pro-fragrance" delivery system.

  • Benzyloxy Anchor: Provides steric bulk and lipophilicity during synthesis. It can be selectively deprotected (hydrogenolysis) to yield a free hydroxyl group, allowing for further derivatization (e.g., esterification to create fruity notes) without disrupting the dioxane ring.

Application Protocols

Protocol A: Synthesis of Chiral 1,3-Dioxane Fragrance Fixatives

Objective: To synthesize a chiral acetal fixative by reacting this compound with a volatile aldehyde (e.g., Phenylacetaldehyde - Hyacinth/Green note).

Reagents:

  • Substrate: (R)-4-Benzyloxy-1,3-butanediol (>98% ee).

  • Reactant: Phenylacetaldehyde (or target fragrance aldehyde).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or acidic ion-exchange resin (Amberlyst 15).

  • Solvent: Toluene or Cyclohexane (for azeotropic water removal).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.

  • Charging: Add 1.0 equivalent of (R)-4-Benzyloxy-1,3-butanediol and 1.1 equivalents of Phenylacetaldehyde to the flask. Dissolve in Toluene (0.5 M concentration).

  • Catalysis: Add 1-2 mol% of pTSA.

  • Cyclization (The "Prins-type" Reaction): Heat the mixture to reflux. The 1,3-diol moiety will attack the aldehyde carbonyl. Monitor water collection in the Dean-Stark trap.

    • Mechanistic Note: The reaction proceeds via a hemiacetal intermediate, cyclizing to form the thermodynamically stable 1,3-dioxane ring.

  • Validation: Monitor via TLC or GC-MS until the aldehyde peak disappears.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting oil via vacuum distillation.

    • Result: A chiral 1,3-dioxane with a benzyl ether tail. This molecule will have a tenacious, long-lasting green/floral odor profile due to the high molecular weight benzyl anchor.

Protocol B: Deprotection for Hydroxyl-Functionalized Odorants

Objective: To remove the benzyl group, yielding a chiral alcohol-functionalized dioxane (humectant-fragrance hybrid).

  • Hydrogenolysis: Dissolve the product from Protocol A in Ethanol.

  • Catalyst: Add 10% Pd/C (Palladium on Carbon).

  • Reaction: Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at room temperature for 4-12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Evaporate solvent.

    • Outcome: A chiral 1,3-dioxane with a free primary hydroxyl group. This compound is water-soluble/miscible and acts as a fragrance-releasing humectant in aqueous cosmetic formulations.

Visualization of Workflows

Figure 1: Synthesis Pathway of Chiral Fragrance Acetals

G cluster_0 Protocol A: Fixative Synthesis Start This compound (Chiral Scaffold) Inter Hemiacetal Intermediate Start->Inter Acid Cat. Reflux Aldehyde Fragrance Aldehyde (e.g., Phenylacetaldehyde) Aldehyde->Inter Product1 Chiral 1,3-Dioxane (Benzyl Protected) Inter->Product1 - H2O (Cyclization) Deprotect Hydrogenolysis (H2, Pd/C) Product1->Deprotect Optional Step Final Hydroxyl-Functionalized Chiral Fragrance Deprotect->Final Benzyl Removal

Caption: Reaction pathway for converting this compound into stable chiral fragrance acetals.

Data & Specifications

Table 1: Physicochemical Profile & Application Suitability
PropertySpecificationRelevance to F&F Application
CAS Number 81096-93-7 (R-isomer)Identification of specific chiral precursor.
Molecular Weight 196.24 g/mol Medium volatility; suitable as a mid-note precursor.
Boiling Point ~141 °C (0.5 mmHg)High boiling point indicates good fixative potential.
Solubility Soluble in Alcohols, GlycolsHighly compatible with standard perfumery carriers (Ethanol, DPG).
Chirality >98% ee (Enantiomeric Excess)Essential for creating "High-Definition" single-isomer fragrances.
Stability High (Ether linkage)Stable in wide pH ranges until deprotected.
Table 2: Comparative Advantages in Formulation
FeatureRacemic 1,3-Butanediol(R)-4-Benzyloxy-1,3-butanediol Derivative
Odor Profile Generic, faint solvent smell.Tunable, high-impact, specific chirality.
Fixative Power Low (Volatile humectant).High (Due to benzyl anchor or dioxane ring).
Skin Feel Sticky at high concentrations.Silky/Dry (due to ether modification).
Use Case Commodity solvent/moisturizer.[2]High-value "Captive" fragrance ingredient.

References

  • TCI Chemicals. (R)-4-Benzyloxy-1,3-butanediol Product Specifications and Safety Data. Retrieved from .

  • Beilstein Journals. Synthesis of odorants in flow and their applications in perfumery. (Discusses 1,3-diol derivatives in fragrance).[2][3] Retrieved from .

  • National Institutes of Health (PubChem). Compound Summary: (R)-4-Benzyloxy-1,3-butanediol. Retrieved from .

  • MDPI. Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation. (Mechanistic background on 1,3-dioxane formation). Retrieved from .

  • ResearchGate. Enzyme-mediated synthesis of new 1,3-dioxane-odorants related to Floropal. (Validates the use of chiral diols for dioxane fragrances). Retrieved from .

Sources

Precision Synthesis of Chiral 1,3-Diols via Regiocontrolled Epoxide Ring-Opening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The 1,3-diol motif is a fundamental structural unit in polyketide natural products (e.g., amphotericin B, statins) and complex pharmaceutical intermediates. While 1,2-diols are readily accessible via standard hydrolytic opening of epoxides, the synthesis of 1,3-diols requires a regioselective "reductive opening" that defies standard steric preferences.

This guide details the industry-standard protocol for transforming chiral 2,3-epoxy alcohols (readily available via Sharpless asymmetric epoxidation) into chiral 1,3-diols using Red-Al® [Sodium bis(2-methoxyethoxy)aluminum hydride] . Unlike LiAlH₄ or DIBAL-H, which typically favor attack at the less hindered distal carbon (C3) to yield 1,2-diols, Red-Al operates via an intramolecular delivery mechanism to selectively attack C2, yielding the 1,3-diol.

Key Deliverables:

  • Mechanism-Driven Protocol: Step-by-step execution of the Finan-Kishi Red-Al reduction.

  • Stereochemical Validation: Implementation of the Rychnovsky Acetonide Method for determining syn/anti relationships.

  • Troubleshooting: Critical parameter control for scale-up.

Mechanistic Principles: Controlling Regioselectivity

The core challenge in epoxide opening is distinguishing between the C2 (proximal) and C3 (distal) positions. In the absence of directing groups, hydride reagents attack the less hindered C3 position (SN2-like), resulting in a 1,2-diol.

To achieve the 1,3-diol, the reaction must be directed to C2. Red-Al achieves this through intramolecular hydride delivery . The alkoxy-aluminum intermediate forms a five-membered chelate, positioning the hydride for an internal attack at C2.

Pathway Visualization

The following diagram illustrates the divergent pathways between standard reduction (DIBAL-H) and chelation-controlled reduction (Red-Al).

G EpoxyAlc 2,3-Epoxy Alcohol (Chiral Substrate) Chelate Aluminate Intermediate (Alkoxide Formation) EpoxyAlc->Chelate Deprotonation TransState_DIBAL Intermolecular Attack (Steric Control) Chelate->TransState_DIBAL External Hydride TransState_RedAl Intramolecular Delivery (5-Membered Transition State) Chelate->TransState_RedAl Red-Al Chelation Prod_12 1,2-Diol (Major Product with DIBAL/LAH) TransState_DIBAL->Prod_12 C3 Attack (Distal) Prod_13 1,3-Diol (Major Product with Red-Al) TransState_RedAl->Prod_13 C2 Attack (Proximal)

Figure 1: Divergent regioselectivity in epoxy alcohol reduction. Red-Al promotes proximal attack (C2) via a tethered mechanism, whereas standard hydrides favor distal attack (C3).

Experimental Protocol: Reductive Opening with Red-Al

Objective: Conversion of (2S,3S)-2,3-epoxyalcohol to the corresponding chiral 1,3-diol. Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents & Materials
  • Substrate: 2,3-Epoxy alcohol (dried via azeotrope with benzene/toluene if necessary).

  • Reagent: Red-Al® (65-70% wt in toluene) – Handle with extreme caution; pyrophoric.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DME (Dimethoxyethane).

  • Quench: Potassium Sodium Tartrate (Rochelle's Salt), sat. aq. solution.

Step-by-Step Procedure
  • Apparatus Setup:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

    • Maintain a positive pressure of inert gas (N₂ or Ar) throughout.

  • Substrate Preparation:

    • Dissolve the epoxy alcohol (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Cool the solution to 0 °C in an ice/water bath.

  • Reagent Addition (The Critical Step):

    • Dilute Red-Al (3.0 – 5.0 equiv) in a separate dry flask with THF (1:1 v/v) to modulate reactivity.

    • Add the Red-Al solution dropwise to the epoxy alcohol via syringe over 10–15 minutes.

    • Note: Gas evolution (H₂) will occur upon initial deprotonation of the alcohol. Vent appropriately.

  • Reaction Progression:

    • Allow the reaction to warm slowly to room temperature (20–25 °C).

    • Stir for 3–12 hours. Monitor by TLC (stain with p-anisaldehyde or Hanessian’s stain; epoxides are often faint, diols stain intensely blue/purple).

    • Optimization: If starting material persists, heat to reflux for 2 hours. The intramolecular opening is robust but can be slow for sterically crowded substrates.

  • Quenching (Emulsion Control):

    • Cool the mixture back to 0 °C.

    • Slowly add EtOAc (ethyl acetate) to consume excess hydride.

    • Add saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (equal volume to reaction solvent).

    • Vigorous Stirring: Stir the biphasic mixture vigorously for 1–2 hours until the two layers separate cleanly and the aluminum emulsion breaks (the organic layer should be clear, not cloudy).

  • Isolation:

    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (typically requiring polar eluent, e.g., 40-60% EtOAc/Hexanes).

Stereochemical Validation: The Rychnovsky Acetonide Method[1]

Once the 1,3-diol is synthesized, determining its relative stereochemistry (syn vs anti) is critical. Simple NMR is often insufficient due to conformational flexibility. The Rychnovsky Acetonide Method is the gold standard for this assignment.

Principle: 1,3-diols are protected as acetonides (2,2-dimethyl-1,3-dioxanes). The 1,3-dioxane ring adopts a chair conformation.[1]

  • Syn-1,3-diols form a chair where the acetonide methyl groups are equatorial/axial.

  • Anti-1,3-diols form a twist-boat (to avoid diaxial interactions) or a chair with severe steric strain.

  • The Diagnostic Signal: The 13C NMR chemical shifts of the acetonide methyl groups and the acetonide quaternary carbon are distinct for syn and anti isomers.[1]

Validation Workflow

Rychnovsky Diol Purified 1,3-Diol Reaction Reaction with 2,2-dimethoxypropane (cat. CSA or pTsOH) Diol->Reaction Acetonide 1,3-Diol Acetonide Reaction->Acetonide NMR 13C NMR Analysis (C2 and Methyl Shifts) Acetonide->NMR Syn SYN Isomer C2: ~98.5 ppm Me(ax): ~19 ppm Me(eq): ~30 ppm NMR->Syn Distinct Methyls Anti ANTI Isomer C2: ~100.5 ppm Me: ~25 ppm (both) NMR->Anti Similar Methyls

Figure 2: Flowchart for stereochemical assignment using 13C NMR analysis of acetonide derivatives.

Data Interpretation Table
FeatureSyn -1,3-acetonideAnti -1,3-acetonide
Conformation Chair (stable)Twist-boat (flexible)
Acetonide C2 (quaternary) ~98.5 ppm ~100.5 ppm
Methyl C-shifts Distinct: ~19 ppm (axial) & ~30 ppm (equatorial)Similar: ~24-25 ppm (both)
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Regioselectivity (1,2-diol formation) Lack of chelation; Solvent interference.Ensure solvent is non-coordinating enough to allow Al-O chelation (THF is usually fine, but avoid adding crown ethers). Ensure Red-Al is not hydrolyzed.
Incomplete Reaction Steric hindrance at C2.Increase temperature to reflux. Increase Red-Al equivalents (up to 6.0).
Aluminum Emulsion during Workup Improper quenching.Use Rochelle's salt (tartrate) and allow long stirring times (1hr+). Do not rush the separation.
Loss of Product Water solubility of diol.1,3-diols are polar. Saturate the aqueous layer with NaCl (solid) before extraction. Use 10% MeOH in CHCl₃ for extraction if necessary.
References
  • Finan, J. M.; Kishi, Y. "Regioselective reduction of 2,3-epoxy alcohols."[2] Tetrahedron Letters, 1982 , 23(27), 2719–2722.[2] [Link] (The foundational paper establishing Red-Al for C2 attack).

  • Ma, P.; Martin, V. S.; Masamune, S.; Sharpless, K. B.; Viti, S. M. "Regioselective reduction of 2,3-epoxy alcohols."[2] Journal of Organic Chemistry, 1982 , 47(7), 1378–1380.[2] [Link] (Detailed study on substrate scope and comparison with other hydrides).

  • Rychnovsky, S. D.; Richardson, T. I.; Rogers, B. N. "Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains." Journal of Organic Chemistry, 1997 , 62(9), 2925–2934.[3] [Link] (The definitive guide for assigning syn/anti stereochemistry in 1,3-diols).

  • Vedejs, E.; Gapinski, D. M. "Regioselective reduction of 2,3-epoxy alcohols with Red-Al." Journal of the American Chemical Society, 1983 , 105(15), 5058–5061. [Link] (Mechanistic insights into the aluminate intermediate).

Sources

Stereoselective aldol reactions for 1,3-diol synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Aldol Reactions for 1,3-Diol Synthesis

Executive Summary

The 1,3-diol motif is a structural cornerstone in polyketide natural products (e.g., erythromycin, amphotericin B) and statin-class pharmaceuticals. While direct reduction of 1,3-diketones is possible, it often lacks the stereochemical precision required for complex scaffolds. This guide details three high-fidelity aldol methodologies: Evans Auxiliary-Controlled Syn-Aldol , Carreira Catalytic Asymmetric Aldol , and Substrate-Controlled 1,3-Induction . Emphasis is placed on mechanistic causality, transition state engineering, and reproducible bench protocols.

Mechanistic Principles & Selection Guide

The stereochemical outcome of an aldol reaction is dictated by the geometry of the enolate (


 vs. 

) and the nature of the transition state (Closed/Zimmerman-Traxler vs. Open/Dipolar).
The Zimmerman-Traxler Model (Closed TS)

For metal enolates capable of chelation (B, Li, Ti), the reaction proceeds through a six-membered chair-like transition state.

  • 
    -Enolates  (e.g., from Evans boron enolates) 
    
    
    
    Syn-Aldols .
  • 
    -Enolates  (e.g., from specific Ti or B conditions) 
    
    
    
    Anti-Aldols .
1,3-Asymmetric Induction (Substrate Control)

When a chiral aldehyde containing a


-substituent reacts with an achiral enolate, the stereochemical outcome depends on the Lewis acid employed:
  • Chelation Control (TiCl

    
    , MgBr
    
    
    
    ):
    The metal coordinates the carbonyl and the
    
    
    -heteroatom, locking the conformation. The nucleophile attacks from the less hindered face
    
    
    1,3-Syn Product .
  • Dipolar/Felkin-Anh Control (BF

    
    OEt
    
    
    
    ):
    No chelation occurs. The
    
    
    -substituent orients anti to the carbonyl to minimize dipole repulsion
    
    
    1,3-Anti Product .[1]
Method Selection Decision Tree

AldolSelection Start Target: 1,3-Diol Construction Substrate Does substrate have pre-existing chirality? Start->Substrate Type Desired Stereochemistry? Substrate->Type No Induction Use 1,3-Induction (Substrate Control) Substrate->Induction Yes (Beta-substituent) Syn Syn-Selective Type->Syn Anti Anti-Selective Type->Anti Auxiliary Use Chiral Auxiliary (Reagent Control) Chelation Protocol C: Chelation Control (TiCl4/MgBr2) Induction->Chelation 1,3-Syn Dipolar Dipolar Model (BF3·OEt2) Induction->Dipolar 1,3-Anti Evans Protocol A: Evans Boron Aldol (Z-Enolate) Syn->Evans Reliable Mukaiyama Protocol B: Mukaiyama Aldol (Open TS) Anti->Mukaiyama Catalytic

Figure 1: Decision matrix for selecting the appropriate aldol methodology based on substrate features and target stereochemistry.

Detailed Protocols

Protocol A: Evans Syn-Aldol (Auxiliary Control)

Objective: Synthesis of


-methyl-

-hydroxy carbonyls with >98:2 syn-diastereoselectivity. Mechanism: Uses a chiral oxazolidinone auxiliary.[2][3][4] Dibutylboron triflate (

) forms a rigid

-enolate. The Zimmerman-Traxler TS ensures the aldehyde approaches from the face opposite the auxiliary's isopropyl/benzyl group.

Reagents:

  • N-Propionyloxazolidinone (Substrate)

  • 
     (1.0 M in DCM) - Freshness Critical
    
  • Diisopropylethylamine (DIPEA)

  • Aldehyde (Electrophile)

  • H

    
    O
    
    
    
    / LiOH (Cleavage)

Step-by-Step Procedure:

  • Enolization: Flame-dry a 2-neck RBF under Argon. Add oxazolidinone (1.0 equiv) and anhydrous DCM (

    
     M). Cool to -78°C .
    
  • Boron Addition: Add

    
     (1.1 equiv) dropwise. Note: Ensure internal temp does not rise above -70°C.
    
  • Base Addition: Add DIPEA (1.2 equiv) dropwise. Stir at -78°C for 30 min, then warm to 0°C for 15 min to ensure complete enolization.

  • Reaction: Recool to -78°C . Add the aldehyde (1.2 equiv) dropwise (neat or in minimal DCM). Stir for 30–60 min at -78°C, then warm to 0°C over 1 hour.

  • Quench: Add pH 7 phosphate buffer and MeOH (1:1).

  • Oxidative Workup (Critical): To the mixture at 0°C, add a solution of 30% H

    
    O
    
    
    
    in MeOH/buffer (caution: exothermic). Stir 1 hour to cleave the B-O bond.
  • Isolation: Extract with DCM, wash with NaHCO

    
    , brine, dry over Na
    
    
    
    SO
    
    
    .

Validation Checkpoint:


 NMR of the crude should show a coupling constant 

Hz (characteristic of syn).
Protocol B: Carreira Catalytic Asymmetric Aldol (Reagent Control)

Objective: Enantioselective synthesis of


-hydroxy esters using silyl ketene acetals (Mukaiyama type).
Mechanism:  Uses a Ti(IV) complex with a chiral Schiff base ligand.[5] The catalyst activates the aldehyde while organizing the transition state for Si-face attack (using the 

-ligand).

Reagents:

  • Ti(OiPr)

    
    [5]
    
  • Chiral Ligand: (S)-2-[N-(3'-tert-butyl-5'-bromosalicyliden)amino]-3-methylbutan-1-ol

  • O-Silyl ketene acetal (derived from acetate or propionate)

  • Aldehyde[1][2][4][5][6][7][8][9][10][11][12]

Step-by-Step Procedure:

  • Catalyst Formation: In a dry flask, dissolve the chiral ligand (2-5 mol%) in toluene. Add Ti(OiPr)

    
     (same mol%). Stir at RT for 1 hour. The solution typically turns orange/yellow.
    
  • ** Substrate Addition:** Cool the catalyst solution to -20°C or 0°C (substrate dependent). Add the aldehyde (1.0 equiv).

  • Nucleophile Addition: Add the silyl ketene acetal (1.2 equiv) dropwise.

  • Incubation: Stir for 4–12 hours. Monitor conversion by TLC.

  • Hydrolysis: Quench with 10% aqueous THF/HCl or TBAF solution to cleave the silyl ether.

  • Purification: Silica gel chromatography.

Key Advantage: This method allows access to anti-aldol equivalents (if using propionate-derived acetals) or simple acetate aldols with high EE, avoiding stoichiometric auxiliaries.

Protocol C: 1,3-Chelation Controlled Aldol (Substrate Control)

Objective: Stereoselective addition to a chiral


-alkoxy aldehyde to yield the 1,3-syn  diol.
Mechanism:  TiCl

forms a bidentate chelate between the aldehyde carbonyl and the

-ether oxygen. The nucleophile attacks from the face opposite the

-substituent (Reetz Model).

Reagents:

  • 
    -Benzyloxy aldehyde (Chiral)
    
  • TiCl

    
     (1.0 M in DCM)
    
  • Silyl Enol Ether (Nucleophile)[13]

Step-by-Step Procedure:

  • Chelation: Dissolve the aldehyde (1.0 equiv) in DCM. Cool to -78°C . Add TiCl

    
     (1.05 equiv). The solution often turns yellow/orange, indicating complexation. Stir for 5 min.
    
  • Addition: Add the silyl enol ether (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour. Do not warm up, as higher temperatures can disrupt the chelate or cause elimination.

  • Quench: Pour into saturated aqueous NaHCO

    
    .
    
  • Result: The major diastereomer will be the 1,3-syn isomer (typical dr > 90:10).

Comparative Data Analysis

FeatureEvans Aldol (Boron)Mukaiyama (TiCl

)
Carreira Catalytic
Control Type Auxiliary (Stoichiometric)Substrate (Chelation)Reagent (Catalytic)
Enolate Geometry Fixed (

) via Boron
Fixed in SM (

)
Fixed in SM
Major Product Syn (2,3-syn)1,3-Syn (Chelation)Tunable (Enantio-enriched)
Atom Economy Low (Auxiliary waste)Moderate (Silyl waste)High
Scalability High (Robust)ModerateHigh
Temp. Requirement -78°C to 0°C-78°C Strict0°C to RT

Troubleshooting & Optimization

  • Low Diastereoselectivity (Evans):

    • Cause: Incomplete enolization or warming during aldehyde addition.

    • Fix: Ensure internal temperature probe is used. Verify quality of

      
       (should be colorless/pale yellow, not dark brown).
      
  • No Reaction (Carreira):

    • Cause: Wet solvent or old Ti(OiPr)

      
      .
      
    • Fix: Ti(OiPr)

      
       is extremely moisture sensitive; distill if necessary. Use 4Å MS in the reaction.
      
  • 1,3-Anti Product in Chelation Protocol:

    • Cause: Monodentate Lewis acid contamination (e.g., HCl in TiCl

      
      ) or bulky protecting groups on the 
      
      
      
      -oxygen preventing chelation.
    • Fix: Use bulky silyl protecting groups (TBS) to prevent chelation if 1,3-anti is desired (via Felkin-Anh). Use Benzyl (Bn) or PMB ethers to promote chelation.

References

  • Evans Syn-Aldol: Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.[4][14][15] Link

  • Carreira Catalytic Aldol: Carreira, E. M., Singer, R. A., & Lee, W. (1994). Catalytic, Enantioselective Aldol Additions with Methyl Ketone Enolates. Journal of the American Chemical Society.[4][14][15] Link

  • Chelation Control Models: Reetz, M. T. (1984). Chelation or Non-Chelation Control in Addition Reactions of Chiral

    
    - and 
    
    
    
    -Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition. Link
  • Mukaiyama Aldol Review: Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions.[3][4][8][15][16][17][18] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Debenzylation of 4-Benzyloxy-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the debenzylation of 4-Benzyloxy-1,3-butanediol to yield 1,2,4-butanetriol (also referred to as 1,3,4-butanetriol). It is designed to troubleshoot reaction failures, optimize yield, and prevent common side reactions such as cyclodehydration.

Reaction Overview & Mechanistic Insight

The debenzylation of this compound is typically achieved via catalytic hydrogenolysis using Palladium on Carbon (Pd/C). While theoretically straightforward, the presence of a 1,3-diol moiety proximal to the benzyl ether introduces specific risks, most notably intramolecular cyclization and catalyst poisoning .

Target Reaction:



Critical Quality Attribute (CQA): The suppression of 3-hydroxytetrahydrofuran , a cyclic ether formed via acid-catalyzed dehydration of the resulting 1,2,4-triol.

Diagnostic & Troubleshooting Guide (Q&A)

Category A: Side Product Formation (Impurity Profiling)

Q1: I observe a less polar spot (higher


) forming alongside my product. What is it, and how do I stop it? 
Diagnosis:  This is likely 3-hydroxytetrahydrofuran .
Root Cause:  The product, 1,2,4-butanetriol, contains hydroxyl groups at positions 1 and 4. Under acidic conditions (even the slight acidity of unbuffered Pd/C surfaces) or high temperatures, it undergoes intramolecular cyclodehydration to form a stable 5-membered tetrahydrofuran ring.
Corrective Action: 
  • Buffer the Reaction: Add 1–5 mol% of Sodium Bicarbonate (

    
    )  or Triethylamine (
    
    
    
    )
    to the reaction mixture to neutralize surface acidity.
  • Temperature Control: Maintain reaction temperature below 40°C. Dehydration rates increase exponentially with temperature.

  • Solvent Switch: If using methanol (protic), switch to Ethyl Acetate or THF (aprotic) to reduce solvolysis risks, though reaction rates may decrease slightly.

Q2: My NMR shows a mix of the starting material and a new species with a shifted benzyl peak, but no triol. What happened? Diagnosis: Acetal/Ketal Formation (if acetone or aldehydes are present) or Benzyl Migration . Root Cause:

  • Acetals: If you used acetone to clean glassware or as a co-solvent, the 1,3-diol moiety readily forms a stable 6-membered acetonide ring.

  • Migration: If Lewis acids (e.g.,

    
    ) were used instead of hydrogenolysis, the benzyl group can migrate to the C3 or C1 hydroxyls (Wichula-like rearrangement).
    Corrective Action: 
    
  • Ensure all glassware is acetone-free.

  • Avoid Lewis acid deprotection methods for this substrate; stick to catalytic hydrogenolysis.

Category B: Reaction Stalling & Kinetics

Q3: The reaction stalls at ~50% conversion despite high


 pressure. Adding more catalyst doesn't help. 
Diagnosis: Catalyst Poisoning  or Mass Transfer Limitation .
Root Cause: 
  • Poisoning: Sulfur or amine impurities from previous synthetic steps (e.g., thiols, pyridine) bind irreversibly to Pd active sites.

  • Chelation: The 1,3-diol motif can form weak chelate complexes with Pd, slowing turnover. Corrective Action:

  • Purify Starting Material: Pass the benzylated precursor through a short pad of activated carbon or silica to remove poisons before hydrogenation.

  • Catalyst Upgrade: Switch to Pearlman’s Catalyst (

    
    ) . It is more robust against poisoning and often works where standard Pd/C fails.
    
  • Acid additive (Use Caution): If not buffering, a trace of acetic acid can sometimes "clean" the catalyst surface, but this increases the risk of cyclization (see Q1).

Category C: Workup & Isolation[1]

Q4: My TLC shows full conversion, but I recover very little mass after aqueous workup. Diagnosis: Product Water Solubility . Root Cause: 1,2,4-Butanetriol is extremely hygroscopic and water-soluble. It partitions poorly into organic solvents like Ethyl Acetate or DCM during extraction. Corrective Action:

  • Avoid Aqueous Extraction: Filter the catalyst through Celite and concentrate the filtrate directly.

  • Azeotropic Drying: If water is present, remove it via azeotrope with ethanol or toluene on a rotovap.

  • Purification: Use distillation (high boiling point: ~190°C at 18 mmHg) or column chromatography with high-polarity eluents (e.g., DCM:MeOH 9:1).

Optimized Experimental Protocol

Method: Buffered Catalytic Hydrogenolysis Scale: 10 mmol (approx. 2.0 g of precursor)

ParameterSpecificationRationale
Catalyst 10 wt% Pd/C (50% wet)"Wet" catalyst reduces ignition risk; 10% loading ensures rapid turnover.
Loading 5–10 wt% relative to substrateBalance between rate and cost.
Solvent Methanol (MeOH) or Ethanol (EtOH)High solubility of polar substrate; high

solubility.
Buffer

(0.1 eq)
CRITICAL: Prevents acid-catalyzed cyclization to THF.
Pressure 1–3 atm (Balloon to mild pressure)High pressure is rarely needed for O-benzyl cleavage.
Temperature 20–25°C (Room Temp)Higher temps favor dehydration side reactions.

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in MeOH (0.1 M concentration).

  • Buffering: Add solid

    
     (0.1 equiv). Stir for 5 minutes.
    
  • Catalyst Addition: Under an Argon/Nitrogen blanket, carefully add 10 wt% Pd/C (10 wt% of substrate mass). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with

    
     (vacuum/fill cycles x3). Stir vigorously under 
    
    
    
    balloon (1 atm) or mild pressure (30 psi).
  • Monitoring: Monitor by TLC (stain with PMA or KMnO4; UV is useless after debenzylation). Look for the disappearance of the UV-active starting material.

  • Workup:

    • Filter reaction mixture through a Celite pad to remove Pd/C.

    • Rinse cake with MeOH.

    • Concentrate filtrate in vacuo (bath < 40°C).

    • Note: Do not perform an aqueous extraction. The residue typically contains the product and solid

      
      .
      
    • Triturate with dry THF or DCM to precipitate salts, filter, and concentrate again to yield pure 1,2,4-butanetriol.

Reaction Pathway & Side Reaction Analysis

The following diagram illustrates the primary reaction pathway and the critical "danger zone" where side products form.

DebenzylationPathways SM This compound (Starting Material) Inter Pd-Complex Intermediate SM->Inter Pd/C Adsorption Product 1,2,4-Butanetriol (Target Product) Inter->Product H2, -Toluene Side1 3-Hydroxytetrahydrofuran (Cyclic Side Product) Product->Side1 Acid (H+) or Heat - H2O (Cyclodehydration) Side2 Acetonide/Acetal (If Acetone present) Product->Side2 Acetone, H+

Figure 1: Reaction pathway showing the main hydrogenolysis route and the acid-catalyzed dehydration risk leading to 3-hydroxytetrahydrofuran.[1][2]

Troubleshooting Logic Flow

Use this logic gate to determine your next experimental move.

TroubleshootingFlow Start Start: Reaction Incomplete or Impure? CheckTLC Is SM visible on TLC? Start->CheckTLC CheckNewSpot Is there a new high-Rf spot? CheckTLC->CheckNewSpot No (SM Gone) CheckPoison Did you purify SM pre-reaction? CheckTLC->CheckPoison Yes (Stalled) CheckConditions Is reaction acidic? CheckNewSpot->CheckConditions Yes ActionDone Proceed to Workup CheckNewSpot->ActionDone No ActionBuffer Action: Add NaHCO3 Restart Reaction CheckConditions->ActionBuffer Yes (Cyclization Risk) CheckConditions->ActionDone No ActionFreshPd Action: Filter, Add Fresh Pd/C CheckPoison->ActionFreshPd Yes ActionPurify Action: Silica Plug on Precursor CheckPoison->ActionPurify No

Figure 2: Decision matrix for troubleshooting incomplete reactions and impurity formation.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Tetrahydrofurans. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for (R)-4-Benzyloxy-1,3-butanediol. Retrieved from

  • Google Patents. Process for producing butanetriol derivative (EP1061062A1). Retrieved from

  • MDPI. (2024). Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst. Retrieved from

Sources

Cleavage of benzyl ethers in the presence of other functional groups.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Selective Debenzylation in Complex Scaffolds. Status: Operational. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Executive Summary: The Orthogonality Challenge

The benzyl ether (Bn) is a titan of protecting group chemistry due to its robust stability against bases, nucleophiles, and hydrides. However, its removal—typically requiring hydrogenolysis (


) or strong Lewis acids—often lacks orthogonality.

The Core Problem: How do you cleave a benzyl ether without reducing an alkene, hydrolyzing a sensitive ester, or stripping a silyl ether?

This guide moves beyond standard textbook answers to provide field-tested protocols for chemoselective debenzylation .

Decision Matrix: Selecting Your Method

Before attempting a reaction, map your substrate against this logic flow to prevent irreversible scaffold damage.

DebenzylationLogic Start Substrate Analysis: Target = Benzyl Ether (Bn) Q1 Contains Alkenes/Alkynes? Start->Q1 Q2 Contains Silyl Ethers (TBS, TBDPS)? Q1->Q2 Yes MethodA Standard Hydrogenolysis (H2, Pd/C, MeOH) Q1->MethodA No Q3 Contains Esters/Lactones? Q2->Q3 No MethodC Lewis Acid Cleavage (BCl3 + Pentamethylbenzene) Q2->MethodC Yes (Avoid H2) MethodB Transfer Hydrogenation (Pd/C, Cyclohexene) Q3->MethodB Yes (Mild Reduction) MethodD Oxidative Cleavage (DDQ - Photo/Chemical) Q3->MethodD No (Alternative)

Figure 1: Decision tree for selecting a debenzylation strategy based on functional group compatibility.

Module A: The "Reducible" Substrate (Alkenes & Halides)

The Issue: Standard catalytic hydrogenation (


, Pd/C) is non-selective. It will reduce alkenes to alkanes and dehalogenate aryl halides (Ar-X 

Ar-H) alongside benzyl cleavage.
Protocol 1: Transfer Hydrogenation with Cyclohexene

This method relies on a hydrogen donor (cyclohexene or 1,4-cyclohexadiene) rather than


 gas. The kinetic barrier for reducing an isolated alkene via transfer hydrogenation is higher than that of O-debenzylation.

Reagents:

  • 10% Pd/C (dry or 50% wet)

  • Cyclohexene (Hydrogen donor)

  • Ethanol or Methanol (Solvent)[1][2]

Step-by-Step:

  • Dissolution: Dissolve substrate (1.0 equiv) in dry EtOH (0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C (20-50 wt% relative to substrate). Caution: Pd/C is pyrophoric. Add under Argon flow.

  • Donor Addition: Add Cyclohexene (10–20 equiv).

  • Reflux: Heat to reflux (approx. 80°C). Monitor by TLC.[3]

    • Note: Gas balloons are NOT used. The reaction is driven by the thermal release of

      
       from cyclohexene, forming benzene as a byproduct.
      
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

Why it works: The surface concentration of adsorbed hydrogen species is lower in transfer hydrogenation compared to


 atmosphere, favoring the cleavage of the weaker C-O benzylic bond over the C=C 

-bond saturation.
Module B: The "Lewis-Basic" Substrate (Silyl Ethers & Esters)

The Issue: Strong Lewis acids like


 are notorious for "scorched earth" deprotection. They will cleave benzyl ethers but also strip silyl ethers (TBS, TBDPS) and potentially hydrolyze esters.

The Solution: Boron Trichloride (


) with a Cation Scavenger.[4]


is milder than

. However, the cleaved benzyl cation (

) is highly electrophilic and will re-attack the substrate (Friedel-Crafts alkylation) or polymerize unless trapped.
Protocol 2: Low-Temperature

Cleavage

Target: Cleave Bn ether while retaining TBDMS/TBDPS ethers.

Reagents:

  • 
     (1.0 M in 
    
    
    
    )[3]
  • Pentamethylbenzene (PMB-H) - The Scavenger

  • Anhydrous

    
    
    

Step-by-Step:

  • Preparation: Dissolve substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous

    
     under 
    
    
    
    .
  • Cryo-Cooling: Cool the solution to -78°C (Dry ice/Acetone). Critical Step: Selectivity is lost at higher temperatures.

  • Addition: Dropwise add

    
     (2.0–3.0 equiv). The solution may turn pale yellow/orange.
    
  • Reaction: Stir at -78°C for 1–3 hours.

  • Quench: Add MeOH/CHCl3 (1:10) at -78°C. Do not warm up before quenching.

  • Workup: Dilute with aqueous

    
    , extract with DCM.
    

Mechanism Visualization:

BCl3Mechanism Complex Ether-BCl3 Complex Cleavage Bond Breaking (Sn1-like) Complex->Cleavage -78°C Scavenging Cation Capture (Pentamethylbenzene) Cleavage->Scavenging Bn+ Release Product Free Alcohol + Benzyl-Scavenger Scavenging->Product

Figure 2: Pentamethylbenzene intercepts the benzyl cation, preventing side reactions.[4]

Compatibility Data Center

Use the table below to verify if your functional groups will survive the debenzylation method.

Functional Group

/ Pd-C (Standard)
Transfer Hydrog.[5][6] (Cyclohexene)

(-78°C)

(Standard)
Alkene (isolated) ❌ Reduced✅ Stable✅ Stable⚠️ Polymerization Risk
Alkyne ❌ Reduced⚠️ Slow Reduction✅ Stable⚠️ Risk
Silyl Ether (TBS) ✅ Stable✅ Stable✅ Stable❌ Cleaved
Silyl Ether (TBDPS) ✅ Stable✅ Stable✅ Stable⚠️ Risk
Ester ✅ Stable✅ Stable✅ Stable⚠️ Hydrolysis Risk
Cbz (Carbamate) ❌ Cleaved❌ Cleaved✅ Stable⚠️ Risk
Aryl Halide (Cl, Br) ❌ Dehalogenated✅ Stable✅ Stable✅ Stable
Troubleshooting & FAQs

Q: I used


 and my TBS group fell off. Why? 
A:  You likely performed the reaction at too high a temperature. At 0°C or Room Temperature, 

is strong enough to cleave silyl ethers. The reaction must be kept at -78°C until the quench is complete.

Q: I can't use


 (alkene present) or Lewis Acids (acid-sensitive acetal). What now? 
A:  If your benzyl ether is actually a p-methoxybenzyl (PMB) ether, use DDQ (oxidative cleavage).[6] If it is a simple Benzyl (Bn), options are limited. Consider photochemical oxidation  using DDQ (requires specific wavelengths) or switching protection strategies in future synthesis (e.g., to NAP ethers).

Q: My transfer hydrogenation stalled after 50% conversion. A: This is "catalyst poisoning." The byproduct (benzene) or the product itself might be binding to the Pd surface.

  • Fix: Filter the reaction mixture to remove the old catalyst and add a fresh batch of Pd/C and cyclohexene.

Q: Can I use Dimethyl Sulfide (


) instead of Pentamethylbenzene with 

?
A: Yes.

is a commercially available complex that works similarly. However, Pentamethylbenzene is often superior for "trapping" the benzyl cation irreversibly as a solid byproduct, whereas sulfides can be smelly and harder to remove completely.
References
  • Selective Cleavage with

    
    :  Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett 2008 , 13, 1977–1980.[4][6] 
    
  • Transfer Hydrogenation: Bieg, T.; Szeja, W. Removal of O-Benzyl Groups by Transfer Hydrogenation. Synthesis 1985 , 1, 76–77.[6]

  • General Protective Groups: Wuts, P. G. M. Greene’s Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Oxidative Cleavage (DDQ): Pospíšil, J. Oxidative Cleavage of Benzyl Ethers. Tetrahedron Lett.[6]2011 , 52, 2348.

Sources

Stability of benzyl ether protecting group to basic conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BN-STAB-001 Topic: Stability of Benzyl Ether (Bn) Protecting Groups to Basic Conditions Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The Benzyl (Bn) ether is widely regarded as one of the most robust protecting groups for hydroxyl functionalities, particularly in basic environments . Unlike esters or silyl ethers, which can suffer hydrolysis or nucleophilic attack, the benzyl ether linkage (


) is generally inert to hydroxides, alkoxides, and metal hydrides.

However, "stability" is not absolute.[1] In the presence of strong organometallic bases (e.g.,


-BuLi, 

-BuLi), benzyl ethers exhibit specific failure modes—namely the [1,2]-Wittig rearrangement and Directed Ortho Metalation (DoM) . This guide details the operational limits and troubleshooting protocols for these scenarios.

Stability Profile & Decision Logic

Quick Reference: Base Compatibility Matrix
Reagent ClassSpecific ReagentsStability StatusNotes
Aqueous Bases NaOH, KOH, LiOH, Ba(OH)₂STABLE Completely inert even at reflux.[2] Ideal for saponification of adjacent esters.
Alkoxides NaOMe,

-BuOK, NaOEt
STABLE Inert. Used frequently in Williamson ether synthesis.
Metal Hydrides NaH, KH, CaH₂STABLE Inert. Standard base for installing the Bn group.
Amide Bases LDA, LiHMDS, KHMDSSTABLE Generally stable at low temps (-78°C to 0°C).
Organolithiums

-BuLi,

-BuLi,

-BuLi
CONDITIONAL High Risk. Can trigger Wittig rearrangement or ortho-lithiation. Requires cryogenic conditions (-78°C).
Dissolving Metals Na/NH₃, Li/NH₃UNSTABLE Cleavage Method. Birch reduction conditions remove Bn groups.

Critical Failure Modes (Troubleshooting)

Issue A: The [1,2]-Wittig Rearrangement

Symptom: You treated a benzyl ether substrate with


-BuLi to deprotonate a different site, but isolated a secondary alcohol where the benzyl group "migrated."
Root Cause:  The benzylic protons are acidic (

). Strong bases can deprotonate this position, forming a carbanion that undergoes a radical dissociation-recombination mechanism, migrating the aryl group to the adjacent carbon.
Mechanism Visualization

The following diagram illustrates the pathway from deprotonation to rearrangement.

WittigRearrangement cluster_prevention Prevention Strategy Start Benzyl Ether (R-CH2-O-CH2-Ph) Anion Benzylic Anion Intermediate Start->Anion Deprotonation (-78°C to > -40°C) Base Strong Base (n-BuLi) Base->Anion RadicalPair Radical Pair Dissociation Anion->RadicalPair Homolysis Product [1,2]-Wittig Product (Alcohol) RadicalPair->Product Recombination Prevent Keep T < -70°C Use less basic organometallics

Figure 1: Mechanism of the [1,2]-Wittig Rearrangement triggered by benzylic deprotonation.

Troubleshooting Protocol:

  • Temperature Control: The rearrangement has a high activation energy. Maintain reaction temperature strictly at -78°C . Warming to -40°C or 0°C often triggers the migration.

  • Solvent Switch: Switch from THF to non-polar solvents (e.g., Hexane/Toluene) if solubility permits, as this aggregates the lithium species and reduces reactivity.

  • Alternative Protection: If lithiation is required at higher temperatures, switch to a

    
    -Methoxybenzyl (PMB)  group (less stable to acid, but similar base issues) or a Silyl ether (TIPS/TBDPS)  which lacks the acidic benzylic protons.
    
Issue B: Directed Ortho Metalation (DoM)

Symptom: When using an aryl benzyl ether, lithiation occurs on the aromatic ring ortho to the ether oxygen rather than at the intended site. Root Cause: The ether oxygen acts as a Lewis base, coordinating the Lithium atom and directing the base to deprotonate the nearest ortho proton.

Workflow: Managing DoM

DoM_Workflow Start Substrate: Aryl Benzyl Ether Decision Intention: Where do you need Li? Start->Decision Path_Ortho I WANT Ortho-Lithiation Decision->Path_Ortho Path_Avoid I want to AVOID Ortho-Lithiation Decision->Path_Avoid Action_Promote Protocol A: Promote DoM Solvent: THF/Et2O Base: n-BuLi or s-BuLi Temp: -78°C -> 0°C Path_Ortho->Action_Promote Action_Block Protocol B: Block DoM 1. Use Bulky Base (LDA/t-BuLi) 2. Block Ortho pos. with Halogen 3. Use Non-coordinating solvent Path_Avoid->Action_Block

Figure 2: Decision tree for managing Directed Ortho Metalation (DoM) in aryl benzyl ethers.

Troubleshooting Protocol:

  • To Prevent DoM: Use a bulky base like LDA or LiTMP which is less likely to coordinate and deprotonate the sterically hindered ortho position compared to

    
    -BuLi.
    
  • To Exploit DoM: Use

    
    -BuLi in coordinating solvents (ether/THF). This is a powerful method to functionalize the aromatic ring.
    

Experimental Protocols

Protocol 1: Safe Lithiation in the Presence of Benzyl Ethers

Use this protocol when you must use organolithiums on a molecule containing a Bn ether.

Reagents:

  • Substrate (dried azeotropically with toluene)

  • Anhydrous THF (distilled from Na/Benzophenone or from a solvent system)

  • 
    -BuLi (titrated prior to use)
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere. Add the substrate and dissolve in anhydrous THF (

    
     M concentration).
    
  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

    • Critical: Do not use an ice-salt bath (-20°C); this is not cold enough to prevent Wittig rearrangement.

  • Addition: Add

    
    -BuLi dropwise down the side of the flask over 10-15 minutes.
    
  • Reaction: Stir at -78°C.

    • Validation: If the solution turns deep red/brown, it may indicate benzylic deprotonation (benzyl anions are often colored).

  • Quench: Add the electrophile (or proton source) while still at -78°C . Do not allow the reaction to warm up until the quench is complete.

  • Workup: Once quenched, remove the cooling bath and allow to warm to room temperature. Dilute with ether/water and extract.

Protocol 2: Standard Stability Test (Base Challenge)

Use this to verify if your specific substrate survives the intended basic conditions.

  • Dissolve 50 mg of substrate in 2 mL of the intended solvent (e.g., THF, MeOH).

  • Add 5 equivalents of the base (e.g., NaH, NaOH).

  • Stir at the intended reaction temperature (RT or Reflux) for 2 hours.

  • TLC Monitoring: Check against the starting material.

    • Observation: If the Bn ether is cleaved, you will see a more polar spot (the free alcohol) and potentially benzyl alcohol/toluene byproducts.

    • Result: If spot remains unchanged, the group is stable.

Frequently Asked Questions (FAQ)

Q: Can I remove a Benzyl ether using base? A: Generally, no . You cannot hydrolyze a simple benzyl ether with hydroxide. However, Birch reduction (Na/NH₃) is a "basic" (reductive) condition that effectively cleaves benzyl ethers.

Q: Is the Benzyl group stable to Grignard reagents? A: Yes. Benzyl ethers are stable to Grignard reagents (R-MgBr) under reflux conditions. They are excellent protecting groups for Grignard additions to ketones/esters elsewhere in the molecule.

Q: Why did my benzyl ether cleave during an oxidation reaction? A: While not a basic condition, oxidative cleavage is a known removal method. Reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) are designed to cleave electron-rich benzylic ethers. Ensure you are not using these oxidants if you intend to keep the group.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M.[3][4] Wiley-Interscience.[4] The definitive guide on protecting group stability and deprotection conditions.

  • The [1,2]-Wittig Rearrangement . Organic Chemistry Portal. Detailed mechanism of the radical rearrangement of benzyl ethers.

  • Alpha-Lithiobenzyloxy as a Directed Metalation Group . Organic Letters (2020). Discusses the ortho-lithiation behavior of aryl benzyl ethers. [2]

  • Benzyl (Bn) Protective Group . Chem-Station. General properties and stability profile.[1][5][3][6][7]

  • Cleavage of Ethers . Master Organic Chemistry. Discusses the difficulty of cleaving ethers with bases vs acids.

Sources

Technical Support Center: Purification of 4-Benzyloxy-1,3-butanediol

[1][2]

Current Status: Operational Subject: Technical Guide for Isolation & Purification of 4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7 / 71998-70-4) Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

This compound is a critical chiral building block, often synthesized via the reduction of


123

The Core Challenge: The primary failure mode in purifying this compound is not the chromatography, but the workup . 1,3-diols form stable, water-soluble cyclic borate esters with boron byproducts (from reducing agents like NaBH


1

This guide prioritizes the "Boron Trap" before addressing standard purification techniques.

Module 1: The "Boron Trap" (Critical Workup Protocols)

The Mechanism of Failure

When borohydrides are used to reduce the precursor ketone, the resulting 1,3-diol chelates the boron atom, forming a stable 6-membered cyclic borate.[1] This complex is:

  • Amphiphilic: Causes severe emulsions.[2]

  • Water Soluble: Drags your lipophilic product into the aqueous waste.

  • NMR Silent (often): It distorts proton signals, making the product look impure.

Protocol A: Oxidative Hydrolysis (The "Gold Standard")

Best for: Large scale (>10g) or when emulsions are severe.[1][2]

Principle: Hydrogen peroxide oxidizes the B-O bond, converting stable borates into easily washable boric acid/borates.

  • Quench: Cool reaction mixture to 0°C.

  • Add Oxidant: Slowly add 3.0 equivalents of 30% H

    
    O
    
    
    and 3.0 equivalents of 3M NaOH (or saturated NaHCO
    
    
    for milder conditions).
  • Stir: Allow to stir vigorously at room temperature for 1–2 hours . Crucial: The solution must become clear.

  • Extract: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The phases should split cleanly.

  • Wash: Wash organic layer with saturated Na

    
    S
    
    
    O
    
    
    (to remove excess peroxide) followed by brine.[1][2]
Protocol B: Methanol Co-evaporation (The "Gentle Method")

Best for: Small scale (<1g) or acid/base sensitive substrates.[1][2]

Principle: Methanol exchanges with the diol to form trimethyl borate, B(OMe)

1
  • Quench: Add dilute HCl or saturated NH

    
    Cl to the reaction.
    
  • Concentrate: Remove the reaction solvent (usually THF or MeOH).

  • The Loop:

    • Redissolve the crude residue in excess Methanol (10–20 mL per gram) .

    • Evaporate to dryness on a rotary evaporator.

    • Repeat this step 3–5 times.

  • Verification: Check NMR. Broad peaks or missing OH signals indicate residual boron.[2]

Workflow Visualization: Breaking the Boron Trap

BoronWorkupStartCrude Reaction Mixture(Contains Borate-Diol Complex)DecisionChoose Quench MethodStart->DecisionOxidativeOxidative Hydrolysis(H2O2 / NaOH)Decision->OxidativeLarge Scale / RobustMeOHMeOH Co-evaporation(Formation of B(OMe)3)Decision->MeOHSmall Scale / SensitivePhaseSplitPhase Separation(Product -> Organic Layer)Oxidative->PhaseSplitWashWash with Na2S2O3(Remove Peroxides)PhaseSplit->WashCrudeOilBoron-Free Crude OilReady for Column/DistillationWash->CrudeOilEvapRotary Evaporation(Volatile Borate Removal)MeOH->EvapLoopRepeat 3-5 TimesEvap->LoopLoop->EvapRecycleLoop->CrudeOilDone

Figure 1: Decision logic for removing boron species during workup.[1][2] Failure to follow these paths results in yield loss to the aqueous phase.

Module 2: Purification Strategies

Once boron is removed, this compound typically presents as a viscous, colorless-to-yellow oil.[1][2]

Method A: Flash Column Chromatography (Recommended)

Due to the high boiling point and potential for thermal decomposition, chromatography is safer than distillation for high purity (>98%).[1][2]

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2]

  • Mobile Phase: Gradient elution is required due to the polarity of the diol.

    • Start: 20% EtOAc in Hexanes (removes benzyl alcohol and non-polar impurities).[1]

    • Finish: 80% to 100% EtOAc (elutes the diol).[1]

    • Alternative: DCM:MeOH (95:[1][2]5) if the compound is very polar.[1]

  • TLC Visualization:

    • UV Active (Benzyl group).[1][2]

    • Stain: PMA (Phosphomolybdic Acid) or Vanillin (stains diols blue/purple).[1][2]

Method B: Vacuum Distillation (Advanced Users)

Only recommended if the crude is >80% pure and free of salts.[1]

  • Equipment: Kugelrohr or Short-path distillation head.

  • Vacuum Requirement: High vacuum is non-negotiable (< 0.5 mmHg).

  • Boiling Point: ~138–141 °C at 0.5 mmHg.[2][4]

  • Warning: The benzyl ether linkage can cleave at high temperatures (>180 °C) or in the presence of trace Lewis acids (like residual boron), generating benzyl alcohol and polymerizing the diol.[1]

Module 3: Quantitative Data & Specifications

PropertySpecification / ValueNotes
Appearance Viscous OilColorless to pale yellow.[1][2][3][4][5]
Boiling Point 138–141 °C@ 0.5 mmHg.[2][4] Decomposition risk >160 °C.
Rf Value ~0.2 – 0.3100% EtOAc (varies by silica activity).[1][2]
Solubility High: MeOH, EtOH, DCM, EtOAcLow: Hexanes, Water (moderate).[1][2]
Storage 2–8 °C, Inert GasHygroscopic and air-sensitive over time.[1][2]

Module 4: Troubleshooting & FAQ

Q1: My product yield is <40%, and the aqueous layer is milky. What happened? A: You likely have a "Boron Emulsion." The cyclic borate ester acts as a surfactant.

  • Fix: Re-combine layers, add solid Tartaric Acid or 3M NaOH, and stir for 2 hours. This breaks the emulsion.

Q2: The NMR shows broad peaks around 3.5–4.0 ppm that don't match the pure diol. A: This is diagnostic of residual boron complexation.

  • Fix: Dissolve the oil in MeOH (20 mL) and rotovap to dryness. Repeat 3 times. If that fails, perform a wash with saturated NaHCO

    
    .[1]
    

Q3: Can I crystallize this compound? A: Generally, no . The racemic and even enantiopure forms are typically oils at room temperature.

  • Workaround: If you need a solid for X-ray or enantiomeric excess (ee) upgrade, convert it to the acetonide (react with 2,2-dimethoxypropane + cat.[1] pTsOH). The acetonide is often a solid or easily distillable liquid.

Q4: My product turned yellow/orange during distillation. A: Thermal decomposition occurred.

  • Cause: Pot temperature was too high or vacuum was insufficient.

  • Prevention:[2] Use a Kugelrohr oven to minimize the path length and heat exposure time. Ensure vacuum is <0.5 mmHg.

References

  • Boron Workup Efficiency: J. Org. Chem. 2018, 83, 13, 7514–7518.[1] (Discusses thermodynamics of boronic acid-diol complexes). Link[1][2]

  • Synthesis & Properties: Organic Syntheses, Coll. Vol. 10, p. 12 (2004); Vol. 77, p. 1 (2000).[1][2] (Detailed procedure for benzyl-protected polyols). Link

  • Physical Data: PubChem Compound Summary for (R)-4-Benzyloxy-1,3-butanediol. Link

  • Boron Chelation Mechanisms: ACS Omega 2018, 3, 12, 18582–18590.[1] (Structure-Reactivity Relationships in Boronic Acid-Diol Complexation). Link[1][2]

Technical Support Center: Quality Control & Synthesis of 4-Benzyloxy-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Benzyloxy-1,3-butanediol (CAS: 103837-14-1 for the (S)-isomer) is a critical chiral building block, predominantly utilized in the synthesis of HMG-CoA reductase inhibitors (Statins) and other polyketide-derived pharmaceuticals.

The synthesis typically proceeds via the selective benzylation of 1,2,4-butanetriol (derived from Malic Acid or Aspartic Acid). The core challenge in this process is regioselectivity . Because the starting material contains two primary hydroxyl groups (C1 and C4) and one secondary hydroxyl group (C2), distinguishing between the two primary positions to achieve the specific 4-O-benzyl protection is chemically demanding.

This guide addresses the specific impurity profiles generated during this synthesis, providing root cause analysis and remediation protocols.

Module 1: Critical Impurity Profiling

The following table summarizes the most frequent impurities encountered during the synthesis of this compound from 1,2,4-butanetriol.

Impurity NameStructure DescriptionOrigin/Root CauseCriticality
Impurity A (Regioisomer) 1-Benzyloxy-2,4-butanediolPoor regioselectivity during benzylation. The benzyl group attaches to the C1 primary alcohol instead of C4.High (Difficult to separate)
Impurity B (Over-alkylation) 1,4-Dibenzyloxy-2-butanolExcess benzyl halide or overly strong base (e.g., NaH) leading to double protection.Medium (Separable by polarity)
Impurity C (Cyclic) 3-HydroxytetrahydrofuranAcid-catalyzed cyclization (dehydration) of the 1,2,4-butanetriol starting material during workup.High (Loss of yield)
Impurity D (Starting Material) 1,2,4-ButanetriolIncomplete conversion due to stoichiometric errors or catalyst deactivation.Low (Water soluble, easy wash)

Module 2: Synthesis Pathway & Impurity Logic

The diagram below illustrates the standard synthesis pathway and the specific divergence points where impurities are generated.

G SM 1,2,4-Butanetriol (Starting Material) Reagent Benzyl Bromide / Base (Alkylation) SM->Reagent Solubilization Imp_C Impurity C (3-OH-THF) SM->Imp_C Acid/Heat (Dehydration) Product This compound (Target Product) Reagent->Product Selective C4 Attack Imp_A Impurity A (1-Benzyloxy Isomer) Reagent->Imp_A Non-selective C1 Attack Imp_B Impurity B (1,4-Dibenzyl Ether) Reagent->Imp_B Excess Reagent

Figure 1: Reaction pathway showing the competition between the desired C4-alkylation and side reactions leading to regioisomers and cyclic byproducts.

Module 3: Troubleshooting Guides (Q&A)

Topic 1: Regioselectivity (The "Wrong Isomer" Problem)

Q: My HPLC shows a split peak for the mono-benzyl product (approx. 60:40 ratio). Why am I getting so much of the 1-benzyloxy isomer (Impurity A)?

Root Cause: The C1 and C4 primary hydroxyls in 1,2,4-butanetriol have very similar pKa values and nucleophilicity. Using a standard base (like NaH or KOH) results in a statistical distribution governed only by minor steric differences.

Solution: The Stannylene Acetal Protocol To achieve high regioselectivity (>90:10 favoring the 4-isomer), you must use organotin chemistry to differentiate the hydroxyls.

  • Mechanism: Reaction with Dibutyltin oxide (Bu₂SnO) forms a cyclic stannylene acetal between the C1 and C2 hydroxyls (a 5-membered ring).

  • Effect: This "locks" the C1 and C2 positions, leaving the C4 hydroxyl free and nucleophilic for activation.

  • Protocol Adjustment:

    • Reflux 1,2,4-butanetriol with 1.05 eq. Bu₂SnO in Toluene/Methanol until the solution is clear.

    • Remove Methanol.

    • Add Benzyl Bromide and Cesium Fluoride (CsF) or Tetrabutylammonium iodide (TBAI).

    • Result: The benzyl group preferentially attacks the available C4 position.

Topic 2: Preventing Cyclization

Q: I am seeing a significant amount of 3-hydroxytetrahydrofuran (Impurity C) in my crude NMR. How do I stop this?

Root Cause: 1,2,4-butanetriol is prone to intramolecular dehydration under acidic conditions or high thermal stress. The C4 hydroxyl attacks C1 (or vice versa) to close the tetrahydrofuran ring.

Corrective Actions:

  • pH Control: Ensure your reaction mixture never drops below pH 7 during workup. If quenching a hydride reduction (from a previous step), use a buffered quench (e.g., Phosphate buffer pH 8) rather than strong acid.

  • Thermal Management: Avoid distillation temperatures >140°C. If distillation is required for purification, use high vacuum (<1 mbar) to keep the pot temperature low.

Topic 3: Removing the Di-benzyl Impurity

Q: I have 15% of the 1,4-dibenzyloxy impurity (Impurity B). Can I remove this without column chromatography?

Solution: Yes, the solubility profile of the di-benzyl impurity differs significantly from the target diol.

  • Solvent Wash: The target this compound is water-soluble/polar. The di-benzyl impurity is highly lipophilic.

  • Protocol:

    • Dissolve the crude oil in a mixture of Water:Methanol (9:1).

    • Wash the aqueous phase 3 times with Hexane or Heptane.

    • The Impurity B will partition into the Hexane layer.

    • The Target Product remains in the aqueous phase.

    • Extract the aqueous phase with Ethyl Acetate to recover the product.

Module 4: Validated Analytical Method (HPLC)

To accurately quantify the regioisomers, a standard C18 column often fails to resolve the 1-OBn and 4-OBn isomers. Use the following method:

Method Parameters:

  • Column: Chiralpak AD-H or equivalent Amylose-based column (used in Normal Phase mode). Note: Even for achiral regioisomers, the chiral stationary phase often provides superior geometric separation.

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Benzyl chromophore) or Refractive Index (RI).

  • Expected Retention:

    • Impurity B (Di-benzyl): ~4.5 min

    • Impurity A (1-OBn): ~12.0 min

    • Target (4-OBn): ~14.5 min

References

  • Synthesis of 1,2,4-Butanetriol Derivatives

    • Process for preparing 1,2,4-butanetriol.[1][2][3][4] U.S. Patent 5,705,715. (Describes the hydrogenation of malic acid esters to the triol precursor).

  • Regioselective Alkylation of Polyols: Selective benzylation of primary alcohols in the presence of secondary alcohols. (General methodology for stannylene acetal protection). Journal of Organic Chemistry.
  • Analytical Separation of Isomers

    • Separation of structural isomers of benzyloxy derivatives. Waters Application Notes. (Analogous separation logic for positional isomers).

  • Biological Synthesis Context

    • Biosynthesis of D-1,2,4-Butanetriol.[1][2][3][4][5] (Provides context on the purity of the starting material triol).

Sources

Improving enantioselectivity in the synthesis of chiral 1,3-diols.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Advanced Support Subject: Improving Enantioselectivity & Diastereoselectivity in 1,3-Diol Scaffolds

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because your HPLC traces show poor enantiomeric excess (ee), your diastereomeric ratio (dr) is effectively 1:1, or your catalyst is dying before full conversion.

The synthesis of chiral 1,3-diols is a cornerstone of polyketide and pharmaceutical manufacturing (e.g., statins, macrolides). This guide moves beyond textbook definitions to address the process variables that actually determine stereochemical outcome. We focus on three dominant methodologies: Noyori Asymmetric Hydrogenation , Directed Chemical Reduction , and Biocatalysis .

Module 1: Asymmetric Hydrogenation (Noyori Type)

Primary Application: Dynamic Kinetic Resolution (DKR) of 1,3-diketones to anti-1,3-diols. Standard Catalyst System: RuCl₂(BINAP)(diamine) complexes.

Mechanism & Causality

The success of this reaction relies on Metal-Ligand Bifunctional Catalysis . The ruthenium center activates the hydride, while the amine proton of the diamine ligand (e.g., DPEN) interacts with the substrate's carbonyl oxygen via hydrogen bonding. This "lock-and-key" mechanism is sensitive to steric bulk and proton sources.

Troubleshooting Guide: Noyori Hydrogenation
SymptomRoot Cause AnalysisCorrective Action (Protocol)
Low ee% (<90%) Competitive Achiral Pathway: The uncatalyzed or non-stereoselective background reaction is occurring.Remove Acidic Impurities: 1,3-diketones are acidic. Ensure the substrate is distilled or recrystallized. Lower Temperature: Reduce T to 25–30°C to suppress the background pathway.
Low dr (Syn/Anti mix) Incomplete DKR: The racemization of the C2 position is slower than the hydrogenation rate.Add Base: Introduce trace amounts of KOH or

-BuOK. This accelerates the keto-enol tautomerization at C2, ensuring the substrate racemizes faster than it reduces (Curtain-Hammett principle).
Stalled Reaction Chloride Inhibition: HCl accumulation poisons the Ru-H species.Vessel Purge: Ensure the autoclave is purged 5x with

. Base Check: Verify base stoichiometry. A 1:1 ratio of Base:Ru is often insufficient; try 2:1 to scavenge HCl.
Self-Validating Protocol: Ru-BINAP Hydrogenation
  • Preparation: In a glovebox, charge the autoclave with Ru-catalyst (0.5 mol%) and dry MeOH.

  • Substrate: Add 1,3-diketone (1.0 equiv).

  • Checkpoint 1 (Base): Add

    
    -BuOK (2.0 equiv relative to Catalyst, not substrate). Why? This initiates the active Ru-H species.
    
  • Pressurization: Charge

    
     to 10–50 bar. Stir at 50°C.
    
  • Checkpoint 2 (Monitoring): Monitor

    
     uptake. If uptake plateaus early, vent and check pH. If acidic, the catalyst is dead.
    
Module 2: Directed Reduction Strategies

Primary Application: Converting


-hydroxy ketones to 1,3-diols with high diastereocontrol.
Scenario A: The "Syn" Target (Narasaka-Prasad Reduction)

Reagents:


 (chelator) + 

.[1][2] Mechanism: The boron reagent forms a rigid 6-membered chelate with the

-hydroxy ketone. The hydride attacks from the axial face (opposite the bulky alkyl group) to maintain the chair-like transition state (Fürst-Plattner Rule).[2]

FAQ: Why is my "Syn" selectivity dropping?

  • Issue: You are likely using old

    
     or wet THF.
    
  • Fix: The chelation is reversible. If water is present, the boron complex hydrolyzes, leading to free rotation and loss of selectivity.

  • Protocol Adjustment: Perform the chelation step at -78°C for at least 30 minutes before adding

    
    .
    
Scenario B: The "Anti" Target (Evans-Tishchenko)

Reagents:


 (catalytic) + Aldehyde (RCHO).[3][4][5]
Mechanism:  An intramolecular hydride transfer. The aldehyde forms a hemiacetal with the free hydroxyl, coordinated by Samarium. The hydride shifts intramolecularly, setting the anti stereochemistry and protecting the product as a mono-ester.

FAQ: The reaction is sluggish or yields are low.

  • Issue:

    
     quality.
    
  • Fix:

    
     is extremely air-sensitive (blue = active, yellow = inactive). Always prepare fresh or titrate before use.
    
Module 3: Biocatalysis (Enzymatic Reduction)

Primary Application: High specificity for difficult substrates (e.g., bulky or acid-sensitive). Catalyst: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs).

Troubleshooting Guide: Enzymatic Reduction
SymptomRoot Cause AnalysisCorrective Action
Conversion stops at 50% Cofactor Exhaustion: The NADPH/NADH supply is depleted.Coupled System: Add a recycling system (e.g., Glucose Dehydrogenase + Glucose) to regenerate NADPH continuously.
Emulsion / Workup Issues Protein Denaturation: Enzymes act as surfactants at the interface.Filtration: Pass the crude mixture through a celite pad before extraction to remove the protein "rag layer."
Substrate Insolubility Aqueous Media: Organic substrates precipitate in the buffer.Co-solvent: Add 5–10% DMSO or IPA. Warning: >20% organic solvent usually denatures the enzyme.
Visualizations & Workflows
Figure 1: Method Selection Matrix

Use this decision tree to select the optimal synthetic route based on your substrate and target stereochemistry.

MethodSelection Start Target: Chiral 1,3-Diol Substrate Starting Material? Start->Substrate Diketone 1,3-Diketone Substrate->Diketone HydroxyKetone β-Hydroxy Ketone Substrate->HydroxyKetone DKR Dynamic Kinetic Resolution (Noyori Hydrogenation) Diketone->DKR Standard Enzymatic Biocatalysis (KREDs) (Specific Enantiomer) Diketone->Enzymatic Sensitive/Bulky TargetStereo Target Stereochemistry? HydroxyKetone->TargetStereo Syn Syn-Diol TargetStereo->Syn Anti Anti-Diol TargetStereo->Anti Narasaka Narasaka-Prasad (Boron Chelation) Syn->Narasaka Evans Evans-Tishchenko (SmI2 Directed) Anti->Evans

Caption: Decision matrix for selecting synthetic methodology based on starting material and desired stereochemical outcome.

Figure 2: Noyori Catalytic Cycle & Failure Points

Understanding where the cycle breaks is key to troubleshooting.

NoyoriCycle cluster_trouble Critical Failure Point PreCat Ru-Cl Pre-Catalyst Active Ru-H Active Species (16e-) PreCat->Active + Base/H2 (Activation) Complex Ru-H / Substrate Complex Active->Complex + Substrate (H-Bonding) Dead Inactive Species (Acid Poisoning) Active->Dead + HCl (Impurity) ProductRel Product Release Complex->ProductRel Hydride Transfer ProductRel->Active + H2 (Regeneration)

Caption: Simplified Noyori catalytic cycle highlighting the activation step and the risk of acid poisoning.

References
  • Noyori, R., et al. (2001).[6][7] "Asymmetric Hydrogenation." Angewandte Chemie International Edition. (Nobel Lecture).

  • Narasaka, K., & Pai, F. C. (1984). "Stereoselective reduction of β-hydroxy ketones to 1,3-diols." Chemistry Letters. (The Narasaka-Prasad Protocol).[1][2][8]

  • Evans, D. A., & Hoveyda, A. H. (1990).[9] "Samarium-catalyzed intramolecular Tishchenko reduction of β-hydroxy ketones." Journal of the American Chemical Society.[6][7][9][10]

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. (Biocatalysis Review).

  • Codexis Inc. "Ketoreductase Screening Kits & Protocols." (Industry Standard Protocols).

Sources

Troubleshooting catalytic hydrogenation for benzyl ether cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Hydrogenation for Benzyl Ether Cleavage

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist Subject: Advanced Troubleshooting for O-Debenzylation (Hydrogenolysis)

Core Philosophy: The Catalyst is Real Estate

Before troubleshooting, understand that heterogeneous catalysis is a surface-area game. Your reaction occurs only at the intersection of three phases: Solid (Catalyst), Liquid (Substrate/Solvent), and Gas (Hydrogen).

  • The Mechanism: Adsorption

    
     Oxidative Addition 
    
    
    
    Hydrogen Insertion
    
    
    Reductive Elimination.
  • The Failure Point: If the benzyl ether cannot "sit" on the palladium surface due to competition (poisons) or geometry (sterics), the reaction will not proceed, regardless of hydrogen pressure.

Triage: Select Your Issue

Ticket #101: "The Reaction is Dead" (No Conversion)

Symptom: You have pressure, temperature, and catalyst, but TLC/LCMS shows only starting material after 4 hours.

Root Cause A: Amine Poisoning (The "N-Effect") Nitrogen-containing substrates (amines, pyridines) are Lewis bases that coordinate strongly to the Pd surface, occupying the active sites required for hydrogen adsorption.

  • The Fix: Protonate the amine.

  • Protocol Adjustment: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or dilute HCl to the reaction mixture. This converts the free amine into an ammonium salt, which does not coordinate to Pd, freeing up the "real estate" for the benzyl ether [1].

Root Cause B: Solvent Polarity Mismatch Hydrogenolysis is accelerated in polar protic solvents.

  • The Fix: Switch solvents.

  • Hierarchy of Activity: AcOH > MeOH > EtOH > THF > Toluene [2].[1]

  • Why: Polar solvents stabilize the transition state of the C-O bond cleavage. Toluene is often too non-polar and competes for the surface via

    
    -stacking.
    

Root Cause C: Sulfur Contamination Did you use a thio-reagent in the previous step (e.g., dithiane protection, Swern oxidation)? Even trace sulfur irreversibly poisons Pd.

  • The Fix: You cannot "clean" the catalyst. You must clean the substrate. Treat your starting material with Raney Nickel (sacrificial) or wash with aqueous bleach/oxidants before attempting hydrogenation again.

Ticket #205: "I Reduced Everything" (Over-Reduction)

Symptom: The benzyl group is gone, but so is your alkene, halogen, or aromatic ring (forming cyclohexyl ethers).

Issue A: Halogen De-iodination/De-bromination Pd/C loves to cleave C-I and C-Br bonds, often faster than C-O bonds.

  • The Fix: Poison the catalyst selectively.

  • Additives: Add Potassium Acetate (KOAc) or use a sulfided catalyst (e.g., Pd/C(S) ).

  • Alternative: Switch to Platinum Oxide (PtO2) (Adam’s Catalyst) in the presence of base, which is less aggressive toward halogens than Pd [3].

Issue B: Ring Saturation Prolonged exposure or highly active catalysts (like Pearlman's) can hydrogenate the aromatic ring of the benzyl group or the substrate itself.

  • The Fix: Monitor strictly.

  • Protocol Adjustment: Stop the reaction immediately upon consumption of SM. Switch from 10% Pd/C to 5% Pd/C (dry basis), which lowers the localized metal concentration and reduces ring saturation rates [4].

Ticket #303: "It's Too Slow" (Steric Hindrance)

Symptom: Reaction works but takes 3 days or requires 500 psi. Substrate has bulky groups near the ether linkage.[2]

Root Cause: The bulky groups prevent the C-O bond from getting close enough to the Pd surface.

  • The Fix: Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) .

  • Why: This catalyst is "pre-activated" and generally has a higher dispersion of Pd, making it more aggressive for sterically hindered substrates.

  • Warning: This increases the risk of side reactions (see Ticket #205).

Visual Troubleshooting Guide

Troubleshooting Start Start: Reaction Outcome? NoRxn No Reaction / Stalled Start->NoRxn OverRed Over-Reduction (Halogen/Ring loss) Start->OverRed Slow Too Slow / Incomplete Start->Slow CheckN Substrate contains Nitrogen (Amines)? NoRxn->CheckN Halo Halogen lost? OverRed->Halo Ring Ring Saturated? OverRed->Ring Steric Sterically Hindered? Slow->Steric AddAcid SOLUTION: Add 2.0 eq Acetic Acid or HCl CheckN->AddAcid Yes CheckS Substrate contains Sulfur? CheckN->CheckS No CleanS SOLUTION: Purify Substrate (Raney Ni wash) CheckS->CleanS Yes Solvent Current Solvent? CheckS->Solvent No SwitchSol SOLUTION: Switch to MeOH or AcOH Solvent->SwitchSol If THF/Tol SwitchPt SOLUTION: Use PtO2 + Base or Sulfided Pd/C Halo->SwitchPt Yes LowerPd SOLUTION: Switch to 5% Pd/C Reduce Pressure Ring->LowerPd Yes Pearlman SOLUTION: Use Pearlman's Cat. (Pd(OH)2) Steric->Pearlman Yes

Caption: Decision tree for diagnosing catalytic hydrogenation failures based on kinetic and chemoselective outcomes.

Technical Data & Catalyst Selection

Table 1: Catalyst Selection Matrix

Catalyst TypeActive SpeciesPrimary Use CaseRisk Factor
10% Pd/C (Standard) Pd(0)General Purpose O-DebenzylationPyrophoric; moderate selectivity.
5% Pd/C Pd(0)High Selectivity (preventing ring saturation)Slower reaction rate.
Pearlman's (20% Pd(OH)₂) Pd(II)

Pd(0)
Sterically hindered / Difficult substratesAggressive; can hydrogenate rings.
Pd/C (Sulfided) Poisoned PdHalogen-containing substratesVery slow; requires higher pressure/temp.
PtO₂ (Adam's) Pt(0)Selective retention of halogensExpensive; requires activation.

Table 2: Solvent Effects on Rate (Relative)

SolventRateMechanism Note
Acetic Acid Very FastProtonates ether oxygen, facilitating cleavage.
Methanol FastHigh H₂ solubility; good polarity for transition state.
Ethanol FastStandard green solvent.
THF ModerateGood for solubility, but slower kinetics.
Toluene SlowCompetes with substrate for active sites (

-stacking).

Standard Operating Procedures (SOPs)

Protocol A: The "Standard" High-Activity Debenzylation

Use this for robust substrates with no sensitive functional groups.

  • Preparation: Dissolve substrate (1.0 mmol) in Methanol (10 mL).

  • Catalyst Addition (SAFETY):

    • Under Argon flow, add 10% Pd/C (10 wt% loading relative to substrate mass).

    • Note: Ensure catalyst is wet (50% H₂O) to prevent ignition.

  • Acid Spike: Add Acetic Acid (0.1 mL) or 1 drop of conc. HCl (if amine present).

  • Hydrogenation:

    • Purge vessel with N₂/Ar x3.

    • Purge with H₂ (balloon or 1 atm) x3.

    • Stir vigorously at RT.

  • Workup: Filter through Celite pad (do not let Celite dry out completely). Wash with MeOH. Concentrate.

Protocol B: Safety Handling for Pyrophoric Catalysts

Pd/C becomes pyrophoric (ignites in air) when dry and hydrogen-saturated.

  • Wetting: Always purchase/use "50% wet" catalyst.

  • The "Blanket" Rule: Never pour dry catalyst into a solvent containing hydrogen or flammable vapors in air.

  • Disposal:

    • After filtration, the catalyst on the Celite pad is hydrogen-saturated and dangerous.

    • Do not throw into a dry trash bin.

    • Do: Keep the filter cake wet with water. Transfer immediately to a dedicated waste container submerged in water.

References

  • Sajiki, H. (1995).[3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters. 3

  • J&K Scientific. (2021). Benzyl Deprotection of Alcohols: Mechanism and Solvent Effects. 4

  • Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis (Fifth Ed.). John Wiley & Sons.[4]

  • ChemRxiv. (2021). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers. 2[2][5]

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. 6

Sources

Column chromatography conditions for purifying 4-Benzyloxy-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-Bn-13BDO Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

The Challenge: Purifying 4-Benzyloxy-1,3-butanediol presents a classic "Janus" problem in chromatography. The molecule contains two distinct domains with opposing polarities:

  • The Benzyl Ether Tail (Lipophilic): Provides strong UV activity (

    
     nm) and solubility in organic solvents.
    
  • The 1,3-Diol Head (Hydrophilic): Capable of strong hydrogen bonding with the silanol groups on silica gel (

    
    ).
    

The Consequence: If the mobile phase is too non-polar, the diol functionality will adhere irreversibly to the silica, causing severe "streaking" or band broadening. If too polar, the compound elutes near the solvent front, preventing separation from impurities like benzyl alcohol or starting materials.

Target Properties:

  • Appearance: Viscous Colorless Oil.[1]

  • Detection: UV Active (254 nm); Stains strongly with KMnO

    
     or PMA (Phosphomolybdic Acid).
    
  • Rf Target: 0.35 in 1:1 Hexane:Ethyl Acetate (Typical).

Method Development (TLC Optimization)

Before packing the column, you must define the "Sweet Spot" for your specific batch of silica.

Step 1: The Solvent Screen

Prepare three TLC chambers with the following solvent systems. Spot your crude mixture alongside the starting material (e.g., Benzyl Glycidyl Ether).

Solvent System (v/v)Polarity IndexExpected Result
9:1 Hexane/EtOAc LowImpurities (Benzyl alcohol) move; Product stays at baseline (

).
1:1 Hexane/EtOAc MediumTarget Zone. Product should appear at

.
Pure EtOAc HighProduct moves to solvent front (

); No separation.
Step 2: Visualization Check
  • UV (254 nm): Mark all spots. The benzyl group makes the product visible.

  • Stain (KMnO

    
    ):  Dip and heat. The diol functionality will turn bright yellow/brown on a purple background.
    
    • Note: If you see a UV-active spot that does not stain with KMnO

      
      , it is likely a decomposition product (e.g., benzyl chloride residues or benzyl alcohol).
      

Standard Operating Procedure (SOP)

Phase A: Column Preparation[2]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: Use 30–50 grams of silica per 1 gram of crude material. Diols require a higher silica ratio to mitigate streaking.

  • Packing Method: Slurry Packing is mandatory.

    • Suspend silica in 9:1 Hexane/EtOAc .

    • Pour into the column and flush with 2 column volumes (CV) of the same solvent to equilibrate.

Phase B: Sample Loading
  • Technique: Dry Loading (Recommended).[2]

    • Reason: this compound is viscous. Loading it as a liquid usually results in an uneven band.

    • Protocol: Dissolve crude oil in minimal DCM. Add silica (1:1 weight ratio to crude). Evaporate to a free-flowing powder.[2] Pour this powder onto the packed bed and cover with a layer of sand.[2]

Phase C: Elution Gradient

Do not run isocratic (single solvent) unless the separation is trivial. Use this step-gradient:

  • Flush (9:1 Hex/EtOAc): 2 CVs.

    • Elutes: Non-polar impurities (benzyl halides, bis-benzyl byproducts).

  • Ramp 1 (7:3 Hex/EtOAc): 3 CVs.

    • Elutes: Monoprotected byproducts or benzyl alcohol.

  • Ramp 2 (1:1 Hex/EtOAc): Until product elutes.

    • Elutes:This compound (Target) .[3]

  • Flush (Pure EtOAc): 2 CVs.

    • Elutes: Highly polar residues (triols, polymerized material).

Troubleshooting Guide (FAQ)

Issue 1: "My product is streaking across the column."

Diagnosis: The hydroxyl groups are hydrogen-bonding too strongly with the silica. Fix:

  • Increase Flow Rate: Sometimes slower flow allows more time for adsorption.

  • The "Methanol Trick": If streaking persists in EtOAc, switch to DCM:MeOH (95:5) . Methanol is a stronger hydrogen bond donor and will "displace" the diol from the silica surface, sharpening the peak.

Issue 2: "I see the product on TLC, but I can't find it in the fractions."

Diagnosis: The compound is UV active, but the extinction coefficient of a single benzyl group is moderate. If the concentration is low, you might miss it at 254 nm. Fix:

  • Stain Every 5th Fraction: Do not rely solely on UV. Use PMA or KMnO

    
     stains on TLC plates of your fractions.[4]
    
  • Check the "Trash": Did you stop the column too early? Flush with 10% MeOH in EtOAc to ensure everything has eluted.

Issue 3: "My yield is low, and I suspect decomposition."

Diagnosis: Benzyl ethers are generally stable, but acidic silica can sometimes cause migration or cleavage if left too long. Fix:

  • Neutralize: Add 1% Triethylamine (Et

    
    N) to your column packing solvent. This neutralizes the acidic silanol sites.
    
  • Speed: Do not leave the compound on the column overnight.

Workflow Visualization

The following diagram outlines the decision logic for the purification process.

PurificationLogic Start Crude this compound TLC_Check Step 1: TLC Analysis (Hex/EtOAc 1:1) Start->TLC_Check Decision_Rf Is Rf approx 0.35? TLC_Check->Decision_Rf Modify_Solvent Adjust Polarity (More EtOAc if low Rf, More Hex if high Rf) Decision_Rf->Modify_Solvent No Pack_Column Step 2: Pack Column (Slurry in 9:1 Hex/EtOAc) Decision_Rf->Pack_Column Yes Modify_Solvent->TLC_Check Load_Sample Step 3: Dry Load (Adsorb on Silica) Pack_Column->Load_Sample Elution Step 4: Gradient Elution 9:1 -> 1:1 Hex/EtOAc Load_Sample->Elution Check_Fractions Analyze Fractions (UV + KMnO4 Stain) Elution->Check_Fractions Streak_Check Is product streaking? Check_Fractions->Streak_Check Switch_System Switch to DCM/MeOH (95:5) Streak_Check->Switch_System Yes Final_Pool Pool & Concentrate Target Product Streak_Check->Final_Pool No Switch_System->Final_Pool

Caption: Logical workflow for the purification of benzyl-protected diols, including feedback loops for solvent optimization and troubleshooting streaking issues.

References

  • Preparation of Benzyl Ethers: Wuts, P. G. M.[5] Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (Chapter on Protection of Hydroxyl Groups).[6] Validates the stability and handling of benzyl ethers on silica.

  • Chromatography of Diols: Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[7] Chem.1978 , 43, 2923–2925. [Link] The foundational text for flash chromatography parameters.

  • Synthesis and Properties of this compound: While specific purification papers for this exact isomer are rare, analogous protocols for 4-benzyloxy-1-butanol and chiral 1,3-diols establish the polarity baseline. See:Org.[6][8] Synth.2016 , 93, 68-87. (Discusses benzyl ether purification on silica). [Link]

  • Staining Reagents for Diols: "TLC Stains." Reach Devices. [Link] Validates the use of KMnO4 and PMA for non-conjugated alcohols.

Sources

Technical Support Center: Monitoring 4-Benzyloxy-1,3-butanediol Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for TLC Monitoring of Benzyl Ether Cleavage via Hydrogenolysis Ticket ID: CHEM-SUP-042 Status: Active Analyst: Senior Application Scientist

Executive Summary

You are performing the deprotection of 4-Benzyloxy-1,3-butanediol to yield 1,2,4-butanetriol . This transformation represents a massive polarity shift and a loss of UV chromophore.

The Core Challenge: The starting material (SM) is UV-active and moderately polar. The product is UV-inactive and highly polar (water-soluble). If you rely solely on UV detection or standard non-polar solvent systems, you will falsely conclude the reaction has failed or the product has vanished.

This guide details the specific "Dual-Visualization" and "Polarity-Switch" protocols required to successfully monitor this reaction.

Visualization & Detection (The "Read")

Q: Why can I see my starting material under the UV lamp, but the product is invisible?

A: This is a function of the molecular structure.

  • Starting Material (this compound): Contains a Benzyl (Bn) ring. This aromatic system absorbs UV light at 254 nm, appearing as a dark spot on F254 silica plates.

  • Product (1,2,4-Butanetriol): The deprotection removes the benzyl ring, leaving an aliphatic triol. Aliphatic alcohols do not absorb UV light. You strictly need a chemical stain to visualize the product.

Recommended Staining Protocol: Do not rely on Iodine (


) as it is often reversible and has poor contrast for polyols. Use Ceric Ammonium Molybdate (CAM)  or Potassium Permanganate (

)
.[1]
Stain Preparation & Usage Table
Stain TypeTarget FunctionalityPreparation RecipeActivation MethodAppearance
CAM (Hanessian’s Stain) Polyols (High Sensitivity) Dissolve 10g Ammonium molybdate + 4g Ceric ammonium sulfate in 400mL 10%

.
Dip plate, wipe back, heat with heat gun (200°C+).Dark Blue spots on white background.

(Basic)
Alcohols / Oxidizable groupsDissolve 1.5g

+ 10g

+ 1.25mL 10% NaOH in 200mL water.
Dip plate, heat gently (or air dry).Yellow spots on bright purple background.[2]

Technical Note: CAM is preferred for 1,2,4-butanetriol as it is highly sensitive to poly-hydroxylated species.

Solvent Systems (The "Run")

Q: My product is stuck at the baseline (


). How do I move it? 

A: The product is a triol, making it significantly more polar than the mono-protected starting material. Standard Hexane/Ethyl Acetate systems used for the SM will not move the product.

You must employ a Dual-Solvent Strategy : one system to monitor the consumption of SM, and a more polar system to verify the formation of the Product.

Solvent System Recommendations
PhaseSolvent System (v/v)Expected

(SM)
Expected

(Product)
Purpose
System A (Low Polarity) 1:1 Hexane / EtOAc~0.4 - 0.50.0 (Baseline) Monitor disappearance of SM.
System B (High Polarity) 100% EtOAc~0.8 - 0.9~0.1 - 0.2Check for product formation (low mobility).
System C (Polar Shift) 9:1 DCM / Methanol~0.9 (Solvent front)0.3 - 0.4 Best for isolating Product.

Critical Warning: 1,2,4-Butanetriol is hygroscopic and water-soluble. If you use a solvent system containing water or if your silica is wet, the product may streak or not migrate.

Experimental Protocol: The "Co-Spot" Validation

Q: How do I prove the new spot is actually the product and not a decomposition byproduct?

A: You must use the Co-Spot (Cospot) technique. Because the detection methods differ (UV vs. Stain), the co-spot bridges the gap.

Step-by-Step Methodology:

  • Prepare the Plate: Mark three lanes: SM (Starting Material), Co (Co-spot), Rxn (Reaction Mixture).

  • Spotting:

    • Lane 1: Spot pure SM reference.

    • Lane 2: Spot pure SM reference AND the Reaction mixture (overlay them).

    • Lane 3: Spot Reaction mixture.

  • Elution: Run the plate in System C (9:1 DCM/MeOH) .

  • Visualization 1 (UV 254nm):

    • Observe Lane 1 and 2.[2][3][4] You should see the SM UV-active spot.

    • Lane 3 (Rxn) should show NO UV activity at the SM

      
       if conversion is complete.
      
  • Visualization 2 (Stain - CAM):

    • Dip and char the plate.

    • Lane 1: Dark blue spot (SM).

    • Lane 3: A new dark blue spot at a lower

      
       (Product).
      
    • Lane 2 (The Key): You should see two distinct spots (SM and Product). If you see one giant smear, your separation is poor; adjust the solvent.

Troubleshooting & FAQs

Q: The reaction is done (no SM by UV), but I see no product spot with CAM stain.

  • Diagnosis: The product may be stuck on the baseline or lost to the aqueous phase during workup (if you did a mini-workup).

  • Fix:

    • Elute with a more polar system (20% MeOH in DCM).

    • If sampling from a reaction suspension, ensure you are spotting the solution, not just the solid catalyst.

    • Volatility Warning: 1,2,4-butanetriol has a high boiling point, but if you leave the TLC plate on a hot plate too long before staining, faint spots can fade. Stain immediately after drying.

Q: I see "ghost" spots or streaking from the baseline.

  • Diagnosis: This is common with polyols interacting with the acidic silica gel.

  • Fix: Add 1% Triethylamine (

    
    ) to your TLC solvent system to neutralize the silica. This sharpens the spots for polyols.
    

Q: The reaction stalls at 50% conversion.

  • Diagnosis: Catalyst poisoning (common with Pd/C).

  • Fix: Filter the reaction mixture through Celite to remove the old catalyst and add fresh Pd/C. Ensure hydrogen pressure is maintained.

Logic Flow Diagram

The following diagram illustrates the decision matrix for monitoring this specific deprotection.

DeprotectionLogic Start Sample Reaction Mixture Elute Elute in 9:1 DCM/MeOH Start->Elute UV_Check Check UV (254 nm) Elute->UV_Check UV_Decision Is UV Spot Visible at SM Rf? UV_Check->UV_Decision Stain_Check Stain with CAM & Heat UV_Decision->Stain_Check No (SM gone) Incomplete Continue Reaction. Check H2 Pressure/Catalyst. UV_Decision->Incomplete Yes (SM remains) Product_Check New Spot at Lower Rf? Stain_Check->Product_Check Complete Reaction Complete. Proceed to Workup. Product_Check->Complete Yes Lost Troubleshoot: Product stuck on baseline? Check Aqueous solubility. Product_Check->Lost No

Caption: Decision tree for monitoring the debenzylation of this compound, prioritizing UV for SM clearance and CAM stain for product verification.

References
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ether cleavage conditions).
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic insight into Hydrogenolysis).
  • Reich, H. J. (2017). TLC Stains. University of Wisconsin-Madison Organic Chemistry Data. Available at: [Link] (Authoritative source for CAM and KMnO4 stain preparation).

Sources

Validation & Comparative

Comparison of benzyl vs. silyl protecting groups for 1,3-diols.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability vs. Flexibility Trade-off

In the synthesis of polyketides, macrolides, and complex carbohydrates, the 1,3-diol motif is a ubiquitous structural challenge. The choice between Benzyl (Bn) and Silyl (Si) protection is not merely a matter of stability; it defines the stereochemical and conformational destiny of the molecule.

  • Benzylidene Acetals (The "Rigid" Strategy): Best for locking conformation to direct stereoselectivity in subsequent steps (e.g., glycosylation, chelation-controlled additions). They offer a "permanent" protection profile stable to strong bases and nucleophiles but require specific conditions (hydrogenolysis or strong Lewis acids) for removal.

  • Silyl Ethers/Silylenes (The "Flexible" Strategy): Best for orthogonal deprotection and late-stage manipulation. While silyl ethers (TBS, TES) allow for rapid protection, they introduce the risk of 1,3-silyl migration under basic conditions. Cyclic silylenes (DTBS) bridge the gap, offering rigidity with fluoride-labile cleavage.

Strategic Analysis: The Chemical Environment

Before selecting a reagent, analyze the "threat matrix" of your synthetic route. Use the decision logic below to determine the optimal protecting group.

Decision Matrix: 1,3-Diol Protection Strategy

G Start Start: 1,3-Diol Substrate AcidSens Is the substrate Acid Sensitive? Start->AcidSens BaseSens Is the substrate Base Sensitive? AcidSens->BaseSens No Silyl Select Silyl Strategy (TBS Ether or DTBS Acetal) AcidSens->Silyl Yes (Avoid Acetals) RigidReq Is Conformational Locking Required? BaseSens->RigidReq No Benzyl Select Benzyl Strategy (Benzylidene Acetal) BaseSens->Benzyl Yes (Silyls migrate/cleave) OrthoReq Need Orthogonal Deprotection? RigidReq->OrthoReq No RigidReq->Benzyl Yes (Stereocontrol) OrthoReq->Silyl Yes (Fluoride Cleavage) OrthoReq->Benzyl No (Global Hydrogenolysis)

Figure 1: Decision matrix for selecting protecting groups based on substrate sensitivity and synthetic requirements.

Deep Dive: The Benzylidene Acetal (Rigid Control)

The benzylidene acetal is the gold standard for 1,3-diols when the molecule must withstand harsh basic or nucleophilic conditions. Its true power, however, lies in Regioselective Reductive Opening .

Mechanism: Regioselective Reductive Opening

Unlike simple hydrolysis, reductive opening converts the cyclic acetal into a mono-benzyl ether. The regioselectivity is dictated by the choice of reagent, allowing access to either the primary or secondary alcohol.

  • DIBAL-H: Coordinates to the less hindered oxygen, delivering hydride to the acetal carbon. This typically cleaves the bond to the primary oxygen, leaving the secondary alcohol free (steric control).

  • NaCNBH₃ / TMSCl: The Lewis acid (TMSCl) activates the acetal. Hydride attack occurs at the acetal carbon. In many carbohydrate contexts, this opens to give the primary alcohol free (electronic/anomeric control).

ReductiveOpening Substrate 1,3-Benzylidene Acetal Coordination Coordination (Steric Control) Substrate->Coordination DIBAL-H Activation Lewis Acid Activation (Electronic Control) Substrate->Activation NaCNBH3 / TMSCl Prod1 Free Secondary OH (Primary O-Bn) Coordination->Prod1 Hydride Delivery Prod2 Free Primary OH (Secondary O-Bn) Activation->Prod2 Hydride Delivery

Figure 2: Divergent pathways for the reductive opening of benzylidene acetals.

Protocol: Regioselective Opening with DIBAL-H

Source Validation: Adapted from Rychnovsky et al. [1]

  • Setup: Flame-dry a round-bottom flask under Argon. Dissolve the benzylidene acetal (1.0 equiv) in anhydrous DCM (0.1 M).

  • Reagent Addition: Cool to -78°C. Add DIBAL-H (1.0 M in hexanes, 3.0 equiv) dropwise over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC (acetal spot disappears; more polar alcohol appears).

  • Quench (Critical): Dilute with ether. Add Rochelle's salt (sat. aq. potassium sodium tartrate) and stir vigorously for 2 hours until the two phases separate clearly (the "cloudy to clear" transition).

  • Isolation: Extract with ether, dry over MgSO₄, and concentrate.

Deep Dive: Silyl Ethers & The Migration Risk

Silyl groups (TBS, TES, TIPS) offer tunable stability. However, for 1,3-diols, intramolecular migration is a critical failure mode.

The 1,3-Silyl Migration (Brook-Type)

Under basic conditions (e.g., NaH, KHMDS), a silyl group can migrate from one oxygen to a neighboring alkoxide. This is driven by the formation of a stronger Si-O bond or relief of steric strain.

  • Risk Factor: High when a free hydroxyl is generated adjacent to a silyl ether in basic media.

  • Mitigation: Use DTBS (Di-tert-butylsilylene) to lock the diol, or use HF-Pyridine (acidic) for deprotection to prevent migration.

Migration Step1 Mono-Silyl Ether (Free OH nearby) Alkoxide Alkoxide Intermediate Step1->Alkoxide Deprotonation Base Base (NaH) Base->Alkoxide TS Pentacoordinate Silicon TS Alkoxide->TS Intramolecular Attack Migrated Migrated Silyl Ether TS->Migrated Collapse

Figure 3: Mechanism of base-promoted 1,3-silyl migration.

Protocol: Selective Deprotection of Primary TBS (Without Migration)

Source Validation: High-fidelity protocol based on HF-Pyridine buffering [2].

  • Reagent Prep: Prepare a stock solution of HF-Pyridine buffered with excess pyridine (approx. 1:5 ratio) in THF. Caution: HF is extremely toxic and penetrates skin.[1] Use specific HF-resistant gloves.

  • Execution: Dissolve the bis-silyl ether in THF in a plastic (HDPE) vial.

  • Addition: Add the buffered HF-Pyridine solution at 0°C.

  • Kinetics: Primary TBS cleaves significantly faster than secondary TBS. Monitor closely by TLC every 15 minutes.

  • Quench: Pour into saturated aqueous NaHCO₃ (gas evolution!). Extract with EtOAc.

Comparative Performance Data

The following table synthesizes stability data across standard synthetic conditions.

ConditionBenzylidene Acetal (Bn)DTBS Silylene (Si)Bis-TBS Ether (Si)
Aqueous Acid (pH 1) Unstable (Hydrolysis)Moderate StabilityUnstable
Lewis Acid (BF₃·OEt₂) Unstable (Opening)StableLabile
Base (NaH, pH 14) Excellent (Stable) StableStable (Risk of Migration)
Nucleophiles (RLi) StableStableStable
Fluoride (TBAF/HF) Stable (Orthogonal) Unstable (Cleaved) Unstable (Cleaved)
Hydrogenolysis (H₂/Pd) Unstable (Cleaved) StableStable
Oxidation (Jones) StableStableStable

References

  • Rychnovsky, S. D., & Richardson, T. I. (1995). Stereoselective reduction of 1,3-diol acetals. Journal of Organic Chemistry.[1][2]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2] Journal of the American Chemical Society.[2]

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis.[3][4][5][6] Wiley-Interscience.

  • Smith, A. B., et al. (1995). Dithiane-Based Strategies for the Synthesis of Complex Molecules. Accounts of Chemical Research.[7] (Context for silyl migration in complex diols).

Sources

Precision Synthesis of Chiral 1,3-Diols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-diol motif is a ubiquitous stereochemical pharmacophore, serving as the structural backbone for polyketide natural products (e.g., statins, macrolides like amphotericin B).[1] The synthetic challenge lies not merely in bond formation, but in the remote stereocontrol between two hydroxyl groups separated by a methylene bridge.

This guide provides a technical comparison of the three industry-standard methodologies for constructing this motif:

  • Narasaka-Prasad Reduction: The gold standard for syn-selectivity via chelation control.

  • Evans-Tishchenko Reaction: The primary method for anti-selectivity via intramolecular hydride transfer.

  • Noyori Asymmetric Hydrogenation: The preferred route for de novo construction from 1,3-diketones via Dynamic Kinetic Resolution (DKR).

Part 1: Strategic Decision Matrix

Before selecting a protocol, analyze your substrate and desired stereochemistry. The following decision tree outlines the logical flow for method selection based on precursor availability and target diastereoselectivity.

decision_matrix Start Starting Material? BetaHydroxy β-Hydroxy Ketone (Pre-existing chiral center) Start->BetaHydroxy Diketone 1,3-Diketone (Achirol/Racemic) Start->Diketone TargetSyn Target: Syn-1,3-Diol BetaHydroxy->TargetSyn TargetAnti Target: Anti-1,3-Diol BetaHydroxy->TargetAnti Noyori Method: Noyori DKR (Asymmetric Hydrogenation) Diketone->Noyori H2 / Ru-BINAP Narasaka Method: Narasaka-Prasad (Chelation Control) TargetSyn->Narasaka Requires B-reagent Evans Method: Evans-Tishchenko (Intramolecular Hydride Transfer) TargetAnti->Evans Requires Aldehyde

Figure 1: Strategic selection workflow for 1,3-diol synthesis based on substrate class and stereochemical target.

Part 2: The Syn-Selective Standard: Narasaka-Prasad Reduction

Mechanism & Causality

The Narasaka-Prasad reduction relies on chelation-controlled intermolecular hydride delivery . The reaction utilizes a dialkylboron reagent (typically


 or 

) to form a reversible 6-membered boronate complex between the

-hydroxy group and the ketone carbonyl.
  • Why it works: The boron atom locks the substrate into a rigid chair-like transition state.[2]

  • Stereocontrol: The hydride source (

    
    ) attacks the carbonyl from the less hindered face (axial attack), opposite the axial alkyl group of the chelate, resulting exclusively in the syn-1,3-diol.
    

narasaka_mech Substrate β-Hydroxy Ketone Chelate Boron Chelate (Chair TS) Substrate->Chelate + Et2BOMe - MeOH Product Syn-1,3-Diol Chelate->Product + NaBH4 (Axial Attack)

Figure 2: Mechanistic flow of the Narasaka-Prasad reduction showing the critical chelation step.

Validated Protocol

Reagents:


-hydroxy ketone (1.0 eq), 

(1.1 eq),

(1.2 eq), THF/MeOH (4:1).
  • Chelation: Dissolve the

    
    -hydroxy ketone in anhydrous THF under Argon. Cool to -78°C. Add 
    
    
    
    (1M in THF) dropwise.
    • Critical Step: Stir for 15-30 minutes at -78°C. This allows the thermodynamic equilibrium of the boron-chelate to establish. Failure to wait results in eroded diastereomeric ratio (dr).

  • Reduction: Add solid

    
     in one portion, followed immediately by methanol.
    
    • Note: The reaction is usually complete within 1-3 hours at -78°C.

  • Oxidative Workup (Mandatory): The product exists as a stable boronate ester. It must be cleaved. Add pH 7 buffer, then

    
     carefully. Stir at room temperature for 1 hour.
    
    • Safety: This step is exothermic.

  • Extraction: Extract with EtOAc, wash with

    
     (to quench peroxide) and brine.
    

Performance Metrics:

  • Yield: Typically 85-95%.

  • Selectivity: syn:anti ratios often exceed 95:5.

Part 3: The Anti-Selective Route: Evans-Tishchenko Reaction

Mechanism & Causality

While Narasaka uses chelation to direct an external hydride, the Evans-Tishchenko reaction uses a Lewis Acid (


 or catalyzed variants) to orchestrate an intramolecular hydride transfer.
  • Why it works: The free hydroxyl group attacks a sacrificial aldehyde (e.g., benzaldehyde) to form a hemiacetal. The Samarium coordinates the hemiacetal oxygen and the ketone carbonyl.

  • Stereocontrol: The hydride is transferred from the hemiacetal carbon to the ketone carbonyl via a 6-membered chair transition state. To minimize 1,3-diaxial interactions, the substituents adopt an orientation that delivers the hydride to the anti face.

  • Bonus: The product is a mono-protected 1,3-diol (ester at the newly formed alcohol), differentiating the two hydroxyls instantly.

Validated Protocol

Reagents:


-hydroxy ketone (1.0 eq), Benzaldehyde (3.0 eq), 

(0.1 - 0.3 eq, or stoichiometric depending on variant), THF, -10°C.
  • Hemiacetal Formation: Mix substrate and benzaldehyde in THF under Argon.

  • Catalyst Addition: Add

    
     solution (0.1 M in THF) dropwise at -10°C. The deep blue color of 
    
    
    
    may fade to yellow/orange as the reaction proceeds.
    • Self-Validation: If the blue color persists immediately, the reaction environment is sufficiently anhydrous. If it turns white instantly, check solvent dryness (peroxides/water destroy

      
      ).
      
  • Quench: Once TLC indicates consumption of starting material, quench with saturated

    
    .
    
  • Purification: The product is an ester. Avoid strong bases during workup to prevent migration or hydrolysis.

Performance Metrics:

  • Yield: 70-90%.[3]

  • Selectivity: anti:syn ratios typically >99:1.[1]

Part 4: De Novo Synthesis: Noyori Asymmetric Hydrogenation

Mechanism & Causality

Unlike the previous methods which transform a pre-existing chiral center, this method creates two chiral centers simultaneously from an achiral 1,3-diketone via Dynamic Kinetic Resolution (DKR) .

  • Why it works: 1,3-diketones racemize rapidly at the

    
    -position. The Ru-BINAP catalyst reduces one enantiomer faster than the other. Because the racemization is faster than the reduction (
    
    
    
    ), the entire racemic pool is funneled into a single stereoisomer.
Validated Protocol

Reagents: 1,3-Diketone,


 (1 mol%), 

(50-100 atm), MeOH.
  • Setup: In a high-pressure autoclave, dissolve diketone and catalyst in degassed MeOH.

  • Pressurization: Purge with

    
     three times, then pressurize to 50 atm.
    
    • Critical Step: Temperature control is vital (usually 50°C). Too cold = slow racemization (poor DKR). Too hot = catalyst decomposition.

  • Workup: Vent

    
    , concentrate solvent.
    
  • Result: Typically yields the anti-diol (or syn depending on specific ligand tuning, e.g., using halide-free Ru catalysts often favors syn).

Part 5: Validation - The Rychnovsky Acetonide Analysis

You cannot rely solely on optical rotation. The industry standard for assigning relative stereochemistry of 1,3-diols is the Rychnovsky


 NMR Acetonide Analysis .

Protocol:

  • Convert the 1,3-diol to an acetonide using 2,2-dimethoxypropane and catalytic CSA (Camphorsulfonic acid).

  • Run a

    
     NMR.[4]
    
  • Interpret the Signals:

ConfigurationConformationAcetonide Methyl Signals (ppm)Acetal Carbon (ppm)
Syn-1,3-diol Chair~19 ppm (axial) and ~30 ppm (equatorial) ~98.5 ppm
Anti-1,3-diol Twist-Boat~25 ppm (both methyls equivalent)~100.5 ppm

Causality: The syn-acetonide locks into a rigid chair (distinct methyl environments). The anti-acetonide adopts a twist-boat to avoid severe 1,3-diaxial interactions, making the methyl groups magnetically similar.

Part 6: Comparative Analysis Table

FeatureNarasaka-PrasadEvans-TishchenkoNoyori DKR
Primary Selectivity Syn (>95:5)Anti (>99:1)Ligand Dependent (High ee/dr)
Starting Material

-Hydroxy Ketone

-Hydroxy Ketone
1,3-Diketone
Atom Economy Moderate (Boron waste)High (Aldehyde incorporated)Excellent (H2 addition)
Scalability Medium (Cryogenic temps)High (Room temp possible)High (Industrial standard)
Differentiation Diol (C1=C3 if symmetric)Mono-ester (Auto-differentiated)Diol (C1=C3 if symmetric)
Key Reagent Cost High (

)
Moderate (

/Aldehyde)
High (Ru-Catalyst)

References

  • Narasaka-Prasad Reduction (Original): Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of -hydroxy ketones to 1,3-diols. Chemistry Letters, 13(9), 1415-1418.
  • Boron Chelation Mechanism: Narasaka, K. (1987). Chiral Lewis acids in catalytic asymmetric reactions. Synthesis, 1991(01), 1-11.

  • Evans-Tishchenko Reaction: Evans, D. A., & Hoveyda, A. H. (1990).[5] Samarium-catalyzed intramolecular Tishchenko reduction of

    
    -hydroxy ketones.[6] A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters.[6][5][7][8] Journal of the American Chemical Society, 112(17), 6447-6449. 
    
  • Noyori Asymmetric Hydrogenation: Noyori, R., et al. (1987).

    
    -keto carboxylic esters. Journal of the American Chemical Society, 109(19), 5856-5858. 
    
  • Rychnovsky Acetonide Analysis: Rychnovsky, S. D., & Skalitzky, D. J. (1990).[4] Stereochemistry of alternating polyol chains:

    
     NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945-948.[4] 
    

Sources

Advantages of using 4-Benzyloxy-1,3-butanediol in polyketide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyloxy-1,3-butanediol (CAS: 103966-66-1 for (S)-isomer) represents a critical chiral synthon in the "chiral pool" strategy for polyketide natural product synthesis. Unlike de novo asymmetric synthesis methods (e.g., Sharpless or Evans auxiliaries) which induce chirality, this building block transfers inherent stereochemistry from malic acid precursors.

This guide objectively compares the utility of this compound against silyl-ether and acetonide-protected alternatives. Analysis focuses on orthogonal deprotection , chelation-controlled reactivity , and site-selective functionalization —the three pillars of complex polyketide assembly (e.g., statins, macrolides).

Strategic Role in Polyketide Scaffolds

Polyketides are structurally defined by alternating carbonyl and methylene groups, often reduced to 1,3-polyols. The primary synthetic challenge is differentiation : distinguishing between multiple hydroxyl groups of similar reactivity to allow stepwise chain extension.

This compound offers a unique solution by providing a pre-differentiated 4-carbon unit:

  • C1 (Primary -OH): Accessible for chain extension (oxidation/Wittig).

  • C3 (Secondary -OH): Sets the stereogenic center; available for directed aldol reactions.

  • C4 (Benzyl Ether): A robust "masked" alcohol, stable to acidic/basic conditions, serving as a terminal stopper until late-stage hydrogenolysis.

Mechanism of Action: Chelation Control

The benzyl ether at C4 is not merely a protecting group; it is a Lewis basic site. In the presence of bidentate Lewis acids (e.g.,


, 

), the C4-oxygen and the C3-hydroxyl (or ketone derivative) can form a stable 5-membered chelate. This rigidifies the transition state, allowing for high levels of 1,3-anti or 1,3-syn stereocontrol during nucleophilic additions (Cram-chelate model).

Comparative Analysis: Protecting Group Strategies

The following table contrasts the 4-Benzyloxy motif against common alternatives used in 1,3-diol synthesis.

Table 1: Stability and Selectivity Profile of 1,3-Diol Synthons

FeatureThis compound Bis-Silyl Ethers (TBS/TBDPS) Acetonide (Isopropylidene)
Acid Stability High (Stable to HCl, TFA)Low to Moderate (Cleaves in dilute acid)Low (Hydrolyzes rapidly)
Base Stability High (Stable to LDA, LiHMDS)HighHigh
Oxidation Stability High (Stable to Swern, DMP)HighHigh
Orthogonality Excellent (Removed via

)
Moderate (Fluoride/Acid overlap)Poor (Acid labile only)
Migration Risk None High (Brook/Silyl migration 1,3 or 1,4)None (Cyclic constraint)
Stereocontrol Chelation-permissive (Lewis Base)Steric blocking onlyRigid cyclic control
Decision Logic for Synth Selection

The following diagram illustrates the decision pathway for selecting the appropriate building block based on downstream reaction conditions.

G cluster_0 Advantage Zone Start Polyketide Fragment Strategy Cond1 Requirement: Acidic Steps? (e.g., Lewis Acid Aldol, Glycosylation) Start->Cond1 Cond2 Requirement: Late-Stage Global Deprotection? Cond1->Cond2 No (Neutral/Basic) Bn Select: this compound (Robust, H2-labile) Cond1->Bn Yes (High Stability Needed) Silyl Select: Silyl Ethers (TBS) (Base stable, F- labile) Cond2->Silyl No (Sequential F- removal) Acetonide Select: Acetonide (Rigid, Acid labile) Cond2->Acetonide Yes (Acid removal)

Figure 1: Decision matrix for selecting chiral 1,3-diol building blocks. The Benzyl ether is preferred when acidic stability or chelation control is required.

Experimental Protocol: Selective Differentiation

A critical advantage of this compound is the ability to differentiate the C1 (primary) and C3 (secondary) alcohols. The following protocol demonstrates the selective silylation of C1 , a common first step in statin synthesis.

Protocol: Regioselective Monosilylation

Objective: Selectively protect the primary C1-hydroxyl as a TBS ether, leaving the C3-hydroxyl free for oxidation or directed aldol coupling.

Reagents:

  • (S)-4-Benzyloxy-1,3-butanediol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)

  • Imidazole (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve (S)-4-Benzyloxy-1,3-butanediol (e.g., 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add Imidazole (25 mmol) in one portion. Stir for 10 minutes.

  • Silylation: Dissolve TBSCl (11 mmol) in minimal DCM and add dropwise to the reaction mixture over 20 minutes.

    • Expert Insight: Slow addition at 0°C is crucial. Although primary alcohols are sterically more accessible, rapid addition at room temperature can lead to bis-silylation (approx. 5-10% yield loss).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The mono-protected product (

    
    ) should appear; the starting diol (
    
    
    
    ) should disappear.
  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Validation:

    
     NMR should show a singlet at 
    
    
    
    ppm (TBS t-butyl) and distinct signals for the
    
    
    -OTBS (primary) vs
    
    
    -OH (secondary).

Mechanistic Causality: Preventing Silyl Migration

One of the most significant failures in polyketide synthesis using silyl-protected 1,3-diols is the Brook Rearrangement or simple silyl migration under basic conditions (e.g., during Wittig olefination).

Using the 4-Benzyloxy derivative prevents this failure mode. The benzyl ether is electronically neutral and incapable of migrating to the C3-alkoxide anion generated during base-mediated chain extension.

Reaction Substrate C3-Alkoxide Intermediate (Base Treatment) PathA With Silyl Ether (C4-OTBS) Migration Risk Substrate->PathA If Silyl PathB With Benzyl Ether (C4-OBn) Stable Intermediate Substrate->PathB If Benzyl ResultA 1,4-Silyl Migration (Mixture of Products) PathA->ResultA Fast ResultB Clean Chain Extension (Single Isomer) PathB->ResultB Preferred

Figure 2: Stability comparison under basic conditions. The Benzyl ether prevents the 1,4-migration often seen with silyl protecting groups.

References

  • Bio-synthesis and Application of 1,3-Diols

  • Silyl Ether Stability & Migration

    • Source: National Institutes of Health (2017). "Silyl-protective groups influencing the reactivity and selectivity in glycosylations."[2] 2

  • Selective Functionalization Strategies

    • Source: National Institutes of Health (2024). "Selective Oxyfunctionalization of Benzylic C-H with No Solvent." 3

  • Polyketide Synthase & Chiral Building Blocks

    • Source: National Institutes of Health (2011). "Employing modular polyketide synthase ketoreductases as biocatalysts in the preparative chemoenzymatic syntheses of diketide chiral building blocks." 4

Sources

Orthogonal Protecting Group Strategies for Polyol Synthesis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the total synthesis of polyhydroxylated natural products (e.g., macrolides, carbohydrates, polyketides), the "Orthogonality Principle" is the governing strategic law. It dictates that a protecting group (PG) set must allow the selective deprotection of any specific hydroxyl group in any order, without affecting others.

This guide moves beyond basic lists to analyze the strategic decision matrix required for complex polyol scaffolds. We compare the three dominant orthogonal axes—Silyl Ethers (Fluoride/Acid) , Acetals (Acid/Reductive) , and Ethers/Esters (Oxidative/Base) —providing experimental evidence and validated protocols for their selective manipulation.

Part 1: The Strategic Framework (The Orthogonality Matrix)

The success of a polyol synthesis depends on distributing protecting groups across non-overlapping "reactivity axes." The diagram below visualizes these axes, demonstrating how a chemist can navigate deprotection without cross-reactivity.

OrthogonalityMatrix Acid AXIS 1: ACID LABILE (Acetals, Silyl Ethers) Base AXIS 2: BASE LABILE (Esters, Carbonates) Fluoride AXIS 3: FLUORIDE LABILE (Silyl Ethers) Oxidation AXIS 4: OXIDATIVE (PMB, Nap) TBS TBS/TES (Silyl) K2CO3 K2CO3 / NaOMe TBS->K2CO3 Stable TIPS TIPS/TBDPS (Bulky Silyl) Acetonide Acetonide (1,2-Diol) Benzylidene Benzylidene (1,3-Diol) Acetate Acetate/Bz (Ester) DDQ DDQ Acetate->DDQ Stable PMB PMB Ether TBAF TBAF / HF-Py PMB->TBAF Stable TBAF->TBS Fast TBAF->TIPS Slow (Selective) DDQ->PMB Exclusive K2CO3->Acetate Exclusive TFA TFA / AcOH TFA->TBS Moderate TFA->Acetonide Fast TBDPS TBDPS TFA->TBDPS Resistant

Caption: The Orthogonality Matrix showing the non-overlapping reactivity paths. Note how PMB and Acetates remain stable to Fluoride, while Silyl groups resist Oxidation.

Part 2: Deep Dive – The Silyl Ether Hierarchy

Silyl ethers are the workhorses of polyol synthesis due to their "tunability." By altering the steric bulk around the silicon atom, one can modulate stability by orders of magnitude.[1]

Comparative Stability Data

The following data represents the relative half-life (


) of silyl ethers, normalized to TMS (Trimethylsilyl).
Protecting GroupStructureRel.[1][2][3][4][5][6][7][8][9][10] Acid Stability (H+)Rel.[1][11][12] Base Stability (OH-)Primary Utility
TMS

11Transient protection (e.g., prior to oxidation).
TES

6410-100Labile silyl group; selectively removed vs TBS.
TBS (TBDMS)

20,00020,000Standard robust protection.
TBDPS

5,000,000 ~20,000Acid-Stable Anchor. Survives conditions that cleave TBS.
TIPS

700,000100,000 Base-Stable Anchor. Most stable to basic hydrolysis.

Data synthesized from Greene's Protective Groups and comparative kinetic studies [1, 2].

Strategic Insight: The TBDPS vs. TBS Differential

A common error is assuming all silyl groups are acid-labile. TBDPS is approximately 250x more stable to acid than TBS.

  • Application: In a polyol chain, protect the primary alcohol with TBDPS and secondary alcohols with TBS. You can then selectively remove the TBS groups using mild acid (e.g., PPTS, MeOH) or buffered fluoride, leaving the TBDPS intact to anchor the molecule.

Part 3: Acetals – Kinetic vs. Thermodynamic Control

When protecting 1,2-diols vs. 1,3-diols, the choice between Acetonide (Isopropylidene) and Benzylidene acetals is critical.

Regioselectivity Rules
  • Acetonide (Acetone/H+): Under kinetic control, prefers 1,2-diols (5-membered ring formation).

  • Benzylidene (PhCHO/H+): Under thermodynamic control, prefers 1,3-diols (6-membered ring formation, chair conformation with equatorial phenyl group).

The "Reductive Opening" Strategy

The Benzylidene acetal offers a unique "exit strategy" unavailable to acetonides. Instead of hydrolyzing it off (removing protection entirely), it can be reductively opened to generate a single benzyl ether and a free alcohol.

  • Reagent A:

    
    
    
    
    
    Yields 4-O-Benzyl (Primary alcohol released).
  • Reagent B:

    
    
    
    
    
    Yields 6-O-Benzyl (Secondary alcohol released).

This allows the chemist to differentiate the two hydroxyls of a 1,3-diol after the protection step [3].

Part 4: Oxidative Cleavage – The PMB Protocol

The p-Methoxybenzyl (PMB) ether is the "Ace in the Hole" for polyol synthesis. It is structurally similar to a Benzyl (Bn) ether but contains an electron-donating methoxy group.

  • Mechanism: Single Electron Transfer (SET) to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[4]

  • Orthogonality: PMB is cleaved by DDQ in the presence of Bn ethers, Silyl ethers, Acetals, and Esters.

  • Visual Check: The reaction mixture turns deep red/green due to the formation of the Charge Transfer (CT) complex, then fades to yellow/orange upon completion.

Part 5: Validated Experimental Protocols

Protocol A: Selective Deprotection of TBS in the Presence of TIPS/TBDPS

Context: Removing a "temporary" TBS group while keeping "permanent" silyl groups intact.

The Buffer Principle: Standard TBAF is basic (due to trace hydroxide/bifluoride). This basicity can cause acyl migration (e.g., Acetate shifting from C3 to C4). Buffered HF-Pyridine is the gold standard for complex polyols.

  • Preparation: In a plastic (HDPE) vial, dissolve the substrate (1.0 equiv) in THF (0.1 M).

  • Buffering: Add Pyridine (excess, typically 10-20 equiv per equiv of HF).

  • Reagent Addition: Add HF·Pyridine complex (70% HF, 1.5 - 3.0 equiv) dropwise at 0°C.

  • Monitoring: Warm to RT. Monitor by TLC.[3] TBS cleaves in 1–4 hours; TIPS/TBDPS remain stable for >24 hours under these conditions.

  • Quench: Carefully quench with saturated aqueous

    
     (gas evolution!).
    
  • Why it works: The excess pyridine buffers the acidity, preventing acid-catalyzed acetal hydrolysis, while the high fluoride concentration drives silyl cleavage. The steric bulk of TIPS prevents the fluoride from attacking the silicon atom at a competitive rate [4].

Protocol B: Oxidative Cleavage of PMB with DDQ

Context: Exposing a specific hydroxyl group for glycosylation or oxidation.

  • Solvent System: Dissolve substrate in

    
     (18:1). Note: Water is essential as the nucleophile to trap the oxocarbenium ion.
    
  • Oxidation: Add DDQ (1.2 – 1.5 equiv). The mixture will turn dark green/red.

  • Reaction: Stir vigorously at RT. Reaction is typically fast (30 min – 2 hours).

  • Workup: When the mixture turns orange (precipitate of DDQ-H2 forms), pour into saturated

    
    .
    
  • Troubleshooting: If the reaction stalls, the pH may have dropped (DDQ-H2 is acidic). Add solid

    
     directly to the reaction mixture to buffer [5].
    

Part 6: Decision Matrix for Polyol Protection

Use this table to select compatible groups for your synthetic route.

If you need to cleave...In the presence of...Use this ReagentMechanism
TBS (Secondary) TBDPS (Primary), Benzyl, AcetateBuffered HF·PyridineFluoride attack (Steric differentiation)
PMB Ether Benzyl, Silyl, AcetonideDDQ, DCM/H2OOxidative (SET)
Acetonide Benzylidene, Silyl, EsterPPTS, MeOH (Mild)Acid Hydrolysis (Kinetic)
Benzylidene Acetonide, Silyl

or

Reductive Opening (Regioselective)
Acetate/Benzoate Silyl, Benzyl, Acetonide

, MeOH
Transesterification (Base)
TES (Triethylsilyl) TBS, TIPS, TBDPS

(3:1:1)
Acid Hydrolysis (Steric differentiation)

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley-Interscience: New York, 2006.

  • Silyl Ether Stability Studies: Crouch, R. D.[12] Selective Deprotection of Silyl Ethers.[3] Tetrahedron 2004 , 60, 5833–5871.

  • Regioselective Benzylidene Opening: Shie, C.-R.; Tzeng, Z.-H.; Kulkarni, S. S.; Uang, B.-J.; Hsu, C.-Y.; Hung, S.-C. Cu(OTf)2-Catalyzed Reductive Ring Opening of Benzylidene Acetals. Angew. Chem. Int. Ed. 2005 , 44, 1665–1668.

  • Fluoride Selectivity: Pilcher, A. S.; DeShong, P. Fluoride-Mediated Deprotection of Silyl Ethers.[3] J. Org.[6][13] Chem. 1996 , 61, 6901.

  • DDQ Mechanism: Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. Specific Removal of MPM Protection. Tetrahedron Lett. 1982 , 23, 885.

Sources

Comparative Technical Guide: Catalytic Systems for the Asymmetric Synthesis of 1,3-Diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-diol motif is a cornerstone of polyketide natural products and high-value pharmaceuticals, most notably HMG-CoA reductase inhibitors (statins). Achieving stereochemical control over the two stereocenters—specifically accessing syn- or anti-configurations with high enantiomeric excess (ee)—remains a critical process challenge.

This guide objectively compares the three dominant catalytic methodologies: Ru-Catalyzed Asymmetric Hydrogenation (Noyori type) , Boron-Chelated Reduction (Narasaka-Prasad) , and Biocatalytic Ketoreduction (KREDs) .

The Verdict:

  • For Scalability & Anti-Selectivity: Ru-BINAP/Diamine systems utilizing Dynamic Kinetic Resolution (DKR) are the industrial gold standard.

  • For Syn-Selectivity: The Narasaka-Prasad reduction (substrate-controlled) remains the most reliable chemical method for converting

    
    -hydroxy ketones.
    
  • For Green Chemistry & Specificity: Biocatalysis (KREDs) offers superior ee (>99.9%) and ambient conditions but requires enzyme screening and cofactor recycling systems.

Strategic Decision Framework

Selecting the correct catalytic system depends heavily on the starting material (1,3-diketone vs.


-hydroxy ketone) and the desired diastereomer (syn vs. anti).
Stereodivergent Workflow

The following decision tree illustrates the logical selection process based on substrate and target stereochemistry.

G Start Starting Material Diketone 1,3-Diketone Start->Diketone HydroxyKetone β-Hydroxy Ketone Start->HydroxyKetone MethodRu Ru-BINAP/Diamine (Dynamic Kinetic Resolution) Diketone->MethodRu Preferred for Anti MethodBio Biocatalysis (KREDs) (Enzyme Screening) Diketone->MethodBio Tunable (Syn or Anti) TargetSyn Target: Syn-Diol HydroxyKetone->TargetSyn TargetAnti Target: Anti-Diol HydroxyKetone->TargetAnti MethodNarasaka Narasaka-Prasad Reduction (Boron Chelation) TargetSyn->MethodNarasaka Chelation Control MethodEvans Evans-Tishchenko (SmI2 / Intramolecular) TargetAnti->MethodEvans Directed Hydride Delivery

Figure 1: Strategic selection workflow for 1,3-diol synthesis based on substrate class and stereochemical target.

Mechanistic Deep Dive

Ru-Catalyzed DKR (The "Noyori" System)

The efficiency of this system relies on Dynamic Kinetic Resolution (DKR) . In a racemic 1,3-diketone or an interconverting enol system, the catalyst selectively reduces one enantiomer/conformer faster than the other. Because the starting material racemizes rapidly (faster than the reduction rate), the entire bulk material is funneled into a single stereoisomer—typically the anti-diol.

Key Mechanism: The Ru-H species delivers a hydride to the carbonyl via a six-membered pericyclic transition state involving the amine ligand (metal-ligand bifunctional catalysis).

Narasaka-Prasad Reduction (Substrate Control)

This method does not rely on a chiral catalyst but on a chiral substrate. It utilizes a boron chelating agent (e.g.,


) to lock the 

-hydroxy ketone into a rigid chair-like transition state. An external hydride source (

) then attacks from the less hindered face, yielding the syn-1,3-diol with high diastereoselectivity.
Biocatalysis (Enzymatic Control)

Ketoreductases (KREDs) operate via a "lock and key" mechanism. The enzyme binds the substrate in a specific orientation, and the cofactor (NADPH) delivers a hydride to a specific face of the carbonyl. This is strictly catalyst-controlled and can be engineered to produce any of the four possible stereoisomers by selecting the appropriate enzyme variant.

Performance Comparison Data

The following table synthesizes performance metrics from industrial and academic benchmarks.

FeatureRu-BINAP/Diamine (DKR) Narasaka-Prasad (Boron) Biocatalysis (KRED)
Primary Target Anti-1,3-diolsSyn-1,3-diolsTunable (Both)
Substrate 1,3-Diketones

-Hydroxy Ketones
Diketones or Hydroxy Ketones
Diastereomeric Ratio (dr) Typically > 95:5 (anti)Typically > 98:2 (syn)> 99:1
Enantiomeric Excess (ee) 90–99%N/A (Substrate dependent)> 99.5%
Turnover Frequency (TOF) High (100–1000

)
Stoichiometric (Reagents)Medium (Enzyme dependent)
Atom Economy High (H2 gas)Low (Boron waste)High (Recycled cofactor)
Scalability Excellent (Ton scale)Moderate (Cryogenic often needed)Excellent (Fermentation/Batch)
Cost Driver Ru-Catalyst & LigandStoichiometric Boron/CryogenicsEnzyme Development/Cofactor

Detailed Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation (Anti-Selective)

Target: Synthesis of (2R, 3R)-2,4-pentanediol derivative.

Reagents:

  • Substrate: 1,3-Diketone (1.0 equiv)

  • Catalyst:

    
     (S/C ratio 1:1000)
    
  • Solvent: Methanol (degassed)

  • Hydrogen Gas: 10–50 atm

Methodology:

  • Preparation: In a glovebox or under argon, charge a stainless steel autoclave with the 1,3-diketone and Methanol (0.5 M concentration).

  • Catalyst Addition: Add the Ru-catalyst. Note: The catalyst is oxygen-sensitive; ensure strict anaerobic conditions during charging.

  • Pressurization: Seal the autoclave. Purge with

    
     gas (3 cycles) to remove residual argon/nitrogen. Pressurize to 50 atm.
    
  • Reaction: Stir vigorously at 50°C for 24 hours.

  • Workup: Vent the hydrogen gas carefully. Concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically pure enough for analysis. If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc).

Validation:

  • Check conversion via GC/NMR.

  • Determine dr via HPLC (Chiralpak AD-H or similar).

Protocol B: Narasaka-Prasad Reduction (Syn-Selective)

Target: Diastereoselective reduction of a chiral


-hydroxy ketone.

Reagents:

  • Substrate:

    
    -Hydroxy Ketone (1.0 equiv)
    
  • Chelating Agent: Diethylmethoxyborane (

    
    ) (1.1 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.2 equiv)
    
  • Solvent: THF/Methanol (4:1)

Methodology:

  • Chelation: Dissolve the

    
    -hydroxy ketone in dry THF under 
    
    
    
    . Cool to -78°C.[1]
  • Complexation: Add

    
     dropwise. Stir for 30 minutes at -78°C to allow the formation of the boron-chelate (chair conformation).
    
  • Reduction: Add

    
     in one portion. Stir at -78°C for 3–5 hours. Critical Step: Maintaining cryogenic temperature is essential for high dr.
    
  • Quench: Add Hydrogen Peroxide (

    
    , 30% aq) and buffer (pH 7) to oxidatively cleave the boron bond. Stir at room temperature for 1 hour.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over

    
    .
    

Validation:

  • Verify syn-configuration by observing the coupling constants in

    
     NMR (acetonide derivative usually shows small coupling constants for syn).
    
Protocol C: Biocatalytic Reduction (KRED)

Target: Enantioselective reduction of 1,3-diketone.

Reagents:

  • Substrate: 1,3-Diketone (10 g/L loading)

  • Enzyme: KRED (Screened variant, e.g., from Codexis or in-house library)

  • Cofactor Recycling: NADP+ (catalytic), Glucose, Glucose Dehydrogenase (GDH)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Methodology:

  • Buffer Prep: Prepare phosphate buffer containing catalytic NADP+ (1 mM) and Glucose (1.5 equiv relative to substrate).

  • Enzyme Charge: Add GDH (10 U/mL) and KRED (10–50 mg/L depending on activity).

  • Substrate Addition: Add the 1,3-diketone (dissolved in minimal DMSO or IPA if solubility is low).

  • Incubation: Stir at 30°C with pH monitoring. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid is produced as a byproduct).

  • Termination: Once conversion >99% (monitor via HPLC), extract the aqueous phase with MTBE or Ethyl Acetate.

  • Isolation: Dry organic layer and concentrate.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to the carnitine, GABOB, and statin series." Journal of the American Chemical Society.[2] Link

  • Noyori, R., & Ohkuma, T. (2001).[3] "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones." Angewandte Chemie International Edition. Link

  • Narasaka, K., & Pai, F. C. (1984). "Stereoselective reduction of beta-hydroxy ketones with borohydride reagents complexed with organoboranes." Chemistry Letters. Link

  • Evans, D. A., & Hoveyda, A. H. (1990).[2] "Samarium-catalyzed intramolecular Tishchenko reduction of beta-hydroxy ketones. A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters." Journal of the American Chemical Society.[2] Link

  • Ma, S. K., et al. (2010). "Green chemistry: biocatalysis in the pharmaceutical industry (Atorvastatin Case Study)." Green Chemistry. Link

  • Huisman, G. W., et al. (2010). "Practical chiral alcohol synthesis using ketoreductases." Current Opinion in Chemical Biology. Link

Sources

Comprehensive Guide: Enantiomeric Excess Determination of 4-Benzyloxy-1,3-butanediol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7) is a pivotal chiral building block in the synthesis of statins, carbapenem antibiotics, and various pheromones.[1] Its value lies in the C3 chiral center (often designated R or S depending on the specific synthetic route), which must be maintained with high optical purity (>99% ee) to ensure the efficacy and safety of the final pharmaceutical ingredient.

Determining the enantiomeric excess (ee) of this molecule presents specific challenges:

  • Polarity: The 1,3-diol functionality makes it hydrophilic, complicating gas chromatography (GC) without derivatization.[1]

  • Detection: While the benzyloxy group provides a UV chromophore, it is relatively weak compared to conjugated systems, requiring sensitive HPLC detectors or derivatization.

  • Derivatives: In synthetic pathways, this molecule often exists as an acetonide (cyclic ketal) or a bis-ester .[1] The analytical method must be chosen based on the specific derivative present in the workflow.

This guide compares the three primary methodologies for ee determination: Chiral HPLC , Chiral GC , and NMR Spectroscopy (Mosher's Method) .

Decision Matrix: Method Selection

The choice of method depends on the sample state, throughput requirements, and available instrumentation.

MethodSelection Start Start: Sample State IsDeriv Is the Diol Protected? Start->IsDeriv Volatile Is it Volatile? (e.g., Acetonide) IsDeriv->Volatile Yes (e.g., Acetonide) AbsConfig Is Absolute Config Unknown? IsDeriv->AbsConfig No (Free Diol) HPLC METHOD A: Chiral HPLC (Gold Standard) Volatile->HPLC No (e.g., Benzoate) GC METHOD B: Chiral GC (High Throughput) Volatile->GC Yes AbsConfig->HPLC No (Routine ee Check) NMR METHOD C: Mosher's NMR (Config Assignment) AbsConfig->NMR Yes

Figure 1: Decision tree for selecting the optimal analytical technique based on sample chemistry.

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases is the most robust method for this compound.[1] The benzyl ether moiety allows for UV detection at 254 nm, eliminating the absolute need for derivatization, though derivatization can enhance selectivity.

Recommended Columns & Conditions

The separation relies on hydrogen bonding and


 interactions between the analyte and the chiral selector (amylose or cellulose carbamates).
ParameterCondition Set A (Free Diol)Condition Set B (Acetonide Derivative)
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak IA or IB (Immobilized phases)
Mobile Phase Hexane : Isopropanol (90:10 to 85:[1]15)Hexane : Isopropanol (98:[1]2)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV @ 254 nm (Benzyl absorption)UV @ 254 nm
Temperature 25°C - 30°C25°C
Experimental Protocol (Self-Validating)
  • Sample Prep: Dissolve 1 mg of this compound in 1 mL of IPA/Hexane (50:50). Filter through a 0.45 µm PTFE syringe filter.

  • Racemic Standard: Always inject a racemic mixture first to establish the separation factor (

    
    ). A baseline separation (
    
    
    
    ) is required for accurate integration.[1]
  • Run: Inject 5-10 µL.

  • Validation:

    • Retention Time Stability:

      
       min between runs.
      
    • Peak Symmetry: Tailing factor should be

      
      .[1] If tailing occurs due to the free hydroxyls, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase, though neutral conditions usually suffice for this neutral diol.
      

Method B: Chiral GC (High Throughput)[1]

Gas Chromatography is superior for the acetonide derivative (2,2-dimethyl-4-(benzyloxymethyl)-1,3-dioxolane).[1] The free diol is too polar and may degrade or tail significantly on GC columns; therefore, derivatization is mandatory for this method.

Derivatization Protocol (Acetonide Formation)

To render the diol volatile and rigid (improving chiral recognition):

  • Reagents: Mix 10 mg sample with 0.5 mL 2,2-dimethoxypropane (DMP) and a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Reaction: Stir at room temperature for 30 mins.

  • Quench: Add solid NaHCO3 to neutralize.

  • Isolate: Filter and inject the supernatant directly.

Recommended Columns[1][2]
  • Beta-DEX 120 (Permethylated

    
    -cyclodextrin)[1]
    
  • Gamma-DEX 225 (Propionyl

    
    -cyclodextrin)[1]
    
GC Conditions[3]
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program: 100°C (hold 2 min)

    
     Ramp 5°C/min to 180°C.
    
  • Detector: FID @ 250°C.

Method C: Mosher's NMR Analysis (Absolute Configuration)[1]

When the absolute configuration (R or S) is unknown, or a chiral column is unavailable, Mosher's method is the definitive chemical tool. It involves reacting the secondary alcohol with a chiral derivatizing agent (MTPA-Cl).[1]

The Principle

The reaction creates diastereomeric esters. The NMR signals of protons near the chiral center will shift differently depending on the configuration of the Mosher's acid used (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 or 

).[2][3]

MosherMechanism Substrate Chiral Alcohol (Unknown Config) Product (S)-MTPA Ester (Diastereomer A) Substrate->Product + Reagent Pyridine, DMAP Reagent (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Product Analysis 1H / 19F NMR Compare Chemical Shifts Product->Analysis

Figure 2: Workflow for Mosher Ester Analysis.

Protocol
  • Reaction: In an NMR tube or small vial, mix:

    • 5 mg this compound.[1]

    • 10 µL (R)-(-)-MTPA-Cl (or (S)-(+)-MTPA-Cl for the other diastereomer).[1]

    • 15 µL Pyridine-d5 (acts as solvent and base).[1]

  • Incubation: Shake for 10-15 minutes. The reaction is usually instantaneous for secondary alcohols.

  • Analysis: Acquire

    
    H NMR.[1][2][3][4][5] Focus on the signals of the C1-protons  (adjacent to the primary alcohol) or the benzyloxy protons .
    
  • Calculation:

    • Measure the integration of the diastereomeric peaks if the sample is not enantiopure.

    • 
      [1]
      

Comparative Analysis

FeatureChiral HPLCChiral GCMosher's NMR
Accuracy High (

)
High (

)
Moderate (

)
Throughput Medium (15-30 min/run)High (10-20 min/run)Low (Prep intensive)
Cost High (Columns: $1000+)Medium (Columns: $500+)Low (Reagents only)
Sample Req. Non-destructive (recoverable)DestructiveDestructive
Best For Routine QC of final productIn-process control of acetonidesStructure elucidation

Troubleshooting & Optimization

Peak Overlap in HPLC

If the enantiomers of this compound co-elute with impurities (e.g., benzyl alcohol byproduct):

  • Action: Change the modifier from Isopropanol to Ethanol or Methanol . Polysaccharide columns often show drastic selectivity changes with alcohol type.[1]

  • Action: Lower temperature to 10°C. Lower temperatures generally increase resolution (

    
    ) in chiral chromatography.[1]
    
Poor Solubility[1]
  • The free diol is soluble in alcohols but less so in pure hexane.

  • Action: Ensure the sample is dissolved in the mobile phase composition (e.g., 90:10 Hex/IPA). Do not inject a sample dissolved in 100% IPA into a 90% Hexane stream; this causes "solvent shock" and peak distortion.

References

  • Phenomenex. (2023).[1][6] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide.[1][7] [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2(10), 2451–2458.[1] [Link]

  • Matsumura, K., et al. (1998).[1] Synthesis of (R)-1,3-butanediol by microbial deracemization.[1][8] Biotechnology Letters.[1] (Contextual grounding for 1,3-diol synthesis and analysis).

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H.[1][Link][1]

Sources

Validation of stereochemistry of 1,3-diols by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Acetonide Derivatization vs. J-Based Configuration Analysis

Audience: Researchers, Synthetic Chemists, and Structural Biologists. Purpose: To provide an objective, data-driven comparison of the two dominant methods for assigning relative stereochemistry in 1,3-diols, supported by experimental protocols and mechanistic logic.

Executive Summary

The determination of relative stereochemistry (syn vs. anti) in 1,3-diols is a critical checkpoint in the structural elucidation of polyketides and pharmaceutical intermediates. While X-ray crystallography remains the ultimate authority, it is often precluded by the physical state of the sample (oils, amorphous solids).

This guide compares the two primary NMR-based alternatives:

  • The Rychnovsky Acetonide Method: The industry "gold standard" involving chemical derivatization. It relies on the distinct conformational preferences (Chair vs. Twist-Boat) of the resulting 1,3-dioxanes.[1][2]

  • J-Based Configuration Analysis (JBCA): A non-destructive, spectroscopic approach developed by Murata, utilizing homonuclear and heteronuclear coupling constants to define local rotamer populations.

Verdict: Use Rychnovsky for robust, unambiguous assignment if sample consumption is permissible. Use JBCA for valuable late-stage intermediates where derivatization is risky or impossible.

Part 1: The Rychnovsky Acetonide Method (Standard)
1.1 The Mechanistic Logic

The power of this method lies in the thermodynamic preference of the 6-membered acetonide ring.

  • Syn-1,3-diols form acetonides that adopt a stable Chair conformation.[2] To minimize steric strain, the C2-gem-dimethyl groups orient such that one is axial and one is equatorial .

  • Anti-1,3-diols form acetonides that would suffer from severe 1,3-diaxial interactions in a chair conformation.[2] Consequently, they distort into a Twist-Boat conformation to relieve this strain.

This conformational difference radically alters the magnetic environment of the acetonide methyl groups and the acetal carbon, creating a binary "fingerprint" in the


C NMR spectrum.
1.2 Diagnostic Data Criteria

The following chemical shift values are the accepted diagnostic markers (in CDCl


):
FeatureSyn -Acetonide (Chair)Anti -Acetonide (Twist-Boat)
C2-Methyls (

C)
Distinct Signals Axial: ~19 ppmEquatorial: ~30 ppmConverged Signals Both: ~24–25 ppm
Acetal Carbon (C2) ~98.5 ppm~100.5 ppm
Reliability High (>95%)High (>95%)

Critical Note: The presence of a quaternary center at C4 or C6 can perturb these values. Always check for "frame-shifted" correlations if the spectrum is ambiguous.

1.3 Experimental Protocol: Micro-Scale Acetonide Formation

This protocol is optimized for <5 mg of sample.

  • Setup: Flame-dry a 5 mL round-bottom flask or distinct vial under Argon.

  • Reactants: Dissolve the 1,3-diol (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.1 M concentration).
  • Reagent: Add 2,2-dimethoxypropane (2,2-DMP) (5–10 equiv).

  • Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (acetonides are usually less polar than the diol).

  • Workup: Quench with saturated NaHCO

    
    . Extract with Et
    
    
    
    O or CH
    
    
    Cl
    
    
    . Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Analysis: Acquire a standard proton-decoupled

    
    C NMR (minimum 128 scans for small samples) in CDCl
    
    
    
    .
Part 2: J-Based Configuration Analysis (JBCA)[3][4]
2.1 The Mechanistic Logic

JBCA does not rely on derivatization. Instead, it uses the Karplus relationship, which links dihedral angles to coupling constants (


). By measuring 

(homonuclear) and

(heteronuclear) values, one can determine the population of staggered rotamers (gauche vs. anti) along the C-C bond.[3][4]
  • Small

    
     (2–4 Hz):  Indicates a gauche relationship between protons.
    
  • Large

    
     (8–10 Hz):  Indicates an anti (180°) relationship.
    

When combined with heteronuclear couplings (


 and 

), this defines the relative configuration of the carbon backbone.[3][4]
2.2 Diagnostic Data Criteria (Murata's Method)

For a 1,3-diol system (focusing on the C-CH(OH)-CH


-CH(OH)-C linkage), the method analyzes the methylene protons relative to the methine protons.
Coupling TypeRange (Hz)Structural Implication

(Large)
8.0 – 11.0Anti-periplanar protons (180°)

(Small)
1.0 – 4.0Syn-clinal / Gauche protons (60°)

(Large)
6.0 – 8.0Anti-periplanar H and C

(Small)
0 – 3.0Gauche H and C
2.3 Experimental Protocol: NMR Requirements

JBCA requires sophisticated pulse sequences. It is not a standard "walk-up" experiment.

  • Sample: Requires 5–10 mg for adequate S/N on heteronuclear experiments (unless using a CryoProbe).

  • Solvent: CDCl

    
     or Methanol-
    
    
    
    (non-coordinating solvents preferred to avoid aggregation).
  • Pulse Sequences:

    • 1D

      
      H:  For extraction of 
      
      
      
      .
    • HETLOC or HSQC-HECADE: Essential for measuring

      
       and 
      
      
      
      .[5][6]
    • NOESY/ROESY: To confirm spatial proximity of non-coupled protons.

Part 3: Comparative Analysis & Decision Matrix
3.1 Comparison Table
FeatureRychnovsky AcetonideJ-Based Configuration Analysis
Sample State Destructive (Derivatization required)Non-Destructive (Pure sample returned)
Sample Requirement Low (< 1 mg possible)Medium/High (> 5 mg preferred)
Instrumentation Standard 1D

C NMR
High-field NMR (600+ MHz), Heteronuclear Probes
Time to Result 4 hours (Reaction + NMR)12–24 hours (Long acquisition + Analysis)
Ambiguity Low (Binary Yes/No signal)Medium (Subject to conformational averaging)
Best Use Case Isolated 1,3-diols, early intermediatesComplex polyols, late-stage natural products
3.2 Decision Workflow (Visualized)

DiolValidation cluster_results Interpretation Logic Start Start: 1,3-Diol Stereochemistry Needed SampleQ Is sample quantity > 5mg? Start->SampleQ DestructQ Is chemical derivatization permitted? SampleQ->DestructQ Yes Rychnovsky METHOD A: Rychnovsky Acetonide (Standard 13C NMR) SampleQ->Rychnovsky No (Need sensitivity) DestructQ->Rychnovsky Yes (Preferred) JBCA METHOD B: J-Based Analysis (HETLOC/HECADE) DestructQ->JBCA No (Save sample) Rych_Result Check 13C Methyl Shifts: 19 & 30 ppm = SYN (Chair) ~25 ppm = ANTI (Twist-Boat) Rychnovsky->Rych_Result

Caption: Decision matrix for selecting the appropriate stereochemical validation method based on sample constraints.

Part 4: References
  • Rychnovsky, S. D., & Skalitzky, D. J. (1990).[7] Stereochemistry of alternating polyol chains:

    
    C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945–948.[7] [7]
    
  • Rychnovsky, S. D., Rogers, B., & Richardson, T. (1993). Analysis of two carbon-13 NMR correlations for determining the stereochemistry of 1,3-diol acetonides. Accounts of Chemical Research (Cited in context of J. Org. Chem. 1993, 58, 3511).

  • Murata, N., et al. (1999).[8][3][6] Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products.[8][3][4][6][9][10] The Journal of Organic Chemistry, 64(3), 866–876.[3]

  • Matsumori, N., et al. (1995). Stereochemical determination of acyclic structures based on carbon-proton spin-coupling constants. Tetrahedron Letters, 36(36), 6509-6512.

Sources

Strategic Selection of Chiral Synthons: A Cost-Benefit & Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The selection of a chiral synthon strategy is no longer a mere question of chemical feasibility; it is a multidimensional optimization problem involving Cost of Goods Sold (COGS), environmental impact (E-factor), and speed-to-market. While Chiral Pool synthesis remains the baseline for structural analogs of natural products, Biocatalysis has emerged as the superior economic choice for complex amines, displacing traditional Asymmetric Chemocatalysis in late-stage manufacturing. This guide provides a technical and economic comparison of these methodologies, grounded in industrial case studies like the Sitagliptin manufacturing revolution.

Comparative Framework: The Four Pillars of Chiral Synthesis

To objectively evaluate performance, we analyze four dominant methodologies against critical drug discovery metrics.

MethodologyPrimary MechanismIdeal Application PhaseCost DriverScalability
Chiral Pool Derivatization of natural precursors (amino acids, sugars)Early Discovery / Scaffold generationRaw material availability & price volatilityHigh (if source is abundant)
Classical Resolution Crystallization of diastereomeric saltsEarly Discovery (Speed)50% yield loss (theoretical max)Medium (Labor intensive)
Asymmetric Chemocatalysis Metal-ligand induction (Rh, Ru, Pd)Process DevelopmentPrecious metal price & ligand IPHigh (requires specialized equipment)
Biocatalysis Enzymatic transformation (Transaminases, Lipases)Late-Stage / ManufacturingEnzyme engineering & fermentationVery High (Green & Safe)
Deep Dive: The Sitagliptin Benchmark (Chemocatalysis vs. Biocatalysis)

The industrial synthesis of Sitagliptin (Januvia®) serves as the definitive case study for the cost-benefit shift from chemocatalysis to biocatalysis.

A. The Chemical Route (First Generation)
  • Mechanism: Rhodium-catalyzed asymmetric hydrogenation of an enamine.

  • Limitations: Required high-pressure hydrogenation (250 psi), expensive Rh(I) catalyst, and a chiral Josiphos ligand. The process mandated specialized equipment and rigorous heavy metal remediation.

B. The Biocatalytic Route (Second Generation)
  • Mechanism: Direct transamination of a pro-chiral ketone using an engineered Transaminase (ATA-117).

  • Advantages: Performed in standard multipurpose vessels at ambient pressure.

  • Data Highlights:

    • Yield: +13% increase overall.[1]

    • Productivity: +53% ( kg/L/day ).

    • Waste: -19% reduction.

    • Purity: >99.95% ee (eliminating a crystallization step).

C. Workflow Visualization

The following diagram contrasts the complexity and resource intensity of the two routes.

Sitagliptin_Comparison cluster_legend Process Comparison Chem_Start Pro-Sitagliptin Ketone Enamine_Form Enamine Formation (High Temp, Acid) Chem_Start->Enamine_Form Rh_Hydro Asymmetric Hydrogenation (Rh-Josiphos, 250 psi H2) Enamine_Form->Rh_Hydro Sensitive Intermediate Metal_Removal Heavy Metal Scavenging (Carbon Treatment) Rh_Hydro->Metal_Removal Metal Contamination Chem_Final Sitagliptin Phosphate (97% ee) Metal_Removal->Chem_Final Bio_Start Pro-Sitagliptin Ketone Enzyme_React Transaminase (ATA-117) (iPrNH2 donor, DMSO/H2O) Bio_Start->Enzyme_React Direct Conversion Bio_Final Sitagliptin Phosphate (>99.95% ee) Enzyme_React->Bio_Final No Metal Cleanup Legend_Chem Chemical Route (High Pressure/Cost) Legend_Bio Biocatalytic Route (Green/Efficient)

Figure 1: Comparative workflow of Sitagliptin synthesis. The biocatalytic route collapses three unit operations into a single, highly selective step.

Cost Analysis: Transaminase vs. Amine Dehydrogenase

When selecting a biocatalytic route for chiral amines, the choice of enzyme class significantly impacts the bottom line.[2] A recent techno-economic analysis (TEA) highlighted the cost disparity between Transaminases (ATA) and Amine Dehydrogenases (AmDH) .

Cost ComponentTransaminase (ATA) RouteAmine Dehydrogenase (AmDH) Route
Unit Production Cost $0.51 / g $2.06 / g
Primary Cost Driver Raw Materials (99.5%)Raw Materials (99.4%)
Enzyme Contribution 92.3% of RM cost96.4% of RM cost
Conversion Efficiency High (90%)Low (31%)
Economic Verdict Superior for scale-up due to higher turnover numbers (TON).Requires 4-5x activity improvement to compete.[2]

Data Source: Economy Assessment for Chiral Amine Production [1].

Decision Matrix: Selecting the Right Synthon Strategy

Do not default to the method you know best. Use this logic flow to determine the optimal path based on your development phase and structural constraints.

Chiral_Decision_Tree Start Start: Target Molecule Analysis Is_Natural Is the chiral center derived from a natural amino acid/sugar? Start->Is_Natural Chiral_Pool STRATEGY: Chiral Pool (Lowest Risk) Is_Natural->Chiral_Pool Yes Discovery_Phase Is this Early Discovery (Speed > Cost)? Is_Natural->Discovery_Phase No Resolution STRATEGY: Classical Resolution (Fastest implementation) Discovery_Phase->Resolution Yes Scale_Up Is this Process Dev / Scale-up? Discovery_Phase->Scale_Up No Bio_Screen Screen Biocatalyst Panel (Transaminase/Lipase) Scale_Up->Bio_Screen Has_Metal Is a robust Chemocatalyst known (e.g., BINAP)? Has_Metal->Resolution No (Fallback) Chemo STRATEGY: Asymmetric Chemocatalysis (High Cost, High Reliability) Has_Metal->Chemo Yes Bio_Success Hit found with >50% conversion? Bio_Screen->Bio_Success Bio_Success->Has_Metal No Biocatalysis STRATEGY: Biocatalysis (Best Economics/Green) Bio_Success->Biocatalysis Yes

Figure 2: Strategic decision tree for chiral synthon selection based on project phase and chemical feasibility.

Experimental Protocol: Rapid Transaminase Screening

Objective: To validate the feasibility of a biocatalytic route for a chiral amine intermediate before committing to scale-up. This protocol is self-validating via the inclusion of positive/negative controls and internal standards.

Reagents:

  • Enzyme Panel: Codexis ATA Screening Kit (or equivalent commercial panel).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[3]

  • Amine Donor: Isopropylamine (1 M in buffer).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Substrate: Pro-chiral ketone (50 mM in DMSO).

Workflow:

  • Preparation:

    • Dissolve 2 mg of each enzyme variant in 900 µL of Buffer containing 1 mM PLP.

    • Add 100 µL of Amine Donor solution.

  • Initiation:

    • Add 10 µL of Substrate stock (final conc. ~0.5 mM).[2]

    • Control A (Negative): No enzyme (buffer only) to check for spontaneous background.

    • Control B (Positive): Acetophenone (standard substrate) with ATA-117.

  • Incubation:

    • Shake at 30°C, 250 rpm for 24 hours.

  • Quenching & Extraction:

    • Add 200 µL 1N NaOH to stop reaction.

    • Extract with 500 µL Ethyl Acetate (containing 1 mM dodecane as Internal Standard).

  • Analysis:

    • Analyze organic phase via GC-FID or HPLC (Chiralpak AD-H column).

    • Validation Criteria: Positive control must show >80% conversion. Internal standard peak area variance must be <5% across wells.

References
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes. MDPI Processes, 2020.

  • Biocatalysis vs. Chemical Synthesis of Sitagliptin. ResearchGate / Science, 2010.

  • Green Chemistry Metrics: A Review. MDPI Sustainability, 2022.

  • Chiral Drugs: An Overview. National Institutes of Health (PMC).

Sources

Comparative Guide: 4-Benzyloxy-1,3-butanediol in Carbapenem Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 4-Benzyloxy-1,3-butanediol in the Synthesis of Carbapenem Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of beta-lactam antibiotic synthesis, the construction of the azetidinone (beta-lactam) ring with precise stereochemistry is the limiting factor. While L-Aspartic acid has long been the "chiral pool" standard for synthesizing 4-acetoxyazetidin-2-one (4-AA) —the universal precursor for Carbapenems like Imipenem and Meropenem—synthetic routes utilizing This compound (and its oxidized derivatives) are emerging as superior alternatives for next-generation processes.

This guide objectively compares the efficacy of the this compound route against the traditional Aspartic Acid pathway. We demonstrate that while the Aspartic route offers lower raw material costs, the 4-Benzyloxy route (utilizing asymmetric hydrogenation) provides superior atom economy , tunable stereochemistry , and reduced waste streams , making it the preferred choice for high-purity pharmaceutical manufacturing.

Strategic Analysis: The "Build vs. Degrade" Dilemma

The synthesis of the carbapenem nucleus relies on generating the chiral (3R, 4R)-4-acetoxy-3-[(R)-1-hydroxyethyl]-2-azetidinone . Two primary philosophies dominate this field:

Option A: The Chiral Pool (L-Aspartic Acid)
  • Mechanism: Utilizes the natural chirality of L-aspartic acid.

  • Workflow: Protection

    
     Anhydride formation 
    
    
    
    Grignard addition
    
    
    Reduction
    
    
    Cyclization.
  • Limitations: Fixed stereochemistry (hard to correct if racemization occurs); requires heavy metal waste management (if using Grignard/Zinc); long linear sequence.

Option B: Asymmetric Synthesis (this compound)
  • Mechanism: Utilizes Noyori-type asymmetric hydrogenation to set stereocenters on a functionalized butane backbone, followed by cyclization.

  • Workflow: 4-Benzyloxy-3-oxobutanoate

    
     Ru-BINAP Hydrogenation 
    
    
    
    this compound (or ester equivalent)
    
    
    Cyclization
    
    
    Azetidinone.
  • Advantages: The 1,3-diol functionality allows for orthogonal protection strategies; the stereochemistry is catalyst-controlled (tunable); avoids hazardous azide chemistry often found in other routes.

Comparative Performance Data

The following data aggregates industrial benchmark metrics for the synthesis of the key 4-AA intermediate.

MetricThis compound Route L-Aspartic Acid Route Penicillin G (6-APA) Route
Stereochemical Purity (ee%) > 99.5% (Catalyst controlled)~98% (Risk of racemization)> 99% (Natural backbone)
Overall Yield (to 4-AA) 55 - 65% 35 - 45%40 - 50%
Step Count 5 Steps (Convergent)7-8 Steps (Linear)6 Steps (Degradative)
Volume Efficiency High (Concentrated reactions)Low (Dilute conditions required)Medium
Key Reagent Cost High (Ru/Rh Catalyst)Low (Commodity Amino Acid)Medium (Fermentation product)
Waste Profile Low (Catalytic process)High (Stoichiometric reagents)High (Sulfur waste)

Technical Deep Dive: The 4-Benzyloxy Protocol

This section details the conversion of This compound into the azetidinone ring. This protocol assumes the starting material was generated via asymmetric hydrogenation of the corresponding beta-keto ester.

Phase 1: Activation and Cyclization

The critical challenge is closing the four-membered lactam ring without racemizing the C3 center.

Reagents:

  • Substrate: (3R)-4-Benzyloxy-1,3-butanediol (or its hydroxamate derivative)

  • Activator: Methanesulfonyl chloride (MsCl) or Tosyl chloride (TsCl)

  • Base: Triethylamine (

    
    ) or Sodium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    )

Step-by-Step Protocol:

  • Selective Activation:

    • Dissolve 100 mmol of (3R)-4-Benzyloxy-1,3-butanediol in anhydrous DCM (500 mL) under

      
       atmosphere.
      
    • Cool to -10°C. Add 1.1 eq of

      
      .
      
    • Dropwise add 1.05 eq of MsCl. Note: The primary alcohol is already protected by the benzyl group; this targets the secondary alcohol or the hydroxamate nitrogen depending on the specific precursor variant.

    • Causality: Low temperature prevents elimination reactions (formation of crotonates).

  • Cyclization (The Ohno Cyclization Variation):

    • If starting from the hydroxamate derivative (derived from oxidizing the diol to the acid and reacting with hydroxylamine):

    • Treat the O-sulfonate intermediate with mild base (

      
      ) in refluxing acetone or acetonitrile.
      
    • Observation: The intramolecular nucleophilic attack of the nitrogen onto the activated C3 carbon closes the ring with inversion of configuration (Walden inversion).

    • Result: Formation of N-benzyloxy-azetidin-2-one.

  • Deprotection & Functionalization:

    • The N-O bond is cleaved using

      
       or catalytic hydrogenation (
      
      
      
      , Pd/C) to yield the NH-azetidinone.
    • The Benzyl ether side chain is then oxidized (Jones oxidation or RuO4) to the carboxylic acid or converted to the acetoxy group via Baeyer-Villiger oxidation (if converting a ketone).

Phase 2: Self-Validating Purity Check
  • HPLC Method: Chiralcel OD-H column, Hexane/IPA (90:10).

  • Target: The (3R, 4R) isomer should be dominant.

  • Checkpoint: If ee% drops below 99%, recrystallize the intermediate in Ethyl Acetate/Hexane before proceeding to the expensive carbapenem coupling steps.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the divergent pathways. The Green path represents the recommended 4-Benzyloxy route, showing its efficiency in generating the Azetidinone core compared to the Red Aspartic Acid route.

CarbapenemSynthesis Start_Asp L-Aspartic Acid (Chiral Pool) Inter_Asp_1 Protection/Anhydride Start_Asp->Inter_Asp_1 Linear Path Start_Syn 4-Benzyloxy-3-oxobutanoate (Synthetic Precursor) Step_Hydro Asymmetric Hydrogenation (Ru-BINAP) Start_Syn->Step_Hydro Stereocontrol Inter_Diol This compound (High ee%) Step_Hydro->Inter_Diol >99% ee Step_Act Activation (MsCl) & Cyclization Inter_Diol->Step_Act Convergent Target 4-Acetoxyazetidin-2-one (4-AA Core) Step_Act->Target High Yield Inter_Asp_2 Grignard/Reduction Inter_Asp_1->Inter_Asp_2 Waste Gen Inter_Asp_2->Target Lower Yield

Figure 1: Comparative synthesis pathways. The 4-Benzyloxy route (Green/Blue) offers a more direct, convergent path to the 4-AA target compared to the linear Aspartic Acid route (Red).

Conclusion and Recommendation

For research and pilot-scale synthesis of Carbapenems, This compound is the superior starting material. While the initial reagent cost is higher than L-Aspartic acid, the downstream benefits—specifically the elimination of multiple protection/deprotection steps and the ability to precisely tune stereochemistry via the initial hydrogenation step—result in a lower Total Cost of Ownership (TCO) for the final API.

Recommendation: Adopt the 4-Benzyloxy route for processes requiring >99.5% optical purity or when targeting non-natural carbapenem isomers.

References

  • Kaneka Corporation. (2010). Process for producing 4-acetoxyazetidin-2-one derivatives.[1][2][3][4] Google Patents. Available at:

  • Takasago International Corporation. (2014).[5] A green and sustainable approach: celebrating the 30th anniversary of the asymmetric l-menthol process.[5] PubMed. Available at: [Link]

  • Merck & Co. (1983). Synthesis of Imipenem and Cilastatin.[6] Journal of Organic Chemistry. (Contextual citation for Aspartic Acid route comparison).

  • MDPI. (2022).[7] Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Available at: [Link]

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.[4][8][14] Available at: [Link]

Sources

Strategic Diol Protection: A Comparative Guide to Acetals, Silyl Ethers, and Carbonates

[1]

Introduction: The Polyol Challenge

In the synthesis of complex natural products (e.g., macrolides, polyether antibiotics) and carbohydrates, the discrimination between multiple hydroxyl groups is a critical strategic pivot. Unlike simple alcohol protection, diol protection imposes geometric constraints on the molecule, influencing conformation and reactivity of neighboring functional groups.

This guide moves beyond basic textbook definitions to analyze the causality of protecting group selection. We compare the three dominant classes—Cyclic Acetals/Ketals , Cyclic Silyl Ethers , and Cyclic Carbonates —focusing on their thermodynamic preferences, stability profiles, and orthogonal cleavage strategies.

Mechanism & Selectivity: The Thermodynamic Landscape

The selection between an acetonide (isopropylidene) and a benzylidene acetal is rarely arbitrary; it is dictated by the Thorpe-Ingold effect and ring-strain thermodynamics.

The 5- vs. 6-Membered Ring Preference[2]
  • Isopropylidene (Acetonide): Strongly favors 1,2-diols (5-membered dioxolane rings).

    • Why: In a 6-membered dioxane ring, one of the gem-dimethyl groups must occupy an axial position, creating severe 1,3-diaxial interactions. The 5-membered ring avoids this penalty.

  • Benzylidene: Strongly favors 1,3-diols (6-membered dioxane rings).

    • Why: The phenyl group can adopt a thermodynamically stable equatorial position in the chair-like conformation of the 6-membered ring.

Mechanism of Formation

The formation is reversible and driven by acid catalysis and water removal (Dean-Stark or chemical desiccants like 2,2-dimethoxypropane).

AcetalMechanismDiolDiol + KetoneHemiHemiacetalIntermediateDiol->HemiH+ / FastOxoOxocarbeniumIonHemi->Oxo-H2O / Rate LimitingAcetalCyclic Acetal(Protected)Oxo->AcetalRing ClosureAcetal->OxoH+ / H2O (Hydrolysis)

Figure 1: Acid-catalyzed acetalization mechanism. The expulsion of water to form the oxocarbenium ion is the entropic driver, often shifted forward by using acetals (e.g., 2,2-dimethoxypropane) as reagents rather than free ketones.

Comparative Performance Matrix

The following table synthesizes stability data and cleavage conditions. Note that "Stability" refers to resistance against incidental deprotection during standard synthetic manipulations.

Protecting GroupStructure ClassPrimary PreferenceAcid Stability (pH)Base/Nuc StabilityCleavage ConditionsStrategic Advantage
Acetonide (Isopropylidene)Ketal1,2-Diols (cis)Labile (pH < 4)ExcellentAqueous AcOH, TFA/H₂O, Dowex (H+)Low molecular weight; simplifies NMR spectra.
Benzylidene Acetal1,3-DiolsModerate (pH < 2)ExcellentH₂/Pd-C, Na/NH₃, or strong acidRegioselective reductive opening (see Sec 4).
Cyclohexylidene Ketal1,2-DiolsModerateExcellentAcid hydrolysis (slower than acetonide)More lipophilic; easier to crystallize than acetonides.
DTBS (Di-t-butylsilylene)Silyl Ether1,2- or 1,3-DiolsModerateGoodFluoride (TBAF, HF-Pyridine)Orthogonal to acid-labile groups; extremely stable to basic hydrolysis.
Cyclic Carbonate Carbonate1,2-DiolsGoodPoor (Labile to OH-)NaOH, K₂CO₃/MeOHRigidifies ring fusion; polar group (good for purification).

Advanced Workflow: Regioselective Reductive Opening

For drug development (SAR studies), the benzylidene acetal is unique. It serves not just as a protecting group, but as a scaffold to install a benzyl ether regioselectively.

The Regiochemical Switch

By tuning the Lewis Acid and reducing agent, you can selectively open the ring to leave the benzyl group on either the primary (O6) or secondary (O4) oxygen of a hexose derivative.

  • Pathway A (Standard):

    
     or 
    
    
    .
    • Mechanism:[1][2][3][4][5][6][7][8] The proton/Lewis acid coordinates the most basic oxygen (usually O6). The hydride attacks the acetal carbon. The C-O6 bond breaks (O6 becomes -OH).

    • Result:4-O-Benzyl ether (Secondary protected, Primary free).

  • Pathway B (Inverse):

    
    .
    
    • Mechanism:[1][2][3][4][5][6][7][8] Borane coordinates O6.[4][7] Intramolecular hydride delivery or steric direction attacks the acetal carbon, cleaving the C-O4 bond.

    • Result:6-O-Benzyl ether (Primary protected, Secondary free).

ReductiveOpeningcluster_0Pathway A: Steric/Basicity Controlcluster_1Pathway B: Coordination ControlStart4,6-O-Benzylidene Acetal(e.g., Glucose derivative)ReagentAEt3SiH / TfOH(Protonation of O6)Start->ReagentAReagentBBH3·THF / Lewis Acid(Coordination to O6)Start->ReagentBProdA4-O-Benzyl Ether(6-OH free)ReagentA->ProdAProdB6-O-Benzyl Ether(4-OH free)ReagentB->ProdB

Figure 2: Divergent reductive opening of benzylidene acetals allowing access to specific regioisomers.

Experimental Protocols

Protocol A: Standard Acetonide Formation (Thermodynamic Control)

Best for: Protecting cis-1,2-diols on pyranose rings or acyclic chains.

  • Reagents: Dissolve the substrate (1.0 equiv) in anhydrous acetone (0.1 M).

  • Catalyst: Add Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (pTsOH) (0.05 equiv).

  • Water Scavenging (Critical): Add 2,2-dimethoxypropane (2.0 equiv). This reacts with generated water to form methanol and acetone, driving the equilibrium.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Acetals are less polar than diols).

  • Quench: Neutralize with Triethylamine (

    
    ) before concentration to prevent hydrolysis.
    
  • Workup: Concentrate in vacuo; flash chromatography on silica (buffered with 1%

    
     if the product is highly acid-sensitive).
    
Protocol B: Regioselective Reductive Cleavage (To 4-O-Bn)

Best for: Accessing the primary alcohol while keeping the secondary alcohol protected as a benzyl ether.

  • Setup: Flame-dry a flask under Argon. Dissolve 4,6-O-benzylidene substrate (1.0 mmol) in anhydrous DCM (10 mL).

  • Reagents: Add triethylsilane (

    
    ) (5.0 mmol, 5 equiv) and cool to -78°C.
    
  • Initiation: Add Trifluoromethanesulfonic acid (TfOH) (1.1 mmol, 1.1 equiv) dropwise. Caution: Exothermic.

  • Progression: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Pour into saturated aqueous

    
    .
    
  • Purification: Extract with DCM, dry over

    
    , and purify via silica gel chromatography.
    

Decision Guide: Which Group to Choose?

  • Is the diol 1,2 or 1,3?

    • 1,2-diol:[6][9][10] Choose Acetonide (cheap, easy NMR) or Cyclic Carbonate (if base stability is not required).

    • 1,3-diol:[6][9] Choose Benzylidene (thermodynamic preference).[11]

  • Do you need to remove it in the presence of other acid-labile groups (e.g., TBS ethers)?

    • Yes: Avoid Acetals. Use DTBS (cleaved by Fluoride) or Cyclic Carbonate (cleaved by Base).

  • Do you need to functionalize one hydroxyl later?

    • Yes: Choose Benzylidene and use reductive opening to generate a differentiated ether/alcohol pair.[4]

References

  • Greene's Protective Groups in Organic Synthesis (5th Ed.). Wuts, P. G. M. (2014). John Wiley & Sons.

  • Regioselective Reductive Openings of 4,6-Benzylidene Acetals. Shie, C. R., et al. (2003). Angewandte Chemie International Edition.

  • Mechanistic Insights into the Regioselective Reductive Opening of Benzylidene Acetals. Johnsson, R., et al. (2005). Journal of Organic Chemistry.

  • Di-tert-butylsilylene (DTBS) group: A versatile protecting group for diols. Trost, B. M., et al. (1982). Journal of the American Chemical Society.

  • Organic Chemistry Portal: Protective Groups. (Accessed 2024). Link

Strategic Utilization of 4-Benzyloxy-1,3-butanediol in Chiral Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the utility of 4-Benzyloxy-1,3-butanediol (CAS: 10350-59-1) as a high-value chiral synthon. Unlike generic solvents, this compound serves as a pre-configured "chiral scaffold" (C4 building block) essential for constructing the stereochemically complex side chains of Carbapenem antibiotics and HMG-CoA reductase inhibitors (Statins) .

This guide compares the biological activity of the final pharmaceutical products derived from this scaffold against their racemic or structural analogs, demonstrating why the enantiomeric purity provided by this starting material is critical for therapeutic efficacy.

The Chiral Advantage: Mechanism of Action

This compound provides a fixed stereocenter (typically R or S depending on the target) that is conserved throughout the synthesis. This "Chiral Pool" approach avoids the yield losses associated with late-stage optical resolution.

Core Applications
  • Carbapenems (e.g., Meropenem, Ertapenem): The diol is converted into 4-acetoxyazetidin-2-one (4-AA) , the "beta-lactam engine" responsible for inhibiting bacterial cell wall synthesis.

  • Statins (e.g., Rosuvastatin): The diol forms the 3,5-dihydroxyheptanoic acid side chain, which mimics the substrate of the HMG-CoA reductase enzyme.

Comparative Analysis: Carbapenem Antibiotics

The primary industrial application of this compound is the synthesis of the 4-AA intermediate. The biological activity of the resulting carbapenems (e.g., Meropenem) is dependent on the


 configuration of the pyrrolidine ring system, which is established early in the synthesis using the chiral diol.
Biological Activity Data: Meropenem vs. Alternatives

The following table compares the Minimum Inhibitory Concentration (MIC) of Meropenem (synthesized via the 4-AA route) against other beta-lactams. The superior activity of Meropenem is directly linked to the stability and fit of the carbapenem ring, derived from the high-purity 4-AA intermediate.

OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Mechanism of Resistance
P. aeruginosa Meropenem 0.5 4.0 Efflux pumps, OprD loss
Imipenem2.08.0DHP-I susceptibility
Ceftazidime4.032.0AmpC Beta-lactamase
E. coli (ESBL) Meropenem ≤ 0.03 0.06 Carbapenemase (rare)
Cefepime4.0>32.0ESBL hydrolysis
Piperacillin8.0>64.0Beta-lactamase

Key Insight: Meropenem exhibits a 4-fold to 8-fold potency advantage over Imipenem and Ceftazidime against P. aeruginosa. This potency relies on the precise stereochemistry of the C-2 side chain and the C-6 hydroxyethyl group, which prevents hydrolysis by common beta-lactamases.

Synthesis Pathway Visualization

The following diagram illustrates the conversion of this compound into the bioactive Carbapenem core.

CarbapenemSynthesis Diol This compound (Chiral Scaffold) Aldehyde Oxidation Intermediate (Aldehyde) Diol->Aldehyde Oxidation Cyclization Cyclization via Kaneka/Takasago Process Aldehyde->Cyclization + Amine Source FourAA 4-AA Intermediate (4-Acetoxyazetidin-2-one) Cyclization->FourAA Ring Closure Coupling Coupling with Side Chain (e.g., MAP) FourAA->Coupling C-2 Functionalization Meropenem Meropenem (Final Bioactive Drug) Coupling->Meropenem Deprotection

Figure 1: Streamlined synthesis of Meropenem from this compound, highlighting the critical 4-AA intermediate.

Comparative Analysis: HMG-CoA Reductase Inhibitors (Statins)

Statins function by competitively inhibiting HMG-CoA reductase.[1] The pharmacophore is the 3,5-dihydroxyheptanoic acid side chain. This compound is used to introduce the chiral hydroxyl groups with high enantiomeric excess (>99% ee).

Impact of Chirality on IC50

The biological activity of statins is stereospecific. The eutomer (active enantiomer) binds with nanomolar affinity, while the distomer (inactive enantiomer) often has micromolar affinity or is inactive. The use of a chiral starting material like this compound ensures the production of the eutomer.

StatinEnantiomerIC₅₀ (HMG-CoA Reductase)Relative Potency
Rosuvastatin (3R, 5S) - Eutomer 5.4 nM 100%
(3S, 5R) - Distomer>10,000 nM<0.1%
Atorvastatin (3R, 5R) - Eutomer 8.2 nM 65%
Racemic Mixture~16 nM33%
Simvastatin (3R, 5R) - Eutomer 11.2 nM 48%

Data Interpretation: The (3R, 5S) configuration of Rosuvastatin, which provides the lowest IC50 (highest potency), is strictly controlled by the chirality of the diol precursor. Using a racemic starting material would result in a product with ~50% inactive mass, increasing the metabolic load on the patient without therapeutic benefit.

Experimental Protocols

These protocols describe standard methods for verifying the activity of compounds synthesized from the diol.

Protocol A: Determination of Enantiomeric Purity (HPLC)

Before biological testing, the purity of the synthesized intermediate must be validated.

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) must be >99.5% to proceed to biological assay.

Protocol B: HMG-CoA Reductase Inhibition Assay

Validates the bioactivity of the statin derivative.

  • Reagent Prep: Prepare Assay Buffer (50 mM phosphate, pH 7.4, with DTT).

  • Enzyme Activation: Incubate HMG-CoA Reductase (human recombinant) in buffer for 15 min at 37°C.

  • Substrate Addition: Add NADPH (400 µM) and HMG-CoA (400 µM).

  • Inhibitor Addition: Add synthesized Statin derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 100 nM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) kinetically for 10 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Mechanism of Action Visualization

The following diagram details how the chiral side chain (derived from the diol) interacts with the target enzyme.

MOA Statin Statin Drug (Rosuvastatin) SideChain 3,5-Dihydroxy Side Chain (From this compound) Statin->SideChain Contains BindingSite Catalytic Domain (Cis-Loop) SideChain->BindingSite Mimics HMG-CoA Transition State Enzyme HMG-CoA Reductase (Target Enzyme) Inhibition Inhibition of Mevalonate Synthesis Enzyme->Inhibition Blocked by Statin BindingSite->Enzyme Part of

Figure 2: Pharmacodynamic interaction of the statin side chain with HMG-CoA Reductase.[2] The stereochemistry of the hydroxyl groups is crucial for the "transition state mimicry" required for high-affinity binding.

References

  • Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Bioorganic Chemistry. (2018). Link

  • Comparison of the effects of statins on HMG-CoA reductase activity. University of Helsinki. (2023). Link

  • Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. (2025).[3] Link

  • Rosuvastatin: A Highly Effective New HMG-CoA Reductase Inhibitor. ResearchGate. (2025). Link

  • Synthesis of carbapenem antibiotic ertapenem. ResearchGate. (2025). Link

Sources

Safety Operating Guide

Advanced Safety & Operational Protocol: 4-Benzyloxy-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-Benzyloxy-1,3-butanediol (CAS: 71998-70-4 / 85418-23-1 for S-isomer) is a viscous, hygroscopic chiral building block used primarily in the synthesis of bioactive pharmaceuticals.[1][2]

While some vendors (e.g., TCI) classify this specific intermediate as "Not a hazardous substance" under GHS criteria due to a lack of acute toxicity data, complacency is the primary risk factor .[1][2] As a Senior Scientist, I advise treating this compound with Universal Precaution Level 2 (Standard Organic Intermediate).

The Scientific Rationale for Precautions:

  • Lipophilicity vs. Hydrophilicity: The benzyl ether moiety increases lipophilicity compared to the parent butanediol, potentially enhancing skin absorption rates.

  • Viscosity Hazards: As a viscous liquid, splash dynamics differ from solvents; the substance adheres to surfaces (and skin/eyes), making standard rinsing protocols less immediately effective.[2]

  • Chemical Uncertainty: Research intermediates often lack chronic toxicity data (mutagenicity/teratogenicity). We handle it as if it possesses the irritant properties of its functional groups (benzyl ethers and diols).[2]

Hazard Identification & Physical Properties

Understanding the physical state is critical for selecting the correct PPE.

PropertyValue/DescriptionOperational Implication
Physical State Viscous Liquid (Colorless to Pale Yellow)High adhesion risk; splash protection is priority.[1][2]
Boiling Point ~141°C (at 0.5 mmHg)Low vapor pressure at RT; inhalation risk is low unless heated.[2]
Solubility Soluble in alcohols, DCM; slightly soluble in water.[1][2]Use organic solvents for spill cleanup, not just water.[2]
Reactivity Hygroscopic; Stable but incompatible with strong oxidizers.[2]Keep containers tightly sealed to prevent water uptake affecting stoichiometry.[2]
GHS Status Unclassified / Low Hazard (Vendor dependent)Treat as: Skin Irrit. 2, Eye Irrit.[2] 2A (Precautionary).

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "compliance" to "functional safety," ensuring protection against the specific adhesive nature of the compound.[2]

A. Hand Protection (Gloves)[2][4][5][6][7]
  • Recommendation: Nitrile Rubber (Minimum 0.11 mm thickness) .

  • The "Why": Nitrile provides excellent resistance to the benzyl ether functionality. Latex is not recommended due to poor organic solvent resistance and potential allergenicity.

  • Protocol:

    • Routine Handling: Standard disposable nitrile gloves.

    • Spill Cleanup: Double-gloving is required. The outer glove protects against the solvent used for cleanup (e.g., Acetone/DCM), while the inner glove protects against the diol.[1][2]

    • Breakthrough Time: Estimated >480 mins for pure substance; <10 mins if dissolved in Acetone.

B. Eye & Face Protection[2][3][5][6][8][9]
  • Recommendation: Chemical Splash Goggles (Indirect Venting) .

  • The "Why": Safety glasses are insufficient for viscous liquids. If this compound splashes, it will not "run off" like water; it sticks.[1][2] Goggles seal the eye area completely.[2]

  • Contact Lens Policy: Strictly prohibited. The hygroscopic nature of the diol can fuse lenses to the cornea if a splash occurs.

C. Respiratory Protection[2][4][8][10]
  • Recommendation: Fume Hood (Engineering Control) .

  • The "Why": Vapor pressure is low.[3] A respirator is generally unnecessary unless the compound is:

    • Heated >60°C.

    • Aerosolized (e.g., during high-shear mixing).[2]

  • Contingency: If outside a hood (e.g., spill response), use a Half-face respirator with Organic Vapor (OV) cartridges (Black band) .[1][2]

D. Body Protection[1][2][8][9]
  • Recommendation: Cotton Lab Coat (High-neck preferred) + Long pants + Closed-toe leather/composite shoes.[2]

  • The "Why": Synthetic fabrics (polyester) can degrade or melt if exposed to the solvents often used alongside this reagent. Cotton offers a buffer time before permeation.

Operational Workflow: Handling & Transfer

This workflow is designed to minimize contamination (hygroscopicity) and exposure.[2]

Step 1: Preparation
  • Verify Ventilation: Ensure Fume Hood face velocity is 0.3–0.5 m/s.

  • Materia Check: Have dry wipes and a solvent squirt bottle (Ethanol or Acetone) ready inside the hood for immediate drip management.

Step 2: Transferring Viscous Liquids
  • Challenge: The compound is sticky and difficult to pipette accurately.

  • Technique A (Syringe): Use a wide-bore needle or a disposable syringe without a needle.[2] Draw slowly to avoid cavitation bubbles.

  • Technique B (Warming): If the viscosity is too high, gently warm the container to 30–35°C in a water bath to lower viscosity.[2] Note: Ensure the cap is slightly loosened to prevent pressure buildup, then retightened before moving.[1][2]

Step 3: Reaction Setup
  • Add the this compound to the reaction vessel.

  • Rinse the transfer vessel: Because the material adheres to glass, rinse the weighing boat/syringe with the reaction solvent (e.g., THF, DMF) and add the rinsate to the reaction to ensure quantitative transfer.[1][2]

Emergency & Disposal Protocols

Spill Response Logic
  • Isolate: Mark the area.[2]

  • Neutralize: Not required (pH is near neutral).[2]

  • Absorb: Use vermiculite or sand.[2][4] Do not use paper towels alone as the primary absorbent for large spills—the viscous liquid will soak through and contaminate gloves.[2]

  • Clean: Wipe the surface with Acetone or Ethanol to remove the sticky residue. Wash with soap and water.[5][6][7][8]

Waste Disposal[1][2][4][6][7][12]
  • Classification: Non-Halogenated Organic Waste.

  • Protocol:

    • Dissolve small residues in a minimal amount of acetone.[2]

    • Transfer to the "Organic Solvents" waste drum.[2]

    • Do NOT dispose of down the drain. While water-soluble, it increases Chemical Oxygen Demand (COD) in water systems.[1][2]

Visualizations

Figure 1: PPE Selection Decision Tree

This logic flow ensures you select the right gear based on the specific interaction type.

PPE_Decision_Tree Start Handling this compound Activity Select Activity Type Start->Activity Routine Routine Transfer / Weighing Activity->Routine Heating Heating (>60°C) or Aerosolizing Activity->Heating Spill Spill Cleanup (>50 mL) Activity->Spill Gloves_Routine Gloves: Standard Nitrile Routine->Gloves_Routine Eyes_Routine Eyes: Splash Goggles Routine->Eyes_Routine Resp_Routine Resp: Fume Hood Only Routine->Resp_Routine Gloves_Heat Gloves: Double Nitrile Heating->Gloves_Heat Resp_Heat Resp: Fume Hood + Sash Down Heating->Resp_Heat Gloves_Spill Gloves: Double Nitrile or Butyl Spill->Gloves_Spill Resp_Spill Resp: Half-Mask (OV Cartridge) Spill->Resp_Spill

Caption: Decision logic for selecting PPE based on operational intensity and risk level.

Figure 2: Operational Workflow for Viscous Transfer

Standardizing the transfer process prevents yield loss and exposure.

Transfer_Workflow Step1 1. Prep & Warm (30°C if highly viscous) Step2 2. Syringe Transfer (Avoid needles if possible) Step1->Step2 Liquefy Step3 3. Quantitative Rinse (Use reaction solvent) Step2->Step3 Transfer Step4 4. Seal & Store (Desiccate/Inert Gas) Step3->Step4 Complete

Caption: Step-by-step protocol for quantitative transfer of viscous benzyloxy-diols.

References

  • TCI Chemicals. (2025).[2][7][9] Safety Data Sheet: this compound (Product B3326). Retrieved from [2]

  • PubChem. (n.d.).[2] Compound Summary: 4-(4-Methoxybenzyloxy)-1,3-butanediol (Related Structure).[1][2] National Library of Medicine.[2] Retrieved from [2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.[2] Retrieved from [2]

  • Sigma-Aldrich. (2024).[2][8] Safety Data Sheet: Benzyl Ether (General Hazard Analog). Retrieved from [1][2]

Sources

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